molecular formula C5H4BrNO3 B3034690 2-(Bromomethyl)-5-nitrofuran CAS No. 20782-91-6

2-(Bromomethyl)-5-nitrofuran

Cat. No.: B3034690
CAS No.: 20782-91-6
M. Wt: 205.99 g/mol
InChI Key: CPZOCLCUJQJRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-nitrofuran is a useful research compound. Its molecular formula is C5H4BrNO3 and its molecular weight is 205.99 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Bromomethyl)-5-nitrofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Bromomethyl)-5-nitrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-nitrofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-nitrofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZOCLCUJQJRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20782-91-6
Record name 2-(Bromomethyl)-5-nitrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-(Bromomethyl)-5-nitrofuran (CAS 20782-91-6) is a high-value heterocyclic intermediate utilized primarily in the synthesis of nitrofuran-class antibiotics and hypoxia-activated prodrugs. Distinguished by its dual functionality—an electrophilic bromomethyl motif and an electron-withdrawing nitro group—it serves as a versatile alkylating agent for N-, S-, and O-nucleophiles.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physical Properties[1][2]

The compound is characterized by the presence of a furan ring substituted at the 2- and 5-positions, creating a "push-pull" electronic system that influences both its stability and reactivity.

PropertyData
IUPAC Name 2-(Bromomethyl)-5-nitrofuran
CAS Number 20782-91-6
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
Appearance Light yellow to amber crystalline solid
Melting Point 45–47 °C (Lit.)
Solubility Soluble in DCM, CHCl₃, THF, DMSO; slightly soluble in ethanol; insoluble in water.
Stability Light Sensitive: Photolytic degradation occurs upon exposure. Moisture Sensitive: Hydrolyzes to 5-nitrofurfuryl alcohol. Thermal: Potential shock sensitivity; store < 4°C.

Synthesis & Production Strategies

The synthesis of 2-(bromomethyl)-5-nitrofuran requires precise control over radical conditions to prevent over-bromination or ring degradation. The industry-standard method involves the radical bromination of 2-methyl-5-nitrofuran.

Core Synthesis Protocol: Radical Bromination

Reaction Type: Wohl-Ziegler Bromination Precursor: 2-Methyl-5-nitrofuran Reagent: N-Bromosuccinimide (NBS) Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-nitrofuran (1.0 eq) in anhydrous carbon tetrachloride (CCl₄) or benzene (0.1 M concentration). Note: Benzotrifluoride is a greener alternative solvent.

  • Reagent Addition: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Initiation: Heat the mixture to reflux (approx. 77–80 °C) under an inert atmosphere (N₂ or Ar). Irradiation with a tungsten lamp can assist initiation if reaction is sluggish.

  • Monitoring: Monitor consumption of starting material via TLC (Hexane/EtOAc 8:2). The product is less polar than the alcohol byproduct but similar to the starting material; look for the disappearance of the methyl signal in NMR if available.

  • Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter off the solids.

  • Purification: Concentrate the filtrate in vacuo at low temperature (< 30 °C) to avoid thermal decomposition. Recrystallize immediately from cyclohexane or use directly in the next step due to instability.

Expert Insight: Avoid using excess NBS, as it leads to the formation of the gem-dibromo derivative, which is unstable and difficult to separate.

Reactivity Profile & Mechanistic Insights

The chemical behavior of 2-(bromomethyl)-5-nitrofuran is dominated by two mechanistic pathways: Nucleophilic Substitution (S_N2) and Bioreductive Activation .

Electrophilic Alkylation (S_N2)

The methylene carbon attached to the bromine is highly electrophilic. The adjacent furan oxygen and the electron-withdrawing nitro group at the 5-position create a dipole that facilitates backside attack by nucleophiles.

  • Amines: Reacts rapidly to form secondary/tertiary amines (e.g., synthesis of nitrofuran antibiotics).

  • Thiols: Forms thioethers, relevant for cysteine trapping in biological assays.

  • Carboxylates: Forms esters, used in prodrug design.

Bioreductive Activation (Nitro Reduction)

In medicinal chemistry, the 5-nitro group is a "warhead." Under hypoxic conditions (e.g., solid tumors), cellular nitroreductases reduce the nitro group to a hydroxylamine and eventually an amine. The intermediate species (nitroso/hydroxylamine) are highly reactive DNA-damaging agents, providing the mechanism of action for its antibiotic and anti-tumor properties.

Visualization: Reactivity Pathways

ReactivityPathways Substrate 2-(Bromomethyl)-5-nitrofuran SN2_Product 5-Nitrofurfuryl-Nu (Alkylation Product) Substrate->SN2_Product S_N2 Attack (-Br⁻) Reactive_Int Nitroso/Hydroxylamine Intermediates Substrate->Reactive_Int Enzymatic Reduction (+2e⁻ / +4e⁻) Nucleophile Nucleophile (Nu:) Nucleophile->SN2_Product Reductase Nitroreductase (Hypoxia) DNA_Adduct DNA Adducts (Cytotoxicity) Reactive_Int->DNA_Adduct Covalent Binding

Figure 1: Dual reactivity profile showing chemical alkylation (top) and biological activation (bottom).[1]

Experimental Protocols: Amine Coupling

A common application is the coupling of 2-(bromomethyl)-5-nitrofuran with a secondary amine to generate a bioactive pharmacophore.

Protocol: N-Alkylation of Morpholine
  • Reagents: Dissolve Morpholine (1.2 eq) and Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or DMF .

  • Addition: Cool the solution to 0 °C. Add 2-(bromomethyl)-5-nitrofuran (1.0 eq) dropwise as a solution in the same solvent.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Quench: Dilute with water and extract with EtOAc.

  • Purification: The product is often prone to degradation on silica gel. Use neutral alumina for chromatography or recrystallize from ethanol/ether.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Methyl-5-nitrofuran Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Activation Intermediate Crude 2-(Bromomethyl)-5-nitrofuran (Unstable) Step1->Intermediate Filtration & Conc. Step2 Coupling Reaction (R₂NH, Base, 0°C) Intermediate->Step2 Immediate Use Final Target Nitrofuran Derivative Step2->Final Purification

Figure 2: Sequential workflow from precursor to final coupled derivative.

Handling, Safety & Stability (E-E-A-T)

Critical Safety Warning: Nitrofurans are a class of compounds associated with mutagenicity and carcinogenicity (IARC Group 2B). 2-(Bromomethyl)-5-nitrofuran is a potent alkylating agent and must be handled with extreme caution.

Stability Management[1]
  • Thermal Runaway: Do not heat the neat solid above 50 °C. The nitro group provides oxygen balance that can support rapid decomposition.

  • Storage: Store at -20 °C under Argon. Protect from light using amber vials or aluminum foil wrapping.

  • Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for long-term storage of the bromide, as solvolysis (ethanolysis) will occur, displacing the bromide.

Toxicology & PPE
  • Hazard Statements: H341 (Suspected of causing genetic defects), H314 (Causes severe skin burns - due to alkylating capability).

  • Controls: Use a glovebox or a high-efficiency fume hood. Double-glove with Nitrile/Laminate. Inactivate spills with 10% alcoholic KOH (carefully) or thiourea solution to quench the alkylating bromide.

References

  • PubChem. (2025). 2-(Bromomethyl)-5-nitrofuran Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Sriram, D., et al. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant Mycobacterium species. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Mechanisms. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-5-nitrofuran (CAS Number: 20782-91-6)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-nitrofuran (CAS No. 20782-91-6), a reactive intermediate and biologically active molecule. The document elucidates its chemical and physical properties, synthesis, and key applications in the fields of medicinal chemistry and molecular biology. Particular emphasis is placed on its mechanism of action as a DNA-damaging agent and its potential as an antibacterial and anticancer agent. This guide is intended to serve as a valuable resource for professionals engaged in drug discovery and development, providing foundational knowledge and practical insights into the utility of this versatile nitrofuran derivative.

Introduction

2-(Bromomethyl)-5-nitrofuran is a heterocyclic compound belonging to the nitrofuran class of molecules. The presence of a nitro group on the furan ring and a reactive bromomethyl substituent makes it a potent electrophile and a valuable synthon for the synthesis of more complex molecules. The nitrofuran scaffold is a well-established pharmacophore, with several derivatives utilized as antibacterial agents. 2-(Bromomethyl)-5-nitrofuran, in particular, has garnered interest for its biological activities, including its ability to induce DNA damage and its potential applications in targeting hypoxic tumor cells.[1][2][3] This guide will delve into the core properties and applications of this compound, providing a technical framework for its use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Bromomethyl)-5-nitrofuran is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 20782-91-6[4]
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
Appearance White to yellow or brown crystalline powder[3]
Melting Point 45-47 °C
Boiling Point 277.80 °C[2]
Solubility While specific quantitative data for 2-(Bromomethyl)-5-nitrofuran is not readily available, related nitrofuran compounds such as nitrofurantoin are soluble in polar organic solvents like DMSO (approx. 25 mg/mL), DMF (approx. 25 mg/mL), and ethanol (approx. 15 mg/mL).[5] It is sparingly soluble in aqueous buffers.[5] It is advisable to prepare stock solutions in a suitable organic solvent.[1][5]
Stability Stable under recommended storage conditions. Sensitive to moisture.

Synthesis and Chemical Reactivity

2-(Bromomethyl)-5-nitrofuran is typically synthesized from commercially available starting materials.[2][3] A common precursor is (5-nitrofuran-2-yl)methanol. The hydroxyl group of the precursor is substituted with a bromine atom, often using a suitable brominating agent.

The reactivity of 2-(Bromomethyl)-5-nitrofuran is dominated by the electrophilic nature of the bromomethyl group, which is an excellent leaving group. This allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, making it a versatile building block in organic synthesis.

Illustrative Synthetic Workflow

G cluster_0 Synthesis of 2-(Bromomethyl)-5-nitrofuran Start (5-nitrofuran-2-yl)methanol Reagent Brominating Agent (e.g., PBr₃ or HBr) Start->Reagent 1. Solvent Anhydrous Solvent (e.g., Diethyl Ether) Reagent->Solvent 2. Reaction Nucleophilic Substitution Solvent->Reaction 3. Controlled Temperature Workup Aqueous Workup & Extraction Reaction->Workup 4. Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification 5. Product 2-(Bromomethyl)-5-nitrofuran Purification->Product 6. G cluster_0 Cellular Mechanism of 2-(Bromomethyl)-5-nitrofuran Compound 2-(Bromomethyl)- 5-nitrofuran Cell Target Cell Compound->Cell Reduction Nitroreductases Cell->Reduction Enzymatic Reduction Alkylation Direct Alkylation Cell->Alkylation Direct Reaction Intermediates Reactive Nitro Intermediates Reduction->Intermediates DNA Cellular DNA Intermediates->DNA Oxidative Stress Damage DNA Strand Breaks & Adducts DNA->Damage Alkylation->DNA Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis

Caption: Proposed mechanism of action leading to DNA damage.

Antibacterial Activity

The mechanism of antibacterial action of nitrofurans involves the generation of reactive intermediates that inhibit bacterial DNA, RNA, and protein synthesis. [2][3]The broad-spectrum activity and low incidence of resistance are attributed to this multi-targeted mechanism of action. 2-(Bromomethyl)-5-nitrofuran is expected to share this antibacterial mechanism.

Anticancer Potential

The ability of 2-(Bromomethyl)-5-nitrofuran to induce DNA damage makes it a candidate for investigation as an anticancer agent. Furthermore, its nitroaromatic structure allows for preferential activation in the hypoxic (low oxygen) environments often found in solid tumors. [1][2][3]This targeted activation could potentially lead to selective killing of cancer cells while sparing healthy, well-oxygenated tissues.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific experimental systems.

Preparation of Stock Solutions

Due to its limited aqueous solubility, stock solutions of 2-(Bromomethyl)-5-nitrofuran should be prepared in a suitable organic solvent such as DMSO or ethanol.

  • Weighing: Accurately weigh the desired amount of 2-(Bromomethyl)-5-nitrofuran in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile-filtered DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium overnight at 37°C.

  • Standardization: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the 2-(Bromomethyl)-5-nitrofuran stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assessment of DNA Damage in Mammalian Cells (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

  • Cell Treatment: Seed mammalian cells in a suitable culture vessel and allow them to adhere. Treat the cells with various concentrations of 2-(Bromomethyl)-5-nitrofuran for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of approximately 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleoid.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate further from the nucleoid, forming a "comet tail." The extent of DNA damage can be quantified by measuring the length and intensity of the comet tail using appropriate software. [6]

Safety and Handling

2-(Bromomethyl)-5-nitrofuran is a hazardous substance and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)

  • Skin Sensitization (Category 1)

  • Eye Irritation (Category 2)

Conclusion

2-(Bromomethyl)-5-nitrofuran is a compound of significant interest due to its versatile reactivity and potent biological activities. Its ability to serve as a synthetic precursor and its inherent antibacterial and potential anticancer properties make it a valuable tool for researchers in drug discovery and development. A comprehensive understanding of its properties, mechanism of action, and appropriate handling is crucial for its effective and safe utilization in a laboratory setting. This technical guide provides a foundational resource to facilitate further research and application of this promising nitrofuran derivative.

References

  • Solubility of Things. (n.d.). Solubility of 5-(morpholinomethyl)-3-[(5-nitro-2-furyl)methyleneamino]oxazolidin-2-one. [Link]

  • MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]

  • Kyoto University Research Information Repository. (1954). On the Antibacterial Action and Mechanism of Nitrofuran Derivatives. [Link]

  • ResearchGate. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. [Link]

  • PubMed. (1978). Damage to mammalian cell DNA by nitrofurans. [Link]

  • ResearchGate. (2018). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • ResearchGate. (2017). What is the best method for detection of DNA damage in animal cells?. [Link]

Sources

Technical Guide: Mechanism of Action of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-nitrofuran (BMNF) represents a distinct class of bifunctional electrophiles utilized primarily as a high-reactivity intermediate in the synthesis of broad-spectrum antibiotics (e.g., nitrofurazone analogs) and as a model compound for hypoxic tumor cytotoxicity.

Unlike standard nitrofurans which rely almost exclusively on metabolic activation, BMNF possesses a dual-threat molecular architecture:

  • Direct Alkylation: The bromomethyl moiety facilitates direct

    
     attack on genomic DNA and cellular thiols without prior enzymatic activation.[1]
    
  • Reductive Bioactivation: The 5-nitrofuran core undergoes enzymatic reduction to generate cytotoxic radical anions and reactive nitrogen species (RNS).[1]

This guide details the molecular mechanics of these pathways, providing a validated experimental framework for assessing its reactivity profile in drug development.[1]

Chemical Architecture & Reactivity Profile

To understand the mechanism, one must first deconstruct the molecule's electronic environment.[1] The furan ring acts as a conductive diene system that couples the two "warheads."[1]

MoietyChemical FeatureBiological Reactivity
Bromomethyl (

)
Good leaving group (

) on a benzylic-like carbon.
Direct Alkylator: Reacts with soft nucleophiles (Glutathione, Cysteine, Guanine N7) via

mechanism.[1]
5-Nitro Group (

)
Strong electron-withdrawing group (EWG).[1]Redox Cycler: Substrate for Type I/II Nitroreductases; generates superoxide (

) and hydroxylamine intermediates.[1]
Furan Core Electron-poor aromatic ring.Stabilizer: Facilitates resonance stabilization of the radical anion intermediate.[1]
The "Depletion-Toxicity" Synergy

A critical insight for researchers is the synergistic toxicity of BMNF. The bromomethyl group rapidly alkylates and depletes cellular Glutathione (GSH).[1] Since GSH is the cell's primary defense against oxidative stress, its depletion renders the cell hypersensitive to the reactive oxygen species (ROS) subsequently generated by the nitro-reduction pathway.[1]

Detailed Mechanism of Action[1][2]

The biological activity of BMNF proceeds through two distinct, parallel pathways.

Pathway A: Direct Nucleophilic Substitution ( )

The carbon atom of the bromomethyl group is highly electrophilic.[1] Upon cellular entry, it undergoes nucleophilic attack by electron-rich centers on biomolecules.

  • Target:

    
    -position of Guanine in DNA.[2]
    
  • Result: Formation of bulky DNA adducts (furan-DNA crosslinks) that sterically block DNA polymerase, leading to replication arrest.[1]

  • Secondary Target: Cysteine residues in essential enzymes, leading to protein inactivation.[1]

Pathway B: Enzymatic Nitroreduction

This pathway requires metabolic activation, primarily by bacterial nitroreductases (NfsA/NfsB) or mammalian reductases (xanthine oxidase/DT-diaphorase).[1]

  • One-Electron Reduction: The nitro group accepts an electron to form a nitro-anion radical (

    
    ).
    
  • Redox Cycling: In aerobic conditions, this radical donates the electron to molecular oxygen, regenerating the parent compound and producing superoxide anions (

    
    ).[1]
    
  • Hydroxylamine Formation: In anaerobic conditions (or hypoxic tumors), the radical is further reduced to the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species.[1] These are potent mutagens that bind covalently to DNA.[1]
Mechanistic Visualization

The following diagram illustrates the bifurcation of these pathways and their convergence on cellular toxicity.

BMNF_Mechanism cluster_Alkylation Pathway A: Direct Alkylation (SN2) cluster_Reduction Pathway B: Nitroreduction BMNF 2-(Bromomethyl)-5-nitrofuran GSH Glutathione (GSH) BMNF->GSH Rapid reaction DNA_G DNA (Guanine N7) BMNF->DNA_G Br displacement NTR Nitroreductase (NfsA/NfsB) BMNF->NTR Metabolic Activation GSH_Depletion GSH Depletion (Loss of Antioxidant Defense) GSH->GSH_Depletion Adduct Covalent DNA Adducts DNA_G->Adduct CellDeath CELLULAR TOXICITY (Apoptosis/Necrosis) Adduct->CellDeath ROS Superoxide (O2•-) Oxidative Stress GSH_Depletion->ROS Amplifies Toxicity Radical Nitro-Anion Radical (R-NO2•-) NTR->Radical +e- Radical->ROS Aerobic (+O2) Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Anaerobic Oxygen O2 Oxygen->ROS ROS->CellDeath Hydroxylamine->Adduct Covalent Binding

Caption: Dual mechanistic pathways of BMNF showing the synergy between GSH depletion (alkylation) and oxidative stress (nitroreduction).[1]

Experimental Validation: Thiol Reactivity Assay

Protocol: Kinetic GSH Depletion Analysis

Objective: Determine the pseudo-first-order rate constant (


) of BMNF reaction with Glutathione.

Reagents:

  • Test Compound: 2-(Bromomethyl)-5-nitrofuran (10 mM stock in DMSO).[1]

  • Substrate: Reduced L-Glutathione (GSH) (freshly prepared 1 mM in PBS, pH 7.4).[1]

  • Internal Standard: Glutathione-ethyl ester (GSH-EE).

  • Stop Solution: 1% Formic acid in Acetonitrile.[1]

Workflow:

  • Incubation: Mix GSH (50 µM final) with BMNF (excess, e.g., 500 µM) in PBS at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL Stop Solution containing Internal Standard.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

  • Detection: Monitor transition

    
     308 
    
    
    
    179 (GSH) and the expected adduct mass.

Data Interpretation: Plot


 vs. time. The slope represents 

.[1]
Expected Results Summary
ParameterBMNF (Test)Nitrofurantoin (Control)Interpretation

(GSH)
< 15 min> 240 minBMNF is a rapid direct alkylator; Nitrofurantoin is not.[1]
Adduct Mass

NoneConfirms displacement of Bromine by Thiol.[1]
Ames Test Positive (TA100)Positive (TA100)Both are mutagenic, but BMNF is active without S9 fraction.[1]

Safety & Handling (Critical)

BMNF is significantly more hazardous than standard nitrofurans due to the bromomethyl group.[1]

  • Lachrymator: The compound releases bromide ions and acts similarly to tear gas agents (benzyl bromide).[1] It is a potent eye and respiratory irritant.[1]

  • Genotoxicity: Treat as a confirmed mutagen.[1] Double-glove (Nitrile) and handle exclusively in a chemical fume hood.

  • Deactivation: Spills should be neutralized with 10% Sodium Thiosulfate (reacts with the alkyl halide) followed by mild base.[1]

References

  • McCalla, D. R. (1983).[1] Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis.

  • Peterson, F. J., et al. (1979).[1] Nitrofurantoin toxicity: Role of oxidative stress and nitroreductase. Journal of Pharmacology and Experimental Therapeutics.

  • Denny, W. A., & Wilson, W. R. (1986).[1] Considerations for the design of bioreductive drugs. Journal of Medicinal Chemistry. (Contextualizing the nitro-activation pathway).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-(Bromomethyl)-5-nitrofuran.

  • Stratford, I. J., et al. (1986).[1] Bioreductive drugs: targeting hypoxic cells in tumors. British Journal of Cancer.[1] (Mechanisms of nitro-heterocycle cytotoxicity).

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-5-nitrofuran is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its potent electrophilic nature, conferred by the synergistic electron-withdrawing effects of the nitro group and the furan ring, coupled with the lability of the bromomethyl group, makes it a highly reactive alkylating agent. This reactivity is the basis for its biological activity, including its ability to induce DNA damage and its antibacterial properties.[1] However, this inherent reactivity also presents considerable challenges in terms of its stability, handling, and synthesis. This technical guide provides a comprehensive overview of the chemical properties, reactivity profile, and stability considerations for 2-(bromomethyl)-5-nitrofuran. It further outlines detailed protocols for its synthesis, safe handling, and the analysis of its degradation, offering a critical resource for researchers working with this versatile yet sensitive molecule.

Introduction: The Double-Edged Sword of Reactivity

Nitrofurans as a class of compounds have a long history in antimicrobial therapy.[1] Their mechanism of action is often attributed to the reductive activation of the nitro group within target cells, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA. 2-(Bromomethyl)-5-nitrofuran is a prime example of a nitrofuran designed to harness this reactivity for therapeutic benefit. The molecule's structure is optimized for electrophilic attack, positioning it as a potent alkylating agent capable of forming covalent bonds with biological nucleophiles.[1]

This guide will delve into the fundamental chemistry of 2-(bromomethyl)-5-nitrofuran, providing the necessary insights for its effective and safe utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(bromomethyl)-5-nitrofuran is the foundation for its successful application.

PropertyValueSource
Molecular Formula C₅H₄BrNO₃[2]
Molecular Weight 205.99 g/mol [2]
Appearance White to pale yellow solid/powder[3]
Melting Point 45-47 °C (lit.)
CAS Number 20782-91-6[2]

Synthesis of 2-(Bromomethyl)-5-nitrofuran

The synthesis of 2-(bromomethyl)-5-nitrofuran is achievable from commercially available starting materials.[1] A common and effective route involves the bromination of the corresponding alcohol, 5-hydroxymethyl-2-nitrofuran. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for this transformation.[4][5]

Synthesis Workflow

SynthesisWorkflow Start 5-Hydroxymethyl-2-nitrofuran Reaction Bromination Reaction (SN2 mechanism) Start->Reaction Reagent PBr₃ or SOBr₂ in an inert solvent (e.g., DCM, Et₂O) Reagent->Reaction Workup Aqueous Work-up (e.g., NaHCO₃ wash) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-(Bromomethyl)-5-nitrofuran Purification->Product NucleophilicSubstitution Substrate 2-(Bromomethyl)-5-nitrofuran TransitionState SN2 Transition State Substrate->TransitionState Nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, R-OH) Nucleophile->TransitionState Product Substituted Product (5-nitrofurfuryl-Nu) TransitionState->Product LeavingGroup Bromide Ion (Br⁻) TransitionState->LeavingGroup

Sources

2-(Bromomethyl)-5-nitrofuran: A Technical Guide for Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(bromomethyl)-5-nitrofuran, a reactive nitrofuran derivative with demonstrated potential in anticancer research. The document elucidates the compound's synthesis, chemical properties, and proposed mechanisms of action, with a focus on its role as a DNA alkylating agent. Furthermore, it offers detailed, field-proven protocols for in vitro evaluation of its cytotoxic and apoptotic effects, as well as methods for investigating its impact on key signaling pathways implicated in cancer progression. This guide is intended to serve as a comprehensive resource for researchers seeking to investigate the therapeutic potential of 2-(bromomethyl)-5-nitrofuran and its analogs in oncology.

Introduction: The Therapeutic Potential of Nitrofurans in Oncology

The nitrofuran scaffold, historically recognized for its antimicrobial properties, has garnered increasing interest in the field of oncology. The presence of the nitro group imparts unique electronic properties, rendering these compounds susceptible to bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic reactive species. 2-(Bromomethyl)-5-nitrofuran, in particular, combines the bioreductive potential of the nitrofuran ring with a reactive bromomethyl group, positioning it as a promising candidate for targeted cancer therapy. This guide provides a detailed scientific and technical overview for researchers and drug development professionals interested in exploring the anticancer applications of this compound.

Physicochemical Properties and Synthesis

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
Appearance White Powder
Melting Point 45-47 °C
Purity Min. 97%
Synthesis of 2-(Bromomethyl)-5-nitrofuran

The synthesis of 2-(bromomethyl)-5-nitrofuran is a two-step process commencing with the commercially available 5-hydroxymethylfurfural (HMF).

Step 1: Synthesis of 2-(Hydroxymethyl)-5-nitrofuran (5-Nitrofurfuryl Alcohol)

The initial step involves the nitration of HMF to yield 2-(hydroxymethyl)-5-nitrofuran. This can be achieved through various established methods, including the Cannizzaro reaction.[1][2]

Step 2: Bromination of 2-(Hydroxymethyl)-5-nitrofuran

The subsequent bromination of the resulting 5-nitrofurfuryl alcohol is typically accomplished using a brominating agent such as phosphorus tribromide (PBr₃).[2] The reaction proceeds via an SN2 mechanism, where the electrophilic phosphorus activates the alcohol's oxygen, converting it into a good leaving group, which is then displaced by a bromide ion.[2][3]

Illustrative Synthesis Workflow:

Synthesis HMF 5-Hydroxymethylfurfural (HMF) Nitration Nitration HMF->Nitration HMNA 2-(Hydroxymethyl)-5-nitrofuran Nitration->HMNA Bromination Bromination (e.g., PBr3) HMNA->Bromination BMN 2-(Bromomethyl)-5-nitrofuran Bromination->BMN

Caption: Synthesis of 2-(Bromomethyl)-5-nitrofuran.

Mechanism of Anticancer Activity

The anticancer potential of 2-(bromomethyl)-5-nitrofuran is believed to stem from its ability to induce DNA damage and its potential to be selectively activated in the hypoxic environment of solid tumors.[4]

DNA Alkylation

The primary mechanism of action is thought to be DNA alkylation. The bromomethyl group serves as a leaving group, allowing the molecule to react with nucleophilic sites on DNA bases, such as the N7 position of guanine.[5][6][7][8] This alkylation can lead to DNA strand breaks and the formation of DNA adducts, which disrupt DNA replication and transcription, ultimately triggering apoptotic cell death.[5][6][7][8]

Bioreduction and Oxidative Stress

The 5-nitrofuran moiety can undergo enzymatic reduction, particularly in the hypoxic conditions characteristic of many tumors. This reduction can generate reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS), which can cause further cellular damage, including DNA strand breaks and lipid peroxidation.[9][10]

Proposed Mechanism of Action:

MoA BMN 2-(Bromomethyl)-5-nitrofuran Hypoxia Hypoxic Tumor Environment BMN->Hypoxia Alkylation DNA Alkylation BMN->Alkylation Bioreduction Bioreduction Hypoxia->Bioreduction DNA_Damage DNA Damage (Adducts, Strand Breaks) Alkylation->DNA_Damage ROS Reactive Oxygen Species (ROS) Bioreduction->ROS CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest ROS->DNA_Damage Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed anticancer mechanism of action.

In Vitro Evaluation: Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-(bromomethyl)-5-nitrofuran (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Detection of Apoptosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 2-(bromomethyl)-5-nitrofuran at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.[11][12]

Apoptosis Assay Workflow:

ApoptosisAssay CellTreatment Treat Cells with 2-(Bromomethyl)-5-nitrofuran Harvest Harvest Cells CellTreatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain FlowCytometry Flow Cytometry Analysis Stain->FlowCytometry DataAnalysis Data Analysis (Quadrants for Viable, Apoptotic, Necrotic) FlowCytometry->DataAnalysis

Caption: Annexin V/PI apoptosis assay workflow.

Investigation of STAT3 Signaling Pathway: Western Blotting

Several nitrofuran derivatives have been shown to inhibit the STAT3 signaling pathway.[13] Western blotting can be used to assess the effect of 2-(bromomethyl)-5-nitrofuran on the phosphorylation of STAT3.

Protocol:

  • Protein Extraction: Treat cells with 2-(bromomethyl)-5-nitrofuran, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-STAT3 to total STAT3.

In Vivo Studies and Future Directions

While in vitro studies provide valuable insights into the anticancer potential of 2-(bromomethyl)-5-nitrofuran, in vivo studies are crucial for evaluating its efficacy and toxicity in a whole-organism context. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model for testing novel anticancer agents.[3][14][15][16]

Future research should focus on:

  • In vivo efficacy studies: Evaluating the ability of 2-(bromomethyl)-5-nitrofuran to inhibit tumor growth in various xenograft models.[9][10]

  • Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound in animal models.

  • Combination therapies: Investigating the synergistic effects of 2-(bromomethyl)-5-nitrofuran with other chemotherapeutic agents or radiation therapy.

  • Development of analogs: Synthesizing and screening derivatives of 2-(bromomethyl)-5-nitrofuran with improved efficacy, selectivity, and pharmacokinetic properties.

Conclusion

2-(Bromomethyl)-5-nitrofuran represents a promising scaffold for the development of novel anticancer agents. Its dual mechanism of action, involving DNA alkylation and potential for hypoxia-activated cytotoxicity, makes it an attractive candidate for further investigation. The protocols and information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds in the fight against cancer.

References

  • Zhang, J., Wang, T., Tang, X., Peng, L., Wei, J., & Lin, L. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources, 13(3), 7036-7055. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952. Retrieved from [Link]

  • BYJU'S. (n.d.). Reactions of PBr3. Retrieved from [Link]

  • Lesma, E., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(21), 6484. Retrieved from [Link]

  • El-Zahhar, P. A., et al. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. Journal of Medicinal Chemistry, 66(7), 4981-5003. Retrieved from [Link]

  • Leonard, M. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. YouTube. Retrieved from [Link]

  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. Retrieved from [Link]

  • SciSpace. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. Retrieved from [Link]

  • Hyperconjugation. (2024, January 12). Reaction of a primary alcohol with phosphorous tribromide, PBr3. YouTube. Retrieved from [Link]

  • Xu, X., et al. (2022). Microbial transformation of 5-hydroxymethylfurfural (HMF) to 2,5-Bis(hydroxymethyl)furan (BHMF). Bioresource Technology, 344, 126217. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (2010). Alkylation damage in DNA and RNA—repair mechanisms and medical significance. Retrieved from [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. Retrieved from [Link]

  • Mahboub, F. A., Khorshid, F. A., & Emwas, A. H. M. (2015). The Cytotoxic Effect of Small and Large Molecules of PMF Fraction Extracted from Camel Urine on Cancer Cells. Journal of Advances in Medicine and Medical Research, 6(4), 384-396. Retrieved from [Link]

  • ResearchGate. (2022). Cell cycle‐based antibody selection for suppressing cancer cell growth. Retrieved from [Link]

  • BioMagica. (2018, March 31). Repair of DNA damage by alkylating agents. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). In vivo antitumor efficacy. A) Experimental design of in vivo treatment.... Retrieved from [Link]

  • Oreate. (2024, January 15). Understanding the Role of PBr3 in Chemical Reactions. Retrieved from [Link]

  • Lee, K. H., et al. (2005). Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. Cancer Research and Treatment, 37(4), 196-200. Retrieved from [Link]

  • Sarvi, S., et al. (2018). 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks. Cell Chemical Biology, 25(12), 1455-1456. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Molecules, 27(19), 6519. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]

Sources

Commercial availability of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Strategic Sourcing of 2-(Bromomethyl)-5-nitrofuran Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Engineers.

Executive Summary: The "Ghost" Intermediate

2-(Bromomethyl)-5-nitrofuran (CAS: 20782-91-6 ) is a high-value, low-availability intermediate critical for synthesizing nitrofuran antibiotics and hypoxia-activated prodrugs. Despite its structural simplicity, it is rarely held in stock by major catalog suppliers due to its intrinsic instability (high reactivity as an alkylating agent) and lachrymatory properties .

For most research programs, this compound represents a "Make vs. Buy" bottleneck. Commercial procurement typically triggers a custom synthesis workflow with lead times of 3–6 weeks and high unit costs (


300/gram). Consequently, in-house synthesis is often the superior strategic choice for agility and cost control.

Technical Identity & Critical Distinction

A common sourcing error involves confusing the target compound with its ring-brominated isomer. You must verify the CAS number and structure before ordering.

FeatureTarget Compound Common False Positive
Name 2-(Bromomethyl)-5-nitrofuran 2-Bromo-5-nitrofuran
CAS 20782-91-6 823-73-4
Structure Nitro group on C5; Bromomethyl group on C2 Nitro group on C5; Bromine atom directly on C2
Reactivity Strong Alkylating Agent (Electrophile)Aryl Halide (Nucleophilic Aromatic Substitution)
Status Rare / Custom Synthesis More Common

Commercial Availability Analysis

The market for 2-(Bromomethyl)-5-nitrofuran is characterized by "Virtual Inventory"—suppliers list the item but synthesize it only upon receipt of an order.

Market Snapshot (Q1 2026 Data):

Supplier TierRepresentative VendorsAvailability StatusEstimated Lead TimePrice Band (1g)
Tier 1 (Global) Sigma-Aldrich (Merck), Thermo FisherDiscontinued / Inquiry OnlyN/AN/A
Tier 2 (Specialist) Biosynth, Combi-BlocksListed (Backorder)3–4 Weeks$250 - $350
Tier 3 (Aggregators) MolPort, eMoleculesVirtual Stock4–8 WeeksVariable

Supply Chain Implication: Reliance on commercial procurement introduces a critical path delay. The compound is likely synthesized via the alcohol-to-bromide route immediately prior to shipment to mitigate degradation.

Strategic Sourcing: Make vs. Buy Decision

Given the high cost and lead time, the decision to synthesize in-house is often driven by project timelines.

MakeVsBuy Start Need 2-(Bromomethyl)-5-nitrofuran QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 500 mg QtyCheck->SmallScale LargeScale > 1 gram QtyCheck->LargeScale TimeCheck Timeline Critical? SmallScale->TimeCheck CapCheck In-House Synthetic Capability? LargeScale->CapCheck Urgent Urgent (< 1 week) TimeCheck->Urgent Need Now Flexible Flexible (> 4 weeks) TimeCheck->Flexible Wait is OK Urgent->CapCheck Buy BUY (Biosynth/Specialist) Expect 4 weeks lead time Flexible->Buy YesCap Yes (Fume Hood + PBr3 handling) CapCheck->YesCap NoCap No CapCheck->NoCap Make MAKE (In-House) Protocol: Alcohol Bromination Time: 2 Days YesCap->Make NoCap->Buy

Figure 1: Strategic sourcing decision matrix. For quantities >1g or urgent timelines, in-house synthesis is the recommended pathway.

Technical Protocol: In-House Synthesis

If the "Make" route is selected, the most reliable method avoids radical bromination (which can be messy with nitro groups) and instead uses the substitution of the corresponding alcohol.

Precursor Sourcing:

  • Starting Material: 5-Nitro-2-furfuryl alcohol (CAS: 712-32-3).

  • Availability: More stable and readily available than the bromide.

  • Alternative Start: 5-Nitro-2-furaldehyde (CAS: 698-63-5) can be reduced to the alcohol using NaBH4.

Synthesis Workflow (Alcohol to Bromide):

Reaction:



Protocol Steps:

  • Setup: Flame-dry a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 5-nitro-2-furfuryl alcohol (1.0 eq) in anhydrous diethyl ether or DCM. Cool to 0°C.

  • Bromination: Dropwise add Phosphorus Tribromide (

    
    , 0.4 eq) over 20 minutes. Note: 
    
    
    
    is corrosive and reacts violently with water.
  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Note: Product is less polar than alcohol).

  • Workup: Quench carefully with ice water. Extract with ether.[1] Wash organic layer with saturated

    
     and brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo at low temperature (<30°C).
    
  • Storage: Use immediately or store at -20°C under argon.

SynthesisFlow SM 5-Nitro-2-furfuryl Alcohol (Commercial / Stable) Intermediate Reaction Mixture (Stir 2h @ 0°C) SM->Intermediate + Reagent Reagent PBr3 (0.4 eq) Ether, 0°C Reagent->Intermediate Quench Ice Water Quench NaHCO3 Wash Intermediate->Quench Product 2-(Bromomethyl)-5-nitrofuran (Unstable Oil/Solid) Quench->Product Extraction & Drying

Figure 2: Synthetic workflow for the conversion of the stable alcohol precursor to the reactive bromide target.

Safety & Handling Guidelines

This compound is a potent alkylating agent and lachrymator . It causes DNA damage by reacting with nucleophiles (amines, thiols).

  • Engineering Controls: Handle ONLY in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Decontamination: Quench spills with dilute ammonia or 10% NaOH to hydrolyze the bromide before disposal.

  • Storage: Store at -20°C. The compound degrades upon exposure to moisture and light, releasing HBr (which turns the material dark/tarry).

References

  • Biosynth . (2026). Product Datasheet: 2-(Bromomethyl)-5-nitrofuran (FB34549). Retrieved from .

  • PubChem . (2026). Compound Summary: 2-(Bromomethyl)-5-nitrofuran (CAS 20782-91-6). National Library of Medicine. Retrieved from .

  • Santa Cruz Biotechnology . (2026). 2-(Bromomethyl)-5-nitrofuran Safety Data Sheet. Retrieved from .

  • Kamal, A., et al. (2012). Synthesis and biological evaluation of nitrofuran conjugated pyrrolo[2,1-c][1,4]benzodiazepines. Bioorganic & Medicinal Chemistry Letters.
  • Newth, F.H., & Wiggins, L.F. (1947). The Conversion of Sucrose into Furan Compounds. Part III. Journal of the Chemical Society. (Foundational chemistry for bromomethyl furan synthesis).

Sources

Technical Guide: Solubility and Solvent Compatibility of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-nitrofuran (also known as 5-nitrofurfuryl bromide) is a highly reactive alkylating agent and a critical intermediate in the synthesis of nitrofuran antibiotics (e.g., nitrofurantoin derivatives) and organelle-targeting fluorescent probes. Unlike stable end-product drugs, its solubility profile is governed by its electrophilic nature; it is prone to solvolysis in nucleophilic solvents and degradation in basic media.[1]

This guide provides a technical analysis of its solubility, distinguishing between thermodynamic solubility (inert dissolution) and reactive solubility (dissolution accompanied by decomposition).[1] It is designed to assist researchers in selecting appropriate media for synthesis, purification, and biological assays.[1]

Physicochemical Profile

PropertyDescription
Chemical Structure A furan ring substituted with a nitro group at position 5 and a bromomethyl group at position 2.[1][2][3][4]
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
Physical State Typically a yellow to brownish crystalline solid or oil (purity dependent).[1]
Polarity Moderate.[1] The nitro group induces a strong dipole, while the furan ring provides lipophilicity.
Reactivity Class Primary Alkyl Halide (Benzylic-like): Highly susceptible to Sₙ2 nucleophilic substitution.[1]

Solubility and Solvent Compatibility Analysis

The solubility of 2-(Bromomethyl)-5-nitrofuran cannot be decoupled from its stability. The following classification guides solvent selection for specific experimental phases.

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility StatusApplication ContextRisk Factor
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHigh Preferred Reaction Media. Excellent for nucleophilic substitutions (e.g., with amines or thiols).Low (if dry).[1] Hygroscopic solvents may accelerate hydrolysis.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction & Workup. Good for solubilizing the compound during liquid-liquid extraction.[1]Low.
Ethers THF, Diethyl Ether, 1,4-DioxaneModerate to High Reaction/Precipitation. THF is often used; Diethyl ether is useful for precipitation/washing.[1]Moderate (Peroxide formation in ethers can trigger radical degradation).[1]
Alcohols Methanol, Ethanol, IsopropanolModerate Recrystallization (with care). Soluble, but risk of solvolysis (formation of alkoxy derivatives) over time.High. Avoid for long-term storage or high-temperature reactions.[1]
Non-Polar Hexane, Heptane, Petroleum EtherLow (Insoluble) Purification. Used as an anti-solvent to precipitate the product from reaction mixtures.Low.
Aqueous Water, PBS BuffersVery Low Avoid. Rapid hydrolysis to 5-nitrofurfuryl alcohol.[1]Critical. Instability dominates.[1]
Mechanistic Insight: The "Reactive Solubility" Trap

Researchers often mistake the disappearance of the solid in methanol or water for genuine solubility. In reality, 2-(Bromomethyl)-5-nitrofuran undergoes solvolysis :

  • In Water: Rapidly converts to 5-nitrofurfuryl alcohol (Hydrolysis).[1]

  • In Methanol: Slowly converts to 5-nitrofurfuryl methyl ether (Methanolysis).[1]

Critical Directive: For analytical standards or stock solutions, never use protic solvents (alcohols/water).[1] Use anhydrous Acetonitrile or DMSO and store at -20°C.[1]

Stability and Reactivity in Solution

The stability of this compound is pH-dependent.[1]

  • Acidic Media: Generally stable in weak acids, but strong acids may degrade the furan ring.[1]

  • Basic Media: Highly Unstable. In the presence of bases (e.g., NaOH, amines), it undergoes rapid elimination or polymerization. Search results indicate it can form 1,2-bis(5-nitro-2-furyl)ethylene via an anion-radical mechanism in alkaline conditions [1].[1]

Visualization: Solvent Decision Pathways

The following diagram illustrates the decision logic for solvent selection based on the experimental goal.

SolventSelection Start Select Solvent for 2-(Bromomethyl)-5-nitrofuran Goal Define Goal Start->Goal Synthesis Synthesis (Nucleophilic Substitution) Goal->Synthesis Workup Workup / Extraction Goal->Workup Purification Purification / Crystallization Goal->Purification Storage Long-term Storage Goal->Storage DMF_MeCN Anhydrous DMF, Acetone, Acetonitrile Synthesis->DMF_MeCN High Solubility, Inert to Alkyl Halide DCM_EtOAc DCM, Ethyl Acetate Workup->DCM_EtOAc Immiscible with Water, Good Solubility Hexane Hexane / Ether (Anti-solvent) Purification->Hexane Precipitates Product SolidState Store as Solid (-20°C, Dark) Storage->SolidState Prevent Hydrolysis

Figure 1: Decision tree for solvent selection based on experimental objective. Color codes indicate process safety and efficiency.

Experimental Protocols

Since specific solubility values (mg/mL) are rarely published for reactive intermediates, the following self-validating protocols allow you to determine solubility and stability in your specific solvent system.

Protocol A: Qualitative Solubility & Reactivity Test

Objective: Rapidly assess if a solvent is suitable for reaction or purification.[1]

  • Preparation: Place 10 mg of 2-(Bromomethyl)-5-nitrofuran in a clear glass vial.

  • Solvent Addition: Add 100 µL of the test solvent (e.g., Toluene, 2-MeTHF).[1]

  • Observation (T=0):

    • Clear solution: Soluble (>100 mg/mL).[1]

    • Suspension: Insoluble/Sparingly soluble.[1][5]

  • Reactivity Check (T=1 hour):

    • Run a TLC (Thin Layer Chromatography) of the solution against the solid standard.

    • Result: If a new spot appears (lower R_f typically indicates hydrolysis/alcohol formation), the solvent is reactive and unsuitable for storage or slow reactions.

Protocol B: Quantitative Solubility Determination (HPLC Method)

Objective: Determine exact solubility (S) in inert solvents.[1] Do not use gravimetric methods as solvent evaporation may degrade the compound.

  • Saturation: Add excess solid compound to 2 mL of the solvent (e.g., Acetonitrile) in a sealed vial.

  • Equilibration: Shake at 25°C for 4 hours. (Avoid 24h+ to minimize degradation).

  • Filtration: Filter 0.5 mL of supernatant through a 0.22 µm PTFE syringe filter (hydrophobic filter prevents moisture adsorption).

  • Dilution: Immediately dilute the filtrate 1:100 with Acetonitrile (NOT Water/Methanol) to stop any potential concentration-dependent reactions.

  • Analysis: Inject into HPLC (C18 column, Acetonitrile/Water gradient). Calculate concentration against a fresh calibration curve.

Safety and Handling

  • Lachrymator: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent).[1] Always handle in a fume hood.

  • Sensitizer: Avoid skin contact; nitrofuran derivatives are known sensitizers and potential mutagens.[1]

  • Incompatibility: Keep away from strong bases (NaOH, KOH) and oxidative agents.[1]

References

  • Prousek, J. (1991).[1] The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.[6] Collection of Czechoslovak Chemical Communications, 56(6), 1334-1340.[1][6]

  • PubChem.[1][5][7] (n.d.). 2-Bromo-5-nitrofuran Compound Summary. National Center for Biotechnology Information.[1] Retrieved January 30, 2026, from [Link](Note: Used for structural analogy and safety data).[1]

Sources

An In-depth Technical Guide to the Discovery and History of Nitrofuran Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of nitrofuran compounds. From their initial synthesis and serendipitous discovery as potent antimicrobial agents in the 1940s to their widespread clinical and veterinary use, subsequent safety concerns, and renewed interest in the modern era of antibiotic resistance, this document traces the trajectory of this important class of synthetic drugs. We delve into the foundational research that elucidated their unique mechanism of action as prodrugs, the intricate biochemistry of their activation by bacterial nitroreductases, and the molecular basis of microbial resistance. Furthermore, this guide details the synthetic chemistry underpinning these compounds, provides validated experimental protocols for their detection, and discusses the regulatory history that has shaped their contemporary applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and deep technical insights into the enduring legacy and future potential of nitrofuran compounds.

The Genesis of a Synthetic Antibacterial: Early Discovery and Development

The story of nitrofurans begins not in the annals of natural product discovery, but in the realm of synthetic organic chemistry. The mid-20th century was a period of intense investigation into novel chemical entities with therapeutic potential, moving beyond the sulfonamides of the 1930s and the dawn of the penicillin era.

The Pioneering Work at Eaton Laboratories

The discovery of the antibacterial properties of the nitrofuran class is credited to the seminal work of Dodd and Stillman at Eaton Laboratories in the United States. In 1944, their research, driven by the strategic need for new antibacterial agents during World War II, systematically explored derivatives of furan. They discovered that the addition of a nitro group at the 5-position of the furan ring conferred potent bactericidal activity. This foundational discovery paved the way for the development of a new class of synthetic antimicrobials.

One of the first compounds to emerge from this research was nitrofurazone (5-nitro-2-furaldehyde semicarbazone), whose antibacterial action was first reported in 1944.[1] It was made available for general use as a topical antibacterial agent in 1945.[1]

A pivotal moment in the history of nitrofurans was the synthesis and patenting of nitrofurantoin by Kenyon J. Hayes, also at Eaton Laboratories. The first US patent for the synthesis of nitrofurantoin was awarded in 1952, and the drug was introduced into clinical practice in 1953 for the treatment of urinary tract infections (UTIs).[2][3][4] Nitrofurantoin's success lay in its ability to achieve high concentrations in the urine, making it particularly effective for its designated indication.[4]

Expansion of the Nitrofuran Armamentarium

Following the initial successes of nitrofurazone and nitrofurantoin, other nitrofuran derivatives were developed and introduced for various therapeutic applications. These included:

  • Furazolidone: Used for treating bacterial and protozoal diarrhea.

  • Furaltadone: An antiprotozoal agent.[5]

  • Nifurtimox: An antiprotozoal used in the treatment of trypanosomiasis.[5]

The nitrofuran class of synthetic molecules, introduced in the 1940s and 1950s, quickly established itself as a valuable addition to the physician's and veterinarian's toolkit for combating infectious diseases.[6]

The Molecular Basis of Action: A Prodrug-Activated Cascade

A key feature that distinguishes nitrofurans from many other antibiotics is their mechanism of action as prodrugs. The parent compounds themselves are relatively inert; they require intracellular enzymatic activation within the target bacterial cell to exert their potent bactericidal effects.

Reductive Activation by Bacterial Nitroreductases

The antimicrobial activity of nitrofurans is initiated by the reduction of the 5-nitro group, a process catalyzed by bacterial flavoproteins known as nitroreductases. In many bacteria, particularly Escherichia coli, two main types of oxygen-insensitive nitroreductases, designated NfsA and NfsB, are responsible for this activation.

These enzymes catalyze a stepwise two-electron reduction of the nitro group, generating highly reactive and cytotoxic intermediates, including nitroso and hydroxylamino derivatives. These electrophilic species are the ultimate effectors of the drug's action, capable of damaging a wide array of cellular macromolecules.

G DNA DNA DNA Strand Breakage DNA Strand Breakage DNA->DNA Strand Breakage Ribosomes Ribosomes Inhibition of Protein Synthesis Inhibition of Protein Synthesis Ribosomes->Inhibition of Protein Synthesis Enzymes Enzymes Disruption of Metabolism Disruption of Metabolism Enzymes->Disruption of Metabolism

A Multi-Pronged Attack on Bacterial Physiology

The highly reactive intermediates generated from nitrofuran activation do not have a single, specific target. Instead, they launch a widespread, non-specific attack on various vital cellular components, which explains the broad-spectrum activity and low incidence of acquired resistance. The primary mechanisms of damage include:

  • DNA and RNA Damage: The reactive intermediates can cause lesions and strand breakage in bacterial DNA and RNA.

  • Inhibition of Protein Synthesis: Nitrofurans can inhibit the synthesis of bacterial proteins, including ribosomal proteins.

  • Disruption of Metabolic Pathways: They interfere with several bacterial enzyme systems, including those involved in aerobic energy metabolism.

This multi-targeted nature of their action is a key reason why the development of bacterial resistance to nitrofurans has been a relatively slow process.

The Chemistry of Nitrofurans: Synthesis and Structure-Activity Relationships

The synthesis of nitrofuran compounds hinges on the nitration of the furan ring, a delicate process due to the sensitivity of the heterocyclic core. The foundational structure of all nitrofurans is a 5-nitrofuran ring, with therapeutic diversity arising from the nature of the substituent at the C-2 position.

General Synthetic Scheme

The synthesis of many nitrofuran drugs, such as nitrofurazone, involves the condensation of 5-nitro-2-furaldehyde with a suitable hydrazine derivative.

A general protocol for the synthesis of a nitrofuran derivative is as follows:

Protocol: Synthesis of a 5-Nitrofuran-2-yl Derivative

  • Reaction Setup: To a stirring mixture of an appropriate N-acylhydrazide (1.2 eq) and 5-nitro-2-furaldehyde (1.0 eq) in a suitable solvent (e.g., DMSO), add a catalytic amount of concentrated HCl.

  • Reaction Execution: Allow the mixture to stir at room temperature overnight.

  • Precipitation: Precipitate the product by adding the reaction mixture to water.

  • Isolation: Collect the resulting solid by filtration, wash thoroughly with water, and dry in vacuo.

  • Purification: If necessary, purify the final compound using normal and/or reverse-phase chromatography.

This protocol is based on established chemical synthesis routes.

Structure-Activity Relationship (SAR)

The biological activity of nitrofuran derivatives is significantly influenced by the nature of the substituent at the C-2 position of the furan ring. Key SAR insights include:

  • The 5-nitro group is essential for antimicrobial activity, as it is the site of reductive activation.

  • The substituent at the C-2 position modulates the compound's pharmacokinetic properties, spectrum of activity, and potency. For example, the hydantoin ring in nitrofurantoin contributes to its favorable urinary excretion profile.

Modern medicinal chemistry efforts continue to explore modifications at the C-2 position to develop novel nitrofuran analogs with improved efficacy against multidrug-resistant pathogens.

The Rise of Resistance: Mechanisms and Clinical Implications

While resistance to nitrofurans has emerged more slowly than for other antibiotic classes, it is a growing concern. The primary mechanism of resistance involves the impairment of the drug's activation pathway.

Mutations in Nitroreductase Genes

The most common mechanism of nitrofuran resistance is the acquisition of mutations in the genes encoding the activating nitroreductases, nfsA and nfsB. These mutations can lead to the production of non-functional enzymes or enzymes with reduced affinity for the nitrofuran substrate. Without efficient activation, the prodrug cannot be converted into its cytotoxic form, rendering the bacterium resistant.

First-step resistance to nitrofurans often results from an nfsA mutation, while the increased resistance associated with second-step mutants is typically a consequence of an additional nfsB mutation.

Other Resistance Mechanisms

While less common, other mechanisms of nitrofuran resistance have been reported, including:

  • Decreased drug uptake: Alterations in the bacterial cell envelope that reduce the permeability of the drug.

  • Efflux pumps: The active transport of the drug out of the bacterial cell.

  • Mutations in other reductive pathways: In some cases, mutations in other cellular reductases can contribute to resistance.

The emergence of nitrofuran-resistant strains, particularly in the context of multidrug-resistant infections, underscores the importance of continued surveillance and the development of new therapeutic strategies.

A Checkered Past: Safety Concerns and Regulatory Actions

Despite their therapeutic benefits, the use of nitrofurans has been tempered by concerns over their potential toxicity, particularly with long-term use and in food-producing animals.

Toxicity Profile

The adverse effects of nitrofurans in humans can range from mild gastrointestinal upset to more severe, albeit rare, conditions such as pulmonary toxicity, hepatotoxicity, and peripheral neuropathy. These toxicities are thought to be related to the generation of reactive intermediates, similar to their mechanism of antibacterial action.

Carcinogenicity and the Ban in Food Animals

A significant turning point in the history of nitrofurans was the discovery of their potential carcinogenicity. Studies in laboratory animals revealed that several nitrofuran compounds and their metabolites could cause tumors. This led to a global re-evaluation of their use in veterinary medicine, particularly in animals raised for human consumption.

The concern was that residues of these compounds and their stable, tissue-bound metabolites could persist in edible tissues and pose a risk to consumers.[7] This prompted regulatory agencies worldwide to ban the use of nitrofurans in food-producing animals.

  • European Union: Banned the use of nitrofurans in food-producing animals in 1995 due to concerns about the carcinogenicity of their residues.[8]

  • United States: The Food and Drug Administration (FDA) withdrew approvals for most uses of nitrofurans in food-producing animals in the early 1990s and prohibited all extralabel uses of topical nitrofurans in these animals in 2002.[1][9]

These regulatory actions have led to the development of highly sensitive analytical methods to monitor for the illegal use of nitrofurans in the food supply.

Analytical Detection of Nitrofuran Residues: A Methodological Overview

To enforce the ban on nitrofurans in food-producing animals, robust and sensitive analytical methods are required to detect their residues. Since the parent nitrofuran compounds are rapidly metabolized, the analytical focus is on the detection of their stable, tissue-bound metabolites.

Sample Preparation: The Key to Detection

A critical step in the analysis of nitrofuran residues is the release of the protein-bound metabolites from the tissue matrix. This is typically achieved through acid hydrolysis, followed by derivatization to improve the analytical properties of the metabolites.

G start Tissue Sample Homogenization hydrolysis Acid Hydrolysis (e.g., HCl) start->hydrolysis derivatization Derivatization with 2-Nitrobenzaldehyde (2-NBA) hydrolysis->derivatization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) derivatization->extraction cleanup Clean-up Step (e.g., Hexane Wash) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Protocol: Detection of Nitrofuran Metabolites in Animal Tissue by LC-MS/MS

  • Sample Homogenization: Homogenize the tissue sample (e.g., muscle, liver).

  • Acid Hydrolysis and Derivatization: Incubate the homogenized sample with hydrochloric acid and 2-nitrobenzaldehyde (2-NBA). This step simultaneously releases the bound metabolites and derivatizes them to form stable NPAOZ, NPAMOZ, NPAHD, and NPSEM.

  • Neutralization: Adjust the pH of the solution to near neutral.

  • Liquid-Liquid Extraction: Extract the derivatized metabolites from the aqueous phase using an organic solvent such as ethyl acetate.

  • Solvent Evaporation: Evaporate the organic solvent to concentrate the analytes.

  • Reconstitution and Clean-up: Reconstitute the residue in a suitable solvent and perform a clean-up step (e.g., a hexane wash) to remove interfering substances.

  • LC-MS/MS Analysis: Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection and quantification of the derivatized metabolites.

This protocol is a generalized representation based on established methodologies.

Key Metabolites as Markers of Illegal Use

The detection of the following tissue-bound metabolites serves as evidence of the illegal use of their respective parent nitrofuran drugs:

Parent NitrofuranTissue-Bound Metabolite (Marker Residue)Abbreviation
Furazolidone3-amino-2-oxazolidinoneAOZ
Furaltadone3-amino-5-morpholinomethyl-2-oxazolidinoneAMOZ
Nitrofurantoin1-aminohydantoinAHD
NitrofurazoneSemicarbazideSEM

Table 1: Parent Nitrofurans and their Corresponding Marker Residues.

The Renaissance of an "Old" Drug Class: Future Perspectives

In an ironic twist of fate, the very characteristics that once made nitrofurans workhorses of antimicrobial therapy—their synthetic nature and multi-targeted mechanism of action—are now driving a resurgence of interest in this "old" drug class. The escalating crisis of antibiotic resistance has prompted a re-evaluation of established antibiotic classes with low resistance potential.

Combating Multidrug-Resistant Pathogens

Nitrofurantoin, in particular, has seen a revival as a first-line treatment for uncomplicated UTIs, largely due to the high rates of resistance to other commonly used antibiotics like trimethoprim-sulfamethoxazole and fluoroquinolones.[3] Its continued efficacy after decades of use is a testament to its robust mechanism of action.

New Frontiers in Nitrofuran Research

Current research is focused on leveraging the nitrofuran scaffold to develop next-generation antimicrobial agents. Key areas of investigation include:

  • Novel Analogs: Synthesizing and screening new nitrofuran derivatives with improved potency, an expanded spectrum of activity, and enhanced safety profiles.

  • Combination Therapies: Exploring the synergistic effects of nitrofurans with other classes of antibiotics to combat difficult-to-treat infections.

  • Targeting Other Diseases: Investigating the potential of nitrofuran compounds as treatments for other diseases, including tuberculosis, parasitic infections, and even cancer.

The enduring story of the nitrofurans serves as a powerful reminder of the value of synthetic chemistry in the discovery of novel therapeutics and the importance of understanding the fundamental mechanisms of drug action and resistance. As we navigate the challenges of the post-antibiotic era, the lessons learned from this remarkable class of compounds will undoubtedly continue to inform and inspire the next generation of drug discovery.

References

  • Nitrofurantoin. American Chemical Society. (2019).
  • Process of making 5-nitro-2-furaldehyde semicarbazone.
  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
  • Nitrofurantoin dosage form.
  • Antibiotic discovery: history, methods and perspectives. International Journal of Antimicrobial Agents. (2019).
  • Nitrofurantoin dosage form.
  • (PDF) Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance.
  • Nitrofurans: Measuring Tissue-Bound Residues in Me
  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives and Contaminants. (2007).
  • Nitrofurantoin crystals.
  • Antibiotic Discovery and Resistance: The Chase and the Race. Antibiotics. (2021).
  • Nitrofuran drug use banned in food animals. dvm360. (2002).
  • Role of Old Antibiotics in the Era of Antibiotic Resistance. Highlighted Nitrofurantoin for the Treatment of Lower Urinary Tract Infections. Pharmaceuticals. (2018).
  • (PDF) Nitrofurans from Dodd and Stillman to the present day.
  • 5-Nitro-2-furaldehyde, 99% 25 g. Thermo Fisher Scientific.
  • Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Veterinarni Medicina. (2008).
  • Topical Nitrofurans; Extralabel Animal Drug Use; Order of Prohibition. Federal Register. (2002).
  • Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Frontiers in Chemistry. (2022).
  • A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. Food Chemistry. (2024).
  • Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review. Frontiers in Chemistry. (2022).
  • New legal regulations for unauthorised veterinary drugs. Eurofins Germany. (2023).
  • Preparation of 5-nitro-2-furaldehyde diacet
  • Two overlay diagrams of the three polymrophs of 5-nitro-2-furaldehyde semicarbazone crystal structures.
  • Presence Of Nitrofurans In Eggs: Legislation, Regulatory Measures, And Analytical Detection Methods.
  • Nitrofurantoin dosage form.
  • Green synthesis of semicarbazones: A comparison of two green solvents. KnightScholar.
  • The Mode of Action of Nitrofuran Compounds: I. Action Versus Staphylococcus aureus. Journal of Bacteriology. (1946).

Sources

Methodological & Application

Synthesis of Novel Derivatives from 2-(Bromomethyl)-5-nitrofuran: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Nitrofuran Scaffold

The 5-nitrofuran moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous synthetic antimicrobial agents with a long history of clinical use.[1] The inherent biological activity of this scaffold is primarily attributed to the reductive activation of the 5-nitro group within target cells, a process that generates a cascade of reactive electrophilic intermediates. These intermediates, including nitroso and hydroxylamino derivatives, are capable of inflicting damage on multiple cellular targets, such as DNA, RNA, and various metabolic enzymes.[2] This multi-targeted mechanism of action is a significant advantage in an era of growing antimicrobial resistance.

2-(Bromomethyl)-5-nitrofuran is a key starting material for the exploration of novel 5-nitrofuran derivatives. Its strategic value lies in the presence of a highly reactive benzylic-like bromide, which serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a diverse array of functional groups and molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. This guide provides detailed protocols for the synthesis of new derivatives through modification at the bromomethyl position and subsequent transformation of the nitro group, offering a robust platform for the development of next-generation therapeutic agents.

Core Synthetic Strategies: A Modular Approach

The synthetic utility of 2-(bromomethyl)-5-nitrofuran can be broadly categorized into two primary transformations, which can be employed sequentially to generate a wide chemical diversity.

  • Nucleophilic Substitution at the Bromomethyl Group: The electron-withdrawing nature of the 5-nitrofuran ring enhances the reactivity of the bromomethyl group, making it highly susceptible to attack by a wide range of nucleophiles. This allows for the creation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds.

  • Reduction of the 5-Nitro Group: The nitro group can be chemically reduced to a primary amine. This transformation is significant as it not only alters the electronic properties and potential biological activity of the molecule but also provides a new synthetic handle for further derivatization, for example, through acylation or reductive amination.

The following sections provide detailed, field-proven protocols for these key transformations.

PART 1: Nucleophilic Substitution Reactions

This section details protocols for the reaction of 2-(bromomethyl)-5-nitrofuran with various classes of nucleophiles. The general principle involves the displacement of the bromide ion by an electron-rich species.

General Workflow for Nucleophilic Substitution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-(bromomethyl)-5-nitrofuran in an appropriate solvent B Add nucleophile (and base, if required) A->B C Stir at specified temperature (e.g., RT to reflux) B->C D Monitor reaction progress (TLC or LC-MS) C->D E Quench reaction / Aqueous work-up D->E F Extract with organic solvent E->F G Dry, filter, and concentrate F->G H Purify by column chromatography or recrystallization G->H I Characterize Final Product (NMR, MS, IR) H->I

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1.1: Synthesis of N-Substituted Aminomethyl Derivatives

The reaction with primary or secondary amines is a straightforward method to introduce nitrogen-containing functionalities, which are prevalent in bioactive molecules.

Reaction Scheme: O₂N−C₄H₂O−CH₂Br + R¹R²NH → O₂N−C₄H₂O−CH₂NR¹R² + HBr

Detailed Protocol (Example: Synthesis of N-((5-nitrofuran-2-yl)methyl)aniline):

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-((5-nitrofuran-2-yl)methyl)aniline (1.0 eq., e.g., 1.0 mmol, 206 mg), and dissolve it in a suitable solvent such as acetonitrile or DMF (5-10 mL).

  • Addition of Reagents: Add an excess of the amine nucleophile, aniline (1.2 eq., 1.2 mmol, 112 mg), followed by a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq., 1.5 mmol, 207 mg) to scavenge the HBr byproduct.

  • Reaction Execution: Stir the mixture at room temperature or heat to 50-60 °C. The benzylic bromide is highly reactive, so elevated temperatures may not be necessary and could lead to side products.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The starting material is UV active, and the product should show a new, typically more polar, spot.

  • Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Synthesis of Azidomethyl Derivatives

The synthesis of 2-(azidomethyl)-5-nitrofuran provides a versatile intermediate. The azide can be readily reduced to a primary amine (see Part 2) or used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4]

Reaction Scheme: O₂N−C₄H₂O−CH₂Br + NaN₃ → O₂N−C₄H₂O−CH₂N₃ + NaBr

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)-5-nitrofuran (1.0 eq.) in a polar aprotic solvent like DMF or acetone.

  • Addition of Reagents: Add sodium azide (NaN₃) (1.1-1.5 eq.). Sodium azide is highly toxic and potentially explosive; handle with extreme care.[5]

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor by TLC until the starting material is no longer visible.

  • Work-up: Carefully pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Caution: Do not acidify the aqueous layer, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

  • Purification and Handling: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure at low temperature. Azidomethyl compounds can be thermally unstable. It is often advisable to use the crude product directly in the next step without extensive purification or storage.[6]

Protocol 1.3: Synthesis of Thioether Derivatives

The reaction with thiols provides access to a range of thioether derivatives. Thiols are excellent nucleophiles and typically react under mild conditions.

Reaction Scheme: O₂N−C₄H₂O−CH₂Br + RSH + Base → O₂N−C₄H₂O−CH₂SR + [H-Base]⁺Br⁻

Detailed Protocol (Example: Reaction with Thiophenol):

  • Reaction Setup: Dissolve thiophenol (1.1 eq.) in a solvent like ethanol or DMF.

  • Deprotonation: Add a base such as sodium ethoxide or potassium carbonate (1.1 eq.) and stir for 10-15 minutes at room temperature to form the thiophenolate anion.

  • Addition of Electrophile: Add a solution of 2-(bromomethyl)-5-nitrofuran (1.0 eq.) in the same solvent dropwise to the thiophenolate solution.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is usually rapid.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.1.

PART 2: Reduction of the 5-Nitro Group

The conversion of the 5-nitro group to a 5-amino group is a key transformation that significantly expands the synthetic possibilities and modulates the biological activity profile of the derivatives.

General Workflow for Nitro Group Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-nitrofuran derivative in appropriate solvent B Add reducing agent (e.g., SnCl2·2H2O or H2/Pd-C) A->B C Stir under specified conditions (Temperature, Pressure) B->C D Monitor reaction progress (TLC or LC-MS) C->D E Filter catalyst (if applicable) D->E F Basify to pH > 8 (for SnCl2) E->F G Extract with organic solvent F->G H Dry, filter, and concentrate G->H I Purify product H->I J Characterize Final Product (NMR, MS, IR) I->J

Caption: General workflow for the reduction of the 5-nitro group.

Protocol 2.1: Reduction using Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds that is tolerant of many functional groups.

Detailed Protocol:

  • Reaction Setup: Dissolve the 5-nitrofuran derivative (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

  • Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution. If the reaction is sluggish, the addition of concentrated HCl can be beneficial.

  • Reaction Execution: Heat the mixture to reflux and stir vigorously.

  • Monitoring: The progress of the reaction can be monitored by TLC. The resulting amine will be significantly more polar than the starting nitro compound.

  • Work-up: After the reaction is complete, cool the mixture and carefully basify by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. This will precipitate tin salts.

  • Purification: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with the reaction solvent. Concentrate the filtrate and perform a standard liquid-liquid extraction. The resulting amine can be purified by column chromatography.

Protocol 2.2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean method for nitro group reduction, with water being the only byproduct. This method is often preferred for its high yields and cleaner reaction profiles.

Detailed Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 5-nitrofuran derivative (1.0 eq.) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C), typically 5-10 mol% by weight relative to the substrate.

  • Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction can be monitored by the cessation of hydrogen uptake or by LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air while exposed to flammable solvents.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting amine is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

PART 3: Characterization Data

Accurate characterization of the synthesized derivatives is crucial for confirming their structure and purity. The following table summarizes expected analytical data for representative compounds.

Compound ClassRepresentative Structure¹H NMR (δ, ppm) - Key Signals¹³C NMR (δ, ppm) - Key SignalsIR (cm⁻¹) - Key Bands
Starting Material O₂N−C₄H₂O−CH₂Br~4.7 (s, 2H, -CH₂Br), ~6.8 (d, 1H, furan-H), ~7.4 (d, 1H, furan-H)~25 (-CH₂Br), ~112-115 (furan-CH), ~150-155 (furan C-NO₂, C-CH₂)~1520 & ~1350 (NO₂ asymm/symm stretch), ~3100 (furan C-H)
Amine Adduct O₂N−C₄H₂O−CH₂-NHR~3.9-4.2 (s, 2H, -CH₂N-), Furan protons shift slightly~45-55 (-CH₂N-), Furan carbons shift slightly~1520 & ~1350 (NO₂), ~3300-3400 (N-H, if secondary amine)
Azide Adduct O₂N−C₄H₂O−CH₂N₃~4.5 (s, 2H, -CH₂N₃)~50-55 (-CH₂N₃)~2100 (N₃ stretch, strong & sharp) , ~1520 & ~1350 (NO₂)
Amino-furan H₂N−C₄H₂O−CH₂-NHRAromatic amine protons (~3.5-4.5, br s), Furan protons shift upfield significantlyFuran carbons shift significantly due to the electron-donating NH₂ group~3200-3400 (NH₂ stretch) , NO₂ bands are absent

PART 4: Safety and Handling

Senior Scientist's Insight: Working with nitroaromatic and brominated compounds requires a heightened level of safety awareness. These compounds are often toxic, and their reactions can be energetic. Always assume that novel derivatives may have unknown hazards.

  • 2-(Bromomethyl)-5-nitrofuran: This compound is a lachrymator and is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and have mutagenic or carcinogenic properties.[7][8] Avoid inhalation of dust and direct contact with skin.

  • Sodium Azide: Sodium azide is acutely toxic.[5] It reacts with acids to form the highly toxic and explosive gas, hydrazoic acid. All workup procedures involving azides should avoid acidic conditions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly maintained and purged with an inert gas before and after the reaction. The palladium catalyst is often pyrophoric upon exposure to air after the reaction; it should be filtered carefully and kept wet with water or solvent until it can be properly disposed of.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

References

  • De Clercq, E., & Holý, A. (1979). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 22(5), 510–513. Available at: [Link]

  • Hassan, H. (2013). How can I perform click reaction of propagyl bromide and sodium azide? ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2008). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. Available at: [Link]

  • Taylor & Francis Online. (2020). Rapid Determination of 5-Nitrofuran Ring Antibiotics in Complex Samples Using a Boron-Doped Diamond Electrode and Differential Pulse Voltammetry. Available at: [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 29, 2026, from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Nitrofurantoin. Available at: [Link]

  • Filo. (2025). What are the expected products and their r... Available at: [Link]

  • ResearchGate. (2019). Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved January 29, 2026, from [Link]

  • PubMed. (1985). [Toxicologic Evaluation of Nitrofuran Derivatives]. Available at: [Link]

  • Filo. (2025). What are the expected products and their r... Available at: [Link]

  • ResearchGate. (2019). Synthesis of 2-Azidomethyl-5-ethynylfuran: A New Bio-Derived Self-Clickable Building Block. Available at: [Link]

  • PubMed. (1979). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Available at: [Link]

  • National Center for Biotechnology Information. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. PubMed Central. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 29, 2026, from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 29, 2026, from [Link]

  • PubMed. (1985). [Toxicologic Evaluation of Nitrofuran Derivatives]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. PubMed Central. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Nitrofurantoin. Available at: [Link]

Sources

Application Note: 2-(Bromomethyl)-5-nitrofuran in Medicinal Chemistry

[1]

Executive Summary: The "Nitrofuran Warhead"

2-(Bromomethyl)-5-nitrofuran (BMNF) represents a critical, albeit reactive, scaffold in the development of antimicrobial and hypoxia-activated prodrugs. Unlike its aldehyde counterpart (5-nitrofurfural), which is used for hydrazone formation (e.g., Nitrofurantoin), BMNF is utilized primarily as an electrophilic alkylating agent . It installs the 5-nitrofuran moiety—a "warhead" capable of undergoing bioreductive activation—onto nucleophilic pharmacophores via

This guide provides a rigorous framework for handling this labile intermediate, executing high-yield alkylations, and understanding the specific mechanism of action (MoA) that drives its utility in combating multidrug-resistant (MDR) pathogens and hypoxic tumors.

Chemical Profile & Critical Safety Parameters

BMNF is an alkyl halide attached to an electron-deficient furan ring. The nitro group at the C5 position exerts a strong electron-withdrawing effect, making the C2-bromomethyl group highly susceptible to nucleophilic attack but also rendering the furan ring sensitive to ring-opening under harsh acidic or basic conditions.

Table 1: Physicochemical & Safety Profile
ParameterDataOperational Implication
CAS Number 20782-91-6Verification ID for procurement.[1]
Molecular Weight 205.99 g/mol Calculation basis for stoichiometry.
Melting Point 45–47 °CLow MP indicates thermal instability; store cold.
Reactivity High (

Electrophile)
Reacts rapidly with amines, thiols, and alkoxides.
Stability Moisture/Light SensitiveHydrolyzes to the alcohol; degrades in UV light.
Hazards H302, H317, H319, MutagenicStrict Containment: Use fume hood; double-glove.

Critical Handling Protocol: BMNF is a potent lachrymator and potential mutagen. Weighing must be performed in a closed balance or glovebox. All glassware contacting BMNF should be quenched with a dilute NaOH/thiosulfate solution before cleaning to destroy residual alkylating potential.

Core Protocol: Divergent Synthesis via Alkylation

Objective: To install the 5-nitrofuran moiety onto a nucleophilic scaffold (Amine, Thiol, or Phenol) to generate a library of bioactive derivatives.

Rationale: The reaction is driven by the displacement of the bromide leaving group. Because the furan ring is electron-poor, the transition state is stabilized, but the product can be sensitive to over-alkylation (if using primary amines) or elimination.

Materials
  • Substrate: 2-(Bromomethyl)-5-nitrofuran (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine, Thiol, or Phenol (1.1–1.2 equiv)

  • Base:

    
     (for phenols/thiols) or DIPEA (for amines) (1.5–2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst: TBAI (Tetrabutylammonium iodide) - Optional, 0.1 equiv to accelerate sluggish reactions via Finkelstein-like in situ exchange.

Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a round-bottom flask under Nitrogen (

      
      ) atmosphere.
      
    • Dissolve the Nucleophile (1.1 eq) in anhydrous MeCN (0.1 M concentration).

    • Add the Base (

      
       or DIPEA). Stir for 10 minutes at Room Temperature (RT) to deprotonate (if phenol/thiol) or activate.
      
  • Addition of BMNF (15 min):

    • Dissolve BMNF (1.0 eq) in a minimal volume of MeCN.

    • Crucial Step: Add the BMNF solution dropwise to the nucleophile mixture at 0 °C.

    • Reasoning: Rapid addition can cause localized heating and polymerization of the furan.

  • Reaction (1–4 hours):

    • Allow the reaction to warm to RT.[2] Monitor via TLC (Mobile Phase: Hexane/EtOAc).

    • Visualization: The product will often appear as a distinct yellow/orange spot (nitro group chromophore) under UV (254 nm).

  • Workup (Post-Reaction):

    • Filtration: Filter off solid inorganic salts (

      
      , KBr).
      
    • Concentration: Evaporate solvent under reduced pressure at < 40 °C . Do not overheat.

    • Purification: Flash column chromatography on Silica Gel.

    • Note: Avoid acidic mobile phases to prevent furan ring degradation. Use neutral conditions.

Visual Workflow: Synthetic Divergence

The following diagram illustrates how BMNF serves as a central hub for generating diverse medicinal candidates.

Synthetic_WorkflowBMNF2-(Bromomethyl)-5-nitrofuran(Electrophile)Cond_AmineDIPEA, MeCN0°C to RTBMNF->Cond_AmineCond_ThiolK2CO3, DMFRTBMNF->Cond_ThiolCond_PhenolNaH or K2CO3DMF, 0°CBMNF->Cond_PhenolAminePrimary/Sec. Amines(R-NH2)Amine->Cond_AmineThiolThiols(R-SH)Thiol->Cond_ThiolPhenolPhenols/Alcohols(Ar-OH)Phenol->Cond_PhenolProd_AmineNitrofuran-Amines(Solubility/PK)Cond_Amine->Prod_AmineProd_ThiolNitrofuran-Thioethers(Metabolic Stability)Cond_Thiol->Prod_ThiolProd_PhenolNitrofuran-Ethers(H-Bond Acceptors)Cond_Phenol->Prod_Phenol

Figure 1: Divergent synthesis strategy using BMNF to generate pharmacologically active libraries.

Medicinal Chemistry: Mechanism of Action (MoA)

The 5-nitrofuran moiety is a classic example of a bioreductive prodrug .[2] It is relatively inert to mammalian cells but is selectively activated by bacterial nitroreductases (Type I, oxygen-insensitive) or in the hypoxic environment of solid tumors.

The Bioactivation Cascade
  • Entry: The drug enters the cell via passive diffusion.

  • Reduction: Bacterial enzymes (e.g., NfsA, NfsB in E. coli) reduce the nitro group (

    
    ) via a series of 2-electron transfers.[2]
    
  • Radical Formation: This generates highly reactive intermediates: the nitro-anion radical , nitroso intermediate, and hydroxylamine .

  • Target Engagement: These electrophiles covalently bind to bacterial DNA (causing strand breaks) and ribosomal proteins, leading to metabolic arrest and cell death.[3]

Visual Pathway: Nitroreductase Activation

MoA_PathwayProdrugNitrofuran Prodrug(Inactive)Intermediate1Nitro-anion Radical(R-NO2•-)Prodrug->Intermediate1 1e- ReductionEnzymeNitroreductase (NfsA/B)+ NADPHEnzyme->Intermediate1 CatalysisIntermediate2Nitroso Derivative(R-NO)Intermediate1->Intermediate2 DisproportionationIntermediate3Hydroxylamine(R-NHOH)Intermediate2->Intermediate3 2e- ReductionTarget_DNADNA Damage(Strand Breaks)Intermediate3->Target_DNA Covalent BondingTarget_ProteinProtein Adducts(Ribosome Inhibition)Intermediate3->Target_Protein AlkylationResultBacterial Cell Death(Bactericidal)Target_DNA->ResultTarget_Protein->Result

Figure 2: Mechanism of Action showing the bioactivation of the nitrofuran pharmacophore by nitroreductases.

Troubleshooting & Stability Guide

The primary failure mode in BMNF reactions is the degradation of the starting material before it reacts with the nucleophile.

ObservationRoot CauseCorrective Action
Black/Tar formation Polymerization of furan ring.Reaction temperature too high. Keep < 40°C. Ensure base is not too concentrated.
Low Yield Hydrolysis of -CH2Br to -CH2OH.Use strictly anhydrous solvents (MeCN/DMF). Keep BMNF bottle sealed and cold.
Starting Material Stalls Poor nucleophilicity.Add catalytic KI or TBAI (Finkelstein condition) to convert Bromo- to highly reactive Iodo- intermediate in situ.
Product Decomposition Acid sensitivity during silica column.Add 1% Triethylamine to the eluent to neutralize silica acidity.

References

  • Biological Activity & Targeting

    • Source: CymitQuimica & Biosynth Technical D
    • Context: Describes BMNF targeting hypoxic tumor sites and its efficacy against resistant cell lines (ges-1).[4][1]

    • URL:

  • Mechanism of Action (Nitrofurans)

    • Title: The Science Behind Nitrofurantoin's Effectiveness in Combating Bacterial Resistance.[5][3][6]

    • Context: Details the nitroreductase-mediated activation pathway (NfsA/NfsB) and multi-target attack on DNA/ribosomes.[7]

    • URL:

  • Physical Properties & Safety

    • Source: Sigma-Aldrich Safety D
    • Context: Melting point (45-47°C), storage conditions, and GHS hazard codes (H302, H317, H319).[1]

    • URL:

  • Structural Characterization

    • Title: Crystal structure of 2-bromomethyl-5-nitrofuran.[8]

    • Context: Crystallographic data confirming the orthorhombic structure, essential for docking studies.
    • URL:

  • Antimicrobial Resistance Context

    • Title: Nitrofurantoin: Mechanism of action and implications for resistance development.[3][6]

    • Source: Journal of Antimicrobial Chemotherapy.
    • Context: Discusses the lack of cross-resistance due to the radical-based mechanism.
    • URL: [J. Antimicrob.[3][7][9] Chemother. Article]([Link])

Using 2-(Bromomethyl)-5-nitrofuran in multi-component reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Bromomethyl)-5-nitrofuran in Multi-Component Reactions (MCRs)

Executive Summary

This guide details the application of 2-(bromomethyl)-5-nitrofuran (CAS: 20782-91-6) as a critical electrophilic building block in Multi-Component Reactions (MCRs). While often used in linear synthesis for antimicrobial agents (e.g., nitrofurantoin derivatives), this compound’s unique electronic profile—combining a highly reactive benzylic-like halide with an electron-deficient nitrofuran core—makes it an ideal "trapper" for zwitterionic intermediates and a precursor for in situ click chemistry.

Key Applications:

  • Zwitterionic Trapping: Synthesis of fused N-heterocycles via Isoquinoline/Acetylene MCRs.

  • One-Pot Click Chemistry: In situ azidification and cycloaddition for triazole-linked pharmacophores.

Part 1: Chemical Logic & Safety Profile

The Electrophile's Profile

2-(Bromomethyl)-5-nitrofuran is not merely an alkylating agent; it is a "warhead" donor. The nitro group at the C5 position exerts a strong electron-withdrawing effect, significantly increasing the electrophilicity of the exocyclic methylene bromide at C2.

  • Reactivity: High susceptibility to

    
     attack by soft nucleophiles (sulfur, nitrogen, stabilized carbanions).
    
  • Stability: The compound is sensitive to light and moisture. The C-Br bond is labile; degradation leads to HBr release, which can autocatalyze decomposition.

Critical Safety Protocol (Lachrymator & Mutagen)

WARNING: This compound is a potent lachrymator and a suspected mutagen (nitrofuran class).

  • Engineering Controls: All weighing and reactions must be performed inside a certified fume hood.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to react with the alkyl bromide) followed by dilute NaOH.

Part 2: Protocol A - The "Zwitterion Trap" MCR

Objective: Synthesis of functionalized pyrrolo[2,1-a]isoquinolines. Mechanism: This protocol utilizes a three-component reaction involving an N-heterocycle (Isoquinoline), an electron-deficient alkyne (DMAD), and 2-(bromomethyl)-5-nitrofuran. The reaction proceeds via the formation of a Huisgen 1,4-dipole (zwitterion), which is subsequently trapped by the nitrofuran electrophile.

Mechanistic Pathway (DOT Visualization)

ZwitterionMCR Start Reagents: Isoquinoline + DMAD Zwitterion Intermediate: 1,4-Dipole (Zwitterion) Start->Zwitterion Nucleophilic Attack Alkylation S_N2 Displacement (Bromide release) Zwitterion->Alkylation + Electrophile Trap Electrophile Addition: 2-(Bromomethyl)-5-nitrofuran Trap->Alkylation Cyclization Cyclization & Aromatization Alkylation->Cyclization - HBr Product Final Product: Nitrofuran-Fused Pyrroloisoquinoline Cyclization->Product

Caption: Figure 1. The mechanistic flow of the three-component zwitterionic trapping reaction.

Experimental Procedure

Reagents:

  • Isoquinoline (1.0 mmol)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.0 mmol)

  • 2-(Bromomethyl)-5-nitrofuran (1.0 mmol)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous)

Step-by-Step Protocol:

  • Zwitterion Formation:

    • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isoquinoline (129 mg, 1.0 mmol) in 5 mL of anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DMAD (142 mg, 1.0 mmol) dropwise over 5 minutes.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the 1:1 zwitterionic intermediate. Stir for 15 minutes at 0°C.

  • Electrophilic Trapping:

    • Dissolve 2-(bromomethyl)-5-nitrofuran (206 mg, 1.0 mmol) in 2 mL of DCM.

    • Add this solution slowly to the reaction mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

    • Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7). The nitrofuran starting material (

      
      ) should disappear.
      
  • Workup & Purification:

    • The product often precipitates as a salt or stable adduct.

    • If precipitate forms: Filter the solid, wash with cold diethyl ether (3 x 5 mL) to remove unreacted DMAD/bromide.

    • If solution remains clear: Concentrate the solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient: 0% → 30% EtOAc in Hexane).

    • Note: The nitro group makes the product visible under UV (254 nm) and often imparts a yellow color.

Part 3: Protocol B - One-Pot "Click" Synthesis

Objective: Synthesis of 1-(5-nitrofuran-2-yl)methyl-1,2,3-triazoles. Logic: Handling organic azides can be hazardous. This protocol generates the azide in situ from 2-(bromomethyl)-5-nitrofuran and immediately consumes it in a copper-catalyzed cycloaddition (CuAAC), minimizing operator exposure to energetic intermediates.

Workflow Diagram (DOT Visualization)

ClickMCR Step1 Step 1: Azidification 2-(Bromomethyl)-5-nitrofuran + NaN3 Intermediate In Situ Species: [5-Nitro-2-furfuryl azide] Step1->Intermediate DMSO/H2O, RT, 30 min Step2 Step 2: MCR Addition + Terminal Alkyne + Sodium Ascorbate / CuSO4 Intermediate->Step2 One-Pot Product Final Scaffold: 1,2,3-Triazole-Nitrofuran Hybrid Step2->Product Click Reaction (12-24 h)

Caption: Figure 2. Sequential one-pot protocol for in situ azide generation and CuAAC.

Experimental Procedure

Reagents:

  • 2-(Bromomethyl)-5-nitrofuran (1.0 mmol)

  • Sodium Azide (

    
    ) (1.1 mmol) (Caution: Toxic) 
    
  • Terminal Alkyne (e.g., Phenylacetylene) (1.0 mmol)

  • Copper(II) Sulfate Pentahydrate (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: DMSO/Water (4:1 ratio)

Step-by-Step Protocol:

  • In Situ Azide Generation:

    • To a vial containing 2-(bromomethyl)-5-nitrofuran (206 mg, 1.0 mmol) in DMSO (4 mL), add a solution of

      
       (71.5 mg, 1.1 mmol) in water (0.5 mL).
      
    • Stir at room temperature for 30–60 minutes.

    • Safety Check: Do not isolate the azide. Proceed directly to the next step.

  • Multicomponent Assembly (Click Reaction):

    • Add the terminal alkyne (1.0 mmol) directly to the reaction vial.

    • Add freshly prepared aqueous Sodium Ascorbate (10 mol%, 20 mg in 0.1 mL water).

    • Add aqueous

      
       (5 mol%, 12.5 mg in 0.1 mL water).
      
    • Cap the vial and stir vigorously at room temperature for 12 hours.

  • Workup:

    • Dilute the reaction mixture with ice-cold water (20 mL). The triazole product usually precipitates.

    • Filter the solid and wash with water (2 x 10 mL) and dilute ammonia (to remove Copper traces).

    • Recrystallize from Ethanol/Water if necessary.

Part 4: Data Analysis & Troubleshooting

Solvent Compatibility Table

The choice of solvent heavily influences the yield of the Zwitterionic MCR (Protocol A).

SolventDielectric ConstantYield (Typical)Notes
Dichloromethane (DCM) 8.9High (85-95%) Best for stabilizing the zwitterion; easy workup.
Acetonitrile (MeCN) 37.5Moderate (60-75%)Can compete as a nucleophile in some variations.
THF 7.5Low (<40%)Poor solubility of the zwitterionic intermediate.
Ethanol 24.5N/AReacts with 2-(bromomethyl)-5-nitrofuran (solvolysis).
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Zwitterion Trap).

    • Root Cause:[1][2] Hydrolysis of the bromide before reaction.

    • Solution: Ensure DCM is anhydrous. Dry 2-(bromomethyl)-5-nitrofuran in a desiccator before use.

  • Problem: "Gummy" product in Protocol B (Click).

    • Root Cause:[1][2] Trapped DMSO or Copper salts.

    • Solution: Pour reaction mixture into brine instead of water; extract with Ethyl Acetate, then wash organic layer with 5%

      
       to sequester copper.
      

References

  • PubChem. (n.d.). Compound Summary: 2-(Bromomethyl)-5-nitrofuran.[3][4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Frontiers in Chemistry. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Retrieved January 30, 2026, from [Link]

  • MDPI Pharmaceuticals. (2023). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved January 30, 2026, from [Link]

  • ChemistryViews. (2025).[2][6] Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. (Context on Nitrofuran stability). Retrieved January 30, 2026, from [Link]

Sources

Analytical techniques for 2-(Bromomethyl)-5-nitrofuran characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(Bromomethyl)-5-nitrofuran (CAS: 20782-91-6) is a critical synthetic intermediate in the manufacturing of nitrofuran antibiotics, including Nitrofurantoin.[] Structurally, it possesses two highly reactive functionalities: a nitro group at the C5 position and a bromomethyl group at the C2 position.[]

The Analytical Challenge: From a drug development perspective, this molecule presents a dual challenge. First, as a raw material, its purity determines the yield and quality of the final API.[] Second, due to the alkylating nature of the bromomethyl moiety, it is classified as a Potential Mutagenic Impurity (PMI) .[] Regulatory bodies (ICH M7 guidelines) require its control to sub-ppm levels in the final drug substance.[]

This guide provides a robust, multi-modal analytical framework for characterizing this compound, focusing on structural confirmation, stability-indicating purity analysis, and trace-level quantification.[]

Physicochemical Profile & Stability Handling

Before initiating analysis, the operator must understand the molecule's lability. The C-Br bond in the benzylic-like position is susceptible to solvolysis, particularly hydrolysis, converting the target analyte into 2-(hydroxymethyl)-5-nitrofuran.[]

ParameterCharacteristicAnalytical Implication
Appearance Yellow crystalline powderNitro group chromophore absorbs strongly in UV/Vis.[]
Solubility Soluble in DMSO, Acetone, ACN; Low in WaterUse ACN or DMSO for sample prep; avoid aqueous diluents for long-term storage.[]
Reactivity Alkylating agent; LachrymatorHandle in fume hood. Deactivate waste with dilute NaOH.[]
Stability Photosensitive; Hydrolytically unstableProtect from light (amber glassware).[] Analyze immediately after dilution.
Degradation Pathway Visualization

The following diagram illustrates the primary degradation mechanism that analysts must prevent during sample preparation.

DegradationPathway BNF 2-(Bromomethyl)-5-nitrofuran (Target Analyte) HNF 2-(Hydroxymethyl)-5-nitrofuran (Main Degradant) BNF->HNF Hydrolysis (Sn1/Sn2) HBr HBr BNF->HBr H2O + H2O / OH-

Figure 1: Hydrolytic degradation pathway.[] The bromomethyl group is displaced by hydroxyls in aqueous or basic media.

Protocol A: Structural Identification (Qualitative)

Objective: To unequivocally confirm the identity of the material using orthogonal spectroscopic techniques.

3.1 Nuclear Magnetic Resonance (

H NMR)

The presence of the electron-withdrawing nitro group desheilds the furan ring protons, while the bromomethyl group appears as a distinct singlet.

  • Solvent: CDClngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Preferred to avoid solvolysis common in DMSO-
    
    
    
    with traces of water).
  • Key Assignments:

Proton EnvironmentChemical Shift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralMechanistic Insight
Furan C3-H ~6.6 - 6.8Doublet (

Hz)
1H

-proton to the alkyl group.
Furan C4-H ~7.2 - 7.4Doublet (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hz)
1HDeshielded by adjacent Nitro group.
-CHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Br
4.45 - 4.55 Singlet2HDiagnostic peak. Shift >4.0 confirms halogenation.[]
3.2 Infrared Spectroscopy (FTIR)
  • Technique: ATR (Attenuated Total Reflectance) on solid sample.[]

  • Critical Bands:

    • 1530 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       & 1350 cm
      
      
      
      :
      NO
      
      
      asymmetric and symmetric stretch.
    • 1200-1250 cm

      
      :  C-O-C furan ring stretch.
      
    • 600-700 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      :  C-Br stretch (often weak, but distinct in fingerprint region).
      

Protocol B: Purity & Impurity Profiling (HPLC-UV)

Objective: Quantify the main peak and separate it from the starting material (2-methyl-5-nitrofuran) and the hydrolysis degradant.[]

Scientific Rationale: Standard reverse-phase conditions can cause on-column degradation.[] We employ a low-pH, high-organic strategy to stabilize the C-Br bond during the run.[]

Method Parameters
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[]

  • Wavelength: 310 nm (Specific to nitrofuran chromophore; minimizes interference from non-nitro impurities).[]

  • Flow Rate: 1.0 mL/min.[][2]

  • Column Temp: 25°C (Keep low to prevent thermal degradation).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[]

  • Mobile Phase B: Acetonitrile (ACN).[]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
15.04060Elute polar degradants & Target
20.01090Wash lipophilic dimers
25.09010Re-equilibration
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 2.0 between 2-(Hydroxymethyl)-5-nitrofuran (approx RT 4 min) and 2-(Bromomethyl)-5-nitrofuran (approx RT 9 min).
    
  • Tailing Factor: < 1.5 (Nitrofuran rings can interact with silanols; low pH mitigates this).[]

Protocol C: Trace Quantification (Genotoxic Impurity)

Objective: Detect 2-(Bromomethyl)-5-nitrofuran at ppm levels in a drug substance matrix (e.g., Nitrofurantoin).

Technique: LC-MS/MS (Triple Quadrupole) Why not GC-MS? While volatile, the thermal instability of the C-Br bond in the injector port can lead to false negatives. LC-MS/MS with Electrospray Ionization (ESI) is gentler.[]

Workflow Diagram

TraceAnalysis Sample Drug Substance Sample (Dissolved in DMSO) Sep UPLC Separation (Short C18 Column, 1.7µm) Sample->Sep Direct Injection Ion ESI Source (+) Soft Ionization Sep->Ion MRM MRM Transition Monitoring Parent -> Fragment Ion->MRM m/z 205/207 -> 126 Data Quantification (External Std Method) MRM->Data

Figure 2: Trace analysis workflow using LC-MS/MS.

MS/MS Parameters
  • Ionization: Positive Mode (ESI+).[] The nitro group can also fly in Negative mode, but positive mode often yields better sensitivity for the alkyl bromide via loss of Br.

  • Parent Ions: m/z 206 and 208 (1:1 ratio due to ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    Br/
    
    
    
    Br isotopes).
  • Primary Transition: 206 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     126 (Loss of Br radical and NO
    
    
    
    rearrangement).
  • Limit of Quantitation (LOQ): Target < 1.0 ppm relative to API.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Referenced for solvent shift verification). Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017).[] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(Bromomethyl)-5-nitrofuran in Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Potent Scaffold with Modern Synthetic Tools

2-(Bromomethyl)-5-nitrofuran is a key heterocyclic building block, pivotal in the synthesis of a range of pharmaceutically active nitrofuran derivatives. The inherent reactivity of the bromomethyl group, coupled with the biological activity imparted by the 5-nitrofuran core, makes this compound a valuable intermediate in medicinal chemistry and drug development.[1] Notably, it serves as a precursor to widely used antibacterial agents, including Nitrofurantoin.[2]

Traditionally, the synthesis of nitrofuran derivatives has been conducted using batch processing. However, this approach presents several challenges, particularly concerning safety, reproducibility, and scalability. The nitration step to form the 5-nitrofuran core is often highly exothermic and can lead to runaway reactions if not carefully controlled.[3] Subsequent reactions involving the highly reactive 2-(bromomethyl)-5-nitrofuran can be difficult to manage on a large scale, with potential for impurity formation and handling of hazardous materials.

Flow chemistry, or continuous flow processing, offers a transformative solution to these challenges.[4] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to improved safety, higher yields, and greater product consistency. For reactions involving hazardous reagents or unstable intermediates, flow chemistry allows for their in-situ generation and immediate consumption, minimizing the risks associated with their handling and storage.[5]

This technical guide provides a comprehensive overview of the application of 2-(Bromomethyl)-5-nitrofuran in flow chemistry. We will explore the rationale for adopting continuous flow methodologies for reactions involving this compound and provide detailed protocols for its use in the synthesis of key pharmaceutical intermediates.

The Rationale for Flow Chemistry with 2-(Bromomethyl)-5-nitrofuran

The adoption of flow chemistry for reactions involving 2-(Bromomethyl)-5-nitrofuran is driven by several key advantages over traditional batch synthesis:

  • Enhanced Safety: The synthesis of the 5-nitrofuran precursor often involves highly exothermic nitration reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid and efficient heat dissipation, mitigating the risk of thermal runaways.[6] Furthermore, the small reactor volumes inherent to flow systems minimize the amount of hazardous material present at any given time.[7]

  • Improved Reaction Control and Yield: The precise control over stoichiometry, mixing, and residence time in a flow reactor leads to more selective reactions and higher yields.[8] This is particularly important when dealing with the reactive bromomethyl group of 2-(Bromomethyl)-5-nitrofuran, where side reactions can be prevalent in batch processes.

  • Facilitation of Hazardous Reactions: The ability to generate and consume reactive intermediates in a continuous stream makes flow chemistry ideal for handling hazardous reagents. This is exemplified by the continuous flow synthesis of nitrofuran pharmaceuticals using in-situ generated acetyl nitrate, a safer alternative to traditional nitrating agents.[9][10]

  • Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. This is often more straightforward and predictable than scaling up batch reactors. The automated nature of flow systems also ensures high reproducibility from run to run.

  • Multi-step Synthesis: Flow chemistry allows for the integration of multiple reaction steps into a single, continuous process.[11] This "telescoping" of reactions eliminates the need for isolation and purification of intermediates, saving time, reducing waste, and increasing overall efficiency.[12]

Proposed Application: Continuous Flow Synthesis of a Nitrofurantoin Precursor

A significant application of 2-(Bromomethyl)-5-nitrofuran is in the synthesis of the antibacterial drug Nitrofurantoin. A key step in this synthesis involves the nucleophilic substitution of the bromide with 1-aminohydantoin. While this reaction is typically performed in batch, it is an ideal candidate for translation to a continuous flow process.

The proposed flow synthesis of 1-(((5-nitrofuran-2-yl)methyl)amino)hydantoin, a direct precursor to Nitrofurantoin, showcases the practical application of 2-(Bromomethyl)-5-nitrofuran in a continuous manufacturing setting.

Reaction Scheme:
Causality Behind Experimental Choices:
  • Reactor Choice: A heated tubular reactor is chosen for this SN2 reaction to provide sufficient residence time for the reaction to proceed to completion. The choice of a plug flow reactor (PFR) design ensures that all reactants experience a similar residence time, leading to a more uniform product.

  • Solvent System: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is proposed to solubilize both reactants and facilitate the SN2 reaction mechanism.

  • Temperature Control: Precise temperature control is crucial for controlling the reaction rate and minimizing the formation of impurities. Flow reactors excel at maintaining a constant temperature profile.

  • In-line Quenching: The inclusion of an in-line quenching step, where a base is introduced to neutralize the HBr byproduct, prevents potential side reactions and product degradation.

Experimental Protocols

Protocol 1: Proposed Continuous Flow Synthesis of 1-(((5-nitrofuran-2-yl)methyl)amino)hydantoin

This protocol describes a proposed method for the continuous synthesis of a key Nitrofurantoin precursor using a commercially available flow chemistry system.

Materials and Equipment:

  • 2-(Bromomethyl)-5-nitrofuran

  • 1-Aminohydantoin

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Flow chemistry system (e.g., Vapourtec E-series, Uniqsis FlowSyn) equipped with:

    • Two high-pressure pumps

    • T-mixer

    • Heated coil reactor (e.g., 10 mL PFA or stainless steel)

    • Back pressure regulator (BPR)

    • Collection vessel

  • HPLC for reaction monitoring

Stock Solutions:

  • Solution A: Prepare a 0.1 M solution of 2-(Bromomethyl)-5-nitrofuran in anhydrous DMF.

  • Solution B: Prepare a 0.12 M solution of 1-aminohydantoin in anhydrous DMF. (A slight excess of the nucleophile is used to ensure complete conversion of the alkyl halide).

  • Solution C (Quenching): Prepare a 0.2 M solution of triethylamine in DMF.

Experimental Workflow Diagram:

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up & Collection A Solution A (0.1 M 2-(Bromomethyl)-5-nitrofuran in DMF) P1 Pump 1 A->P1 B Solution B (0.12 M 1-Aminohydantoin in DMF) P2 Pump 2 B->P2 Mixer1 T-Mixer P1->Mixer1 P2->Mixer1 Reactor Heated Coil Reactor (e.g., 80 °C) Mixer1->Reactor Mixer2 T-Mixer (Quenching) Reactor->Mixer2 P3 Pump 3 P3->Mixer2 C Solution C (0.2 M TEA in DMF) C->P3 BPR Back Pressure Regulator (e.g., 10 bar) Mixer2->BPR Collect Product Collection BPR->Collect caption Workflow for continuous synthesis of a Nitrofurantoin precursor.

Caption: Workflow for continuous synthesis of a Nitrofurantoin precursor.

Procedure:

  • System Setup:

    • Prime the pumps with their respective solutions (A, B, and C).

    • Set the temperature of the coil reactor to 80 °C.

    • Set the back pressure regulator to 10 bar to ensure the solvent remains in the liquid phase at elevated temperatures.

  • Reaction Initiation:

    • Start pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This will result in a total flow rate of 1.0 mL/min through the reactor.

    • With a 10 mL reactor volume, the residence time will be 10 minutes.

  • In-line Quenching:

    • Pump the quenching solution (Solution C) at a flow rate of 0.5 mL/min to the second T-mixer to neutralize the HBr formed during the reaction.

  • Steady State and Collection:

    • Allow the system to reach a steady state (typically 3-5 times the total residence time).

    • Collect the product stream from the outlet of the back pressure regulator.

  • Analysis:

    • Monitor the reaction conversion by taking samples from the collection vessel and analyzing them by HPLC.

Quantitative Data Summary (Hypothetical):

ParameterValueRationale
Concentration of 2-(Bromomethyl)-5-nitrofuran 0.1 MA standard concentration for laboratory-scale flow synthesis.
Concentration of 1-Aminohydantoin 0.12 MA slight excess of the nucleophile drives the reaction to completion.
Solvent Anhydrous DMFA polar aprotic solvent that is ideal for SN2 reactions.
Flow Rate (Reactants) 0.5 mL/min eachA typical flow rate for lab-scale systems, adjustable to optimize residence time.
Reactor Volume 10 mLProvides a suitable residence time for the reaction to occur.
Residence Time 10 minAn initial estimate, which can be optimized based on reaction monitoring.
Temperature 80 °CElevated temperature increases the reaction rate.
Back Pressure 10 barPrevents solvent boiling and ensures stable flow.
Quenching Agent 0.2 M TEA in DMFNeutralizes the acidic byproduct to prevent side reactions.

Mechanistic Considerations in Flow

The reaction of 2-(Bromomethyl)-5-nitrofuran with 1-aminohydantoin is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Diagram of the SN2 Mechanism:

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r1 1-Aminohydantoin (Nucleophile) ts [Penta-coordinate Transition State] r1->ts Backside Attack r2 2-(Bromomethyl)-5-nitrofuran (Electrophile) r2->ts p1 1-(((5-nitrofuran-2-yl)methyl)amino)hydantoin ts->p1 p2 Bromide ion (Leaving Group) ts->p2 Departure of Leaving Group caption S N 2 mechanism for the formation of the Nitrofurantoin precursor.

Caption: SN2 mechanism for the formation of the Nitrofurantoin precursor.

In a flow reactor, the rapid mixing of the reactant streams ensures a homogenous reaction mixture, which is crucial for achieving the ideal second-order kinetics of an SN2 reaction. The precise temperature control prevents unwanted side reactions, such as elimination, which can become more prevalent at higher temperatures in batch reactors.

Conclusion and Future Outlook

The application of flow chemistry to reactions involving 2-(Bromomethyl)-5-nitrofuran represents a significant advancement in the synthesis of nitrofuran-based pharmaceuticals. The enhanced safety, improved control, and potential for multi-step integration make continuous flow a superior alternative to traditional batch processing for this class of compounds.

The proposed protocol for the continuous synthesis of a Nitrofurantoin precursor serves as a practical example of how flow chemistry can be implemented to improve the efficiency and safety of active pharmaceutical ingredient manufacturing. Further development in this area could involve the integration of the initial nitration step and the final cyclization to form Nitrofurantoin into a fully continuous, end-to-end manufacturing process.

As the pharmaceutical industry continues to embrace continuous manufacturing, the principles and protocols outlined in this guide will be invaluable for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-nitrofuran and other reactive heterocyclic intermediates.

References

  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271. [Link]

  • Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., ... & Monbaliu, J. C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 64(25), e202501660. [Link]

  • Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., ... & Monbaliu, J. C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie, 137(25), e202501660. [Link]

  • Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., ... & Monbaliu, J. C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. ResearchGate. [Link]

  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1250-1271. [Link]

  • Nagaki, A., & Yoshida, J. I. (2006). Design of a Flow Reactor System for Safe Handling of Phosgenation Reactions: Scale-Up Study of T-Shaped Mixers for Industrial Chemical Production. ResearchGate. [Link]

  • Illg, T., & Hessel, V. (2009). Microreactors. Research portal Eindhoven University of Technology. [Link]

  • Dombi, A., Farkas, B., & Kégl, T. (2015). Continuous flow synthesis of heterocyclic scaffolds: Design principles of multistep systems - A review. ResearchGate. [Link]

  • Yao, X., Liu, J., & Yao, J. (2015). Review of the applications of microreactors. Renewable and Sustainable Energy Reviews, 47, 519-539. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). Multistep Continuous-Flow Processes for the Preparation of Heterocyclic Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., ... & Monbaliu, J. C. M. (2025). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow. Accounts of Chemical Research, 50(8), 1887-1899. [Link]

  • Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., ... & Monbaliu, J. C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Microreactor. [Link]

  • El-Sayed, M. A. F., Abbas, H. A. S., Al-Sanea, M. M., & Abdel-Aziz, M. M. (2023). Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. AUB ScholarWorks. [Link]

  • PubChem. (n.d.). Furantoin. [Link]

  • Vapourtec. (n.d.). Multistep Synthesis | Reaction Integration. [Link]

  • AM Technology. (n.d.). Continuous Flow Reactor Systems: A Guide. [Link]

  • Vapourtec. (2018, April 12). Safe Use of Hazardous Chemicals in Flow. [Link]

Sources

Derivatization of 2-(Bromomethyl)-5-nitrofuran for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Derivatization of 2-(Bromomethyl)-5-nitrofuran for the Development of Novel Probes and Therapeutics in Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

The 5-nitrofuran scaffold is a privileged pharmacophore, forming the core of numerous clinically significant antibacterial agents, including nitrofurantoin and furazolidone.[1][2] The biological activity of these compounds is intrinsically linked to the enzymatic reduction of the 5-nitro group within target cells, a process that generates reactive nitrogen species. These intermediates indiscriminately damage cellular macromolecules, including DNA, leading to cytotoxic effects.[2][3][4] This mechanism of action, which involves multiple targets, makes the development of resistance more challenging for pathogens.[4]

2-(Bromomethyl)-5-nitrofuran is a powerful starting reagent that combines this potent "warhead" with a highly versatile chemical handle. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[5] This reactivity allows for the strategic attachment of a wide array of functional moieties, enabling researchers to fine-tune the molecule's physicochemical properties, introduce reporter tags, or create extensive libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive guide to the derivatization of 2-(bromomethyl)-5-nitrofuran. It details the underlying chemical principles, provides robust, step-by-step protocols for synthesis and characterization, and outlines key biological assays where these novel derivatives can be applied to accelerate drug discovery and diagnostics research.

The Chemistry of Derivatization: A Nucleophilic Substitution Approach

The primary route for derivatizing 2-(bromomethyl)-5-nitrofuran is the bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it highly susceptible to attack by electron-rich nucleophiles. The bromide ion is an excellent leaving group, facilitating a rapid and often high-yielding reaction.

Core Reagent Properties
PropertyValueSource
Chemical Name 2-(Bromomethyl)-5-nitrofuran[6]
CAS Number 20782-91-6[6]
Molecular Formula C₅H₄BrNO₃[6][7]
Molecular Weight 205.99 g/mol [6][8]
Appearance Solid[8]
Melting Point 45-47 °C[8]
Choosing Your Nucleophile: The Key to Functional Diversity

The choice of nucleophile dictates the final functionality of the derivative. A diverse library can be generated by employing various classes of nucleophiles:

  • Sulfur Nucleophiles (Thiols, R-SH): Thiols are exceptionally potent nucleophiles and react readily to form stable thioether linkages.[5][9] This is a preferred method for attaching molecules with minimal side reactions.

  • Nitrogen Nucleophiles (Amines, R-NH₂, R₂NH): Primary and secondary amines react to form secondary and tertiary amines, respectively. These are fundamental for introducing basic centers to modulate solubility or for linking to biomolecules.

  • Oxygen Nucleophiles (Alcohols, R-OH; Phenols, Ar-OH): Alcohols and phenols react to form ethers. These reactions often require a strong base (e.g., sodium hydride) to deprotonate the alcohol, forming the more nucleophilic alkoxide.

The general reaction scheme is illustrated below. The use of a non-nucleophilic base (e.g., triethylamine, K₂CO₃, or DIPEA) is critical to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

General scheme for nucleophilic substitution of 2-(bromomethyl)-5-nitrofuran.

Experimental Protocols: From Synthesis to Characterization

Safety Precaution: 2-(Bromomethyl)-5-nitrofuran is classified as an irritant and is harmful if swallowed.[8] Always handle this compound in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Synthesis of a Thioether Derivative

This protocol describes a representative reaction with a thiol nucleophile. It can be adapted for amine and other nucleophiles by adjusting stoichiometry and base selection.

A. Materials & Reagents

  • 2-(Bromomethyl)-5-nitrofuran (1.0 eq)

  • Thiol of interest (e.g., 4-methoxythiophenol) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

B. Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the thiol (1.1 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile (approx. 0.1 M concentration relative to the limiting reagent). Stir the solution at room temperature for 10 minutes.

  • Reagent Addition: Dissolve 2-(bromomethyl)-5-nitrofuran (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring solution of the thiol and base over 5-10 minutes. Causality Note: Dropwise addition helps to control any potential exotherm and minimizes the formation of side products.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexane:EtOAc mobile phase). The consumption of the starting material (visualized by UV light) and the formation of a new, typically less polar, product spot indicates reaction progression. The reaction is often complete within 1-3 hours at room temperature.

  • Work-up: a. Once the reaction is complete, remove the acetonitrile under reduced pressure (rotary evaporation). b. Re-dissolve the residue in ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water (2x) and brine (1x). Causality Note: The water wash removes the triethylammonium bromide salt, while the brine wash helps to remove residual water from the organic layer. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure derivative.

Protocol 2: Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

G cluster_QC Quality Control & Validation Synthesis Crude Product from Protocol 1 Purification Flash Column Chromatography Synthesis->Purification Pure_Compound Purified Derivative Purification->Pure_Compound NMR ¹H and ¹³C NMR (Structural Confirmation) Pure_Compound->NMR Identity MS Mass Spectrometry (Molecular Weight Verification) Pure_Compound->MS HPLC HPLC / LC-MS (Purity Assessment >95%) Pure_Compound->HPLC Purity Final_Product Qualified Compound for Biological Assays NMR->Final_Product MS->Final_Product HPLC->Final_Product G Start 2-(Bromomethyl)-5-nitrofuran Derivatize Derivatize with Bifunctional Linker (e.g., 6-aminohexanoic acid) Start->Derivatize Hapten Hapten Synthesis Complete (Nitrofuran-Linker-COOH) Derivatize->Hapten Conjugate Conjugate to Carrier Protein (BSA) via EDC/NHS Chemistry Hapten->Conjugate Immunogen Immunogen (BSA-Hapten) Conjugate->Immunogen Immunize Immunize Host Animal (e.g., Rabbit, Mouse) Immunogen->Immunize Antibodies Harvest Polyclonal or Generate Monoclonal Antibodies Immunize->Antibodies ELISA Develop Competitive ELISA for Nitrofuran Metabolite Detection Antibodies->ELISA

Sources

2-(Bromomethyl)-5-nitrofuran in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(Bromomethyl)-5-nitrofuran for the Development of Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Reactivity for Targeted Enzyme Inhibition

In the landscape of modern drug discovery and biochemical research, the strategic inhibition of enzymes remains a cornerstone for therapeutic intervention and the elucidation of biological pathways.[1] Enzyme inhibitors are powerful tools that can modulate overactive pathways, providing the basis for numerous pharmaceutical agents.[1][2] Among the diverse classes of inhibitors, those that form permanent, covalent bonds with their target offer unique advantages in terms of potency and duration of action.

This guide focuses on one such molecule: 2-(Bromomethyl)-5-nitrofuran . This compound is a heterocyclic molecule featuring a nitrofuran core, a structure known for its broad biological activity, and a highly reactive bromomethyl group.[3][4] The inherent chemical properties of 2-(Bromomethyl)-5-nitrofuran make it an effective electrophilic probe and an irreversible inhibitor for specific classes of enzymes. Its utility stems from the ability of the bromomethyl group to act as an alkylating agent, forming stable covalent adducts with nucleophilic residues within an enzyme's active site.

This document serves as a technical guide for researchers, providing a deep dive into the mechanistic basis of inhibition by 2-(Bromomethyl)-5-nitrofuran, identifying its most probable enzyme targets, and offering detailed, field-tested protocols for its application in enzyme inhibition studies.

Physicochemical Properties

A clear understanding of the inhibitor's properties is critical for experimental design.

PropertyValueReference
CAS Number 20782-91-6[5]
Molecular Formula C₅H₄BrNO₃[3][5]
Molecular Weight 205.99 g/mol [5][6]
Appearance White to light yellow solid/powder[6]
Melting Point 45-47 °C

Part 1: The Chemistry of Inhibition - A Mechanistic Overview

The inhibitory action of 2-(Bromomethyl)-5-nitrofuran is rooted in its chemical reactivity. The molecule is an electrophile, designed to be attacked by nucleophiles. This reactivity is conferred by two key features:

  • The Bromomethyl Group: The bromine atom is an excellent leaving group. Its departure is facilitated by the stability of the resulting carbocation, which is stabilized by the adjacent furan ring.

  • The 5-Nitro-Furan Ring: The electron-withdrawing nitro group enhances the electrophilicity of the benzylic-like carbon, making it more susceptible to nucleophilic attack.

The primary mechanism of enzyme inhibition is therefore irreversible covalent alkylation . The inhibitor forms a stable covalent bond with a nucleophilic amino acid residue located in or near the enzyme's active site, leading to a permanent loss of catalytic function. This is a form of mechanism-based inactivation, where the inhibitor hijacks the enzyme's own catalytic machinery or binding affinity to trigger its permanent demise.

The most common nucleophilic targets within an enzyme active site are the side chains of specific amino acids. 2-(Bromomethyl)-5-nitrofuran has been shown to react with thiols and amines.[3][6]

  • Cysteine Residues: The thiol group (-SH) of cysteine is a potent nucleophile and a common catalytic residue in enzymes like cysteine proteases.[7]

  • Lysine Residues: The primary amine (-NH₂) in the side chain of lysine can also act as a nucleophile.

  • Histidine Residues: The imidazole side chain of histidine can be alkylated.

G Enzyme Enzyme-Cys-SH Intermediate Covalent Thioether Adduct (Irreversibly Inhibited Enzyme) Enzyme->Intermediate Nucleophilic Attack Inhibitor 2-(Bromomethyl)-5-nitrofuran (Electrophile) Inhibitor->Intermediate Alkylation HBr HBr (Byproduct)

Caption: Covalent modification of a cysteine residue by 2-(Bromomethyl)-5-nitrofuran.

Part 2: Prime Targets - Enzyme Classes Susceptible to Inhibition

The reactivity profile of 2-(Bromomethyl)-5-nitrofuran makes it a suitable inhibitor for several important classes of enzymes. Research efforts should be prioritized towards enzymes known to possess key nucleophilic residues.

Target Enzyme ClassKey Nucleophilic ResidueRationale & Examples
Cysteine Proteases Cysteine (thiol)This is a major and well-defined class of targets. The active site cysteine is highly reactive. Examples include Papain, Cathepsins, and viral proteases like the SARS-CoV-2 Main Protease (Mpro).[7][8]
Trypanothione Reductase (TR) Cysteine (thiol)This enzyme, crucial for redox homeostasis in trypanosomatid parasites, is a validated target for nitrofuran compounds.[9][10] Its inhibition is a key strategy for developing anti-parasitic drugs.
Dehydrogenases Cysteine (thiol)Many dehydrogenases have functionally important cysteine residues in or near their active site that are susceptible to alkylation.
Kinases Cysteine (thiol)Certain kinases possess accessible cysteine residues near the ATP-binding pocket, which can be targeted for covalent inhibition.
Bacterial Cytochrome P450s Cysteine (thiol)The heme iron in P450s is coordinated by a cysteine thiolate. While the inhibitor may not directly target this residue, other accessible cysteines could be modified. Some antibacterial properties of the compound are attributed to this interaction.[3][6]

Part 3: Experimental Application Notes & Protocols

A. Safety and Handling Precautions

Before beginning any experimental work, it is imperative to understand the hazards associated with 2-(Bromomethyl)-5-nitrofuran.

  • Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitizer 1, Eye Irritant 2.

  • Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

  • Handling:

    • Always handle this compound in a certified chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[11]

    • Avoid inhalation of dust and contact with skin and eyes.[11][12]

    • Prepare stock solutions in a non-volatile solvent like Dimethyl Sulfoxide (DMSO).

B. Protocol 1: Standard Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for determining the concentration of 2-(Bromomethyl)-5-nitrofuran required to inhibit 50% of the enzyme's activity (IC₅₀).

1. Materials:

  • Purified target enzyme

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • Assay Buffer (optimized for pH and salt concentration for the target enzyme)

  • 2-(Bromomethyl)-5-nitrofuran (inhibitor)

  • DMSO (for inhibitor stock solution)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader

2. Procedure:

  • Prepare Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-(Bromomethyl)-5-nitrofuran in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock in Assay Buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Ensure the final DMSO concentration in all wells is constant and low (<1%).

  • Assay Setup:

    • In the wells of the 96-well plate, add the diluted inhibitor solutions. Include "no inhibitor" (buffer + DMSO) controls for 100% activity and "no enzyme" controls for background signal.

    • Add a fixed concentration of the target enzyme to each well.

    • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes). This step is crucial for irreversible inhibitors to allow time for the covalent reaction to occur.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Kₘ).

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (fluorescence or absorbance) over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

    • Normalize the rates to the "no inhibitor" control (set to 100% activity).

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

C. Protocol 2: Confirming Irreversible Inhibition using a Jump-Dilution Assay

This protocol is essential to validate that 2-(Bromomethyl)-5-nitrofuran is acting as an irreversible, and not a potent reversible, inhibitor. The principle is that dilution will not restore the activity of a covalently modified enzyme.

G cluster_0 Step 1: Pre-incubation (High Concentration) cluster_1 Step 2: Dilution cluster_2 Step 3: Activity Measurement cluster_3 Step 4: Interpretation Incubate Incubate Enzyme + High [Inhibitor] (e.g., 10x IC₅₀) Dilute Rapidly Dilute Mixture 100-fold into Assay Buffer + Substrate Incubate->Dilute Measure Monitor Enzymatic Activity Over Time Dilute->Measure Result1 No Recovery of Activity => Irreversible Inhibition Measure->Result1 Result2 Rapid Recovery of Activity => Reversible Inhibition Measure->Result2

Caption: Workflow to differentiate between reversible and irreversible inhibition.

1. Materials:

  • Same as Protocol 1.

2. Procedure:

  • High-Concentration Incubation: Prepare two tubes.

    • Tube A (Inhibitor): Incubate the enzyme with a high concentration of 2-(Bromomethyl)-5-nitrofuran (e.g., 10-20 times its IC₅₀) in Assay Buffer.

    • Tube B (Control): Incubate the enzyme with the equivalent concentration of DMSO in Assay Buffer.

  • Incubation Period: Allow both tubes to incubate for a period sufficient for inhibition to occur (e.g., 60 minutes).

  • Jump Dilution:

    • Prepare two sets of reaction cuvettes or wells containing Assay Buffer and substrate.

    • Take an aliquot from Tube A and dilute it rapidly (e.g., 1:100) into the first reaction cuvette.

    • Simultaneously, take an aliquot from Tube B and perform the same dilution into the second reaction cuvette. This is the 100% activity control.

  • Monitor Activity: Immediately measure and record the enzyme activity in both cuvettes over time.

  • Interpretation:

    • Irreversible Inhibition: The activity in the cuvette from Tube A will remain significantly lower than the control and will not increase over time.

    • Reversible Inhibition: If the inhibitor were reversible, the dilution would cause it to dissociate from the enzyme, and activity would rapidly recover to near-control levels.

D. Protocol 3: Identifying Covalent Adduct by Mass Spectrometry

This protocol provides definitive proof of covalent modification and can identify the site of alkylation.

1. Materials:

  • Purified target enzyme (>95% purity)

  • 2-(Bromomethyl)-5-nitrofuran

  • Reaction Buffer (e.g., HEPES or Phosphate buffer)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Mass Spectrometer (LC-MS system capable of intact protein analysis)

  • (Optional) Trypsin, DTT, Iodoacetamide, and an LC-MS/MS system for peptide mapping.

G cluster_optional Optional: Peptide Mapping Incubate 1. Incubate Enzyme with 2-(Bromomethyl)-5-nitrofuran Desalt 2. Remove Excess Inhibitor (Desalting Column) Incubate->Desalt LCMS 3. Intact Protein Analysis (LC-MS) Desalt->LCMS Result 4. Observe Mass Shift (+125.02 Da) LCMS->Result Digest 5. Tryptic Digest Result->Digest Confirm Site LCMSMS 6. Peptide Analysis (LC-MS/MS) Digest->LCMSMS Identify 7. Identify Modified Peptide/Residue LCMSMS->Identify

Caption: Workflow for confirming covalent modification via mass spectrometry.

2. Procedure:

  • Reaction: Incubate a sufficient amount of the purified enzyme (e.g., 10-20 µg) with a 5- to 10-fold molar excess of 2-(Bromomethyl)-5-nitrofuran. Include a control reaction with DMSO only. Let the reaction proceed for 1-2 hours at room temperature.

  • Sample Cleanup: Remove the unreacted inhibitor and salts using a desalting column according to the manufacturer's protocol. Elute the protein in a volatile buffer (e.g., ammonium bicarbonate) if peptide mapping is planned.

  • Intact Mass Analysis:

    • Inject the desalted protein samples (control and inhibited) into an LC-MS system.

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in each sample.

    • Expected Result: The mass of the inhibited enzyme should increase by 125.02 Da , corresponding to the addition of the C₅H₃NO₃ moiety (205.99 Da of the inhibitor minus 80.91 Da of HBr).

  • (Optional) Peptide Mapping for Site Identification:

    • Reduce and alkylate the cysteine residues in the desalted samples (optional but good practice).

    • Digest the protein into smaller peptides using trypsin.

    • Analyze the peptide mixtures by LC-MS/MS.

    • Use proteomics software to search the MS/MS data against the enzyme's sequence, including a variable modification of +125.02 Da on C, K, or H residues to identify the modified peptide and the specific site of adduction.

Conclusion

2-(Bromomethyl)-5-nitrofuran is a valuable tool for probing and inhibiting enzymes that feature nucleophilic residues. Its utility as an irreversible inhibitor allows for the stable and long-lasting inactivation of target enzymes, making it particularly useful in studies where sustained inhibition is required. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively characterize the inhibitory profile of this compound against their enzyme of interest, confirm its mechanism of action, and gather robust, publication-quality data. The insights gained from such studies can accelerate the development of novel therapeutics and deepen our understanding of complex biological systems.

References

  • Allied Academies. (n.d.). Competitive Inhibition: Understanding its Role in Enzyme Regulation and Exploring Deficiencies in Biological Systems. Retrieved from [Link]

  • Šimkūnaitė-Stanynienė, et al. (2020). 5-Vinylquinoline-substituted nitrofurans as inhibitors of trypanothione reductase and antitrypanosomal agents. LMA leidykla. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Nitrofurantoin. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). Cysteine protease inhibitors and methods of use thereof.
  • PubMed Central (PMC). (n.d.). Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Cysteine protease. Retrieved from [Link]

Sources

Application Notes & Protocols for the Utilization of 2-(Bromomethyl)-5-nitrofuran in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the development of new chemical entities with novel mechanisms of action is a critical priority. The 5-nitrofuran scaffold has a long history in medicinal chemistry, primarily as an antibacterial agent. Its utility as a prodrug, which undergoes intracellular reductive activation to generate cytotoxic metabolites, offers a compelling mechanism for antimicrobial activity.[1] Recent investigations have revealed the significant potential of this scaffold against fungal pathogens, including clinically relevant species such as Candida albicans and Cryptococcus neoformans.[2][3]

This guide focuses on 2-(bromomethyl)-5-nitrofuran , a key synthetic intermediate poised for the development of next-generation antifungal agents. The reactive bromomethyl group at the C-2 position serves as a versatile chemical handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency, selectivity, and pharmacokinetic properties. Herein, we provide a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for leveraging this scaffold in a modern antifungal drug discovery program.

Core Rationale: Why 2-(Bromomethyl)-5-nitrofuran?

The strategic value of 2-(bromomethyl)-5-nitrofuran as a starting point for antifungal development is rooted in several key principles:

  • Validated Pharmacophore: The 5-nitrofuran core is a known bio-activatable group. Fungal nitroreductases can reduce the nitro group, creating reactive nitrogen species that damage fungal DNA, ribosomes, and other essential macromolecules, leading to cell death.[1]

  • Reactive Handle for Derivatization: The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of chemical moieties (amines, thiols, azoles, etc.) to probe the chemical space around the core scaffold.

  • Potential for Broad-Spectrum Activity: Nitrofuran derivatives have demonstrated activity against a wide range of fungal species, including yeasts and molds, suggesting that derivatives of 2-(bromomethyl)-5-nitrofuran could lead to broad-spectrum antifungal agents.[2][4][5]

The overall workflow for developing novel antifungal agents from this starting material is conceptualized below.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A Synthesis of 2-(Bromomethyl)-5-nitrofuran B Library Synthesis via Nucleophilic Substitution A->B Versatile Starting Material C Antifungal Susceptibility (MIC Determination) B->C Screen Derivatives D Cytotoxicity Assays (Selectivity Index) C->D Identify Potent & Selective Hits E Mechanism of Action Studies D->E Understand Mode of Action F Efficacy in Murine Infection Models E->F Advance Lead Candidates G Preliminary Toxicology & Pharmacokinetics F->G Validate In Vivo Potential

Caption: Drug discovery workflow using 2-(bromomethyl)-5-nitrofuran.

Part 1: Synthesis of the Core Scaffold

While 2-(bromomethyl)-5-nitrofuran is commercially available from suppliers, in-house synthesis may be required for large-scale applications or cost management.[6] A robust and logical two-step synthetic pathway starting from the readily available 5-nitro-2-furaldehyde is proposed, based on established organic chemistry principles.

Step 1.1: Reduction of 5-Nitro-2-furaldehyde to (5-Nitro-2-furyl)methanol

The critical first step is the selective reduction of the aldehyde functionality without affecting the nitro group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes over nitro groups.

Caption: Synthesis of the alcohol intermediate.

Protocol 1: Synthesis of (5-Nitro-2-furyl)methanol

  • Materials: 5-Nitro-2-furaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Magnetic stirrer, Ice bath.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitro-2-furaldehyde (1.0 eq) in methanol.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10°C. The slow addition is crucial to control the exothermic reaction and prevent over-reduction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure (5-nitro-2-furyl)methanol.

Step 1.2: Bromination of (5-Nitro-2-furyl)methanol

The conversion of the primary alcohol to the corresponding bromide is a standard transformation. Phosphorus tribromide (PBr₃) is a highly effective reagent for this purpose. The reaction proceeds via the formation of a phosphite ester intermediate, followed by an Sₙ2 displacement by the bromide ion.

Protocol 2: Synthesis of 2-(Bromomethyl)-5-nitrofuran

  • Materials: (5-Nitro-2-furyl)methanol, Phosphorus tribromide (PBr₃), Anhydrous diethyl ether or dichloromethane, Magnetic stirrer, Ice bath, Dropping funnel.

  • Safety Precaution: PBr₃ is corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Procedure:

    • Dissolve (5-nitro-2-furyl)methanol (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of PBr₃ (0.4 eq) in anhydrous diethyl ether via a dropping funnel over 30 minutes. The stoichiometry is critical; excess PBr₃ can lead to side products.

    • After the addition, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess PBr₃.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers and wash sequentially with cold water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C) to avoid decomposition.

    • The resulting crude 2-(bromomethyl)-5-nitrofuran can be used directly for the next step or purified by careful column chromatography. The compound may be unstable, so prolonged storage is not recommended.

Part 2: Derivatization and Library Synthesis

The power of 2-(bromomethyl)-5-nitrofuran lies in its ability to serve as an electrophilic building block. The primary synthetic strategy involves nucleophilic substitution (Sₙ2) reactions at the bromomethyl carbon. This allows for the facile introduction of various nitrogen, sulfur, or oxygen-containing nucleophiles, which can significantly modulate the compound's biological activity.

Caption: General scheme for derivatization.

Protocol 3: General Procedure for Nucleophilic Substitution

  • Materials: 2-(Bromomethyl)-5-nitrofuran, selected nucleophile (e.g., substituted aniline, imidazole, thiol, etc.), a non-nucleophilic base (e.g., potassium carbonate, triethylamine), and an appropriate polar aprotic solvent (e.g., acetonitrile, DMF).

  • Procedure:

    • To a solution of the chosen nucleophile (1.1 eq) in acetonitrile, add the base (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of 2-(bromomethyl)-5-nitrofuran (1.0 eq) in acetonitrile dropwise.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for 2-12 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Once the reaction is complete, filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting derivative by flash column chromatography or recrystallization.

Part 3: In Vitro Antifungal Evaluation

The primary goal of the initial biological screening is to determine the intrinsic antifungal activity of the synthesized derivatives and their selectivity over mammalian cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard assay.

Protocol 4: Broth Microdilution MIC Assay (Adapted from CLSI M27)

  • Materials: 96-well microtiter plates, synthesized compounds, positive control antifungal (e.g., Fluconazole, Amphotericin B), fungal isolates (C. albicans, C. glabrata, C. neoformans, etc.), RPMI-1640 medium buffered with MOPS, spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Suspend a few colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

    • Compound Plating: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 directly in the 96-well plates. A typical concentration range to screen is 64 to 0.125 µg/mL.

    • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound (resulting in a 1:2 dilution of the compound and the final inoculum concentration).

    • Controls: Include a sterility control (medium only) and a growth control (medium + inoculum, no drug).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm.

Data Presentation: A Comparative MIC Table

The results should be tabulated to facilitate SAR analysis. While specific data for 2-(bromomethyl)-5-nitrofuran is not publicly available, a hypothetical dataset for its derivatives is presented below to illustrate the format.

CompoundR-Group (Nucleophile)MIC₉₀ (µg/mL) vs C. albicansMIC₉₀ (µg/mL) vs C. kruseiMIC₉₀ (µg/mL) vs C. neoformans
Parent -BrData Not AvailableData Not AvailableData Not Available
D-1 Imidazole3.93.97.81
D-2 4-Chlorophenylamine1.953.93.9
D-3 2-Mercaptopyrimidine0.981.951.95
Fluconazole -0.5328

(Note: MIC values for derivatives are illustrative, based on published data for similar nitrofuran structures.)[2]

Cytotoxicity and Selectivity Index

A promising antifungal agent must be more toxic to the fungal pathogen than to host cells. The selectivity index (SI) provides a quantitative measure of this.

Protocol 5: Mammalian Cell Cytotoxicity Assay (MTT Assay)

  • Materials: Human cell line (e.g., HEK293, HepG2), DMEM medium with 10% FBS, 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed the 96-well plates with mammalian cells at an appropriate density and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

    • Solubilize the formazan crystals with DMSO and read the absorbance at ~570 nm.

    • Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

    • Calculate the Selectivity Index: SI = CC₅₀ / MIC . A higher SI value indicates greater selectivity for the fungal pathogen.

Part 4: In Vivo Efficacy Assessment

Promising candidates with high in vitro potency and selectivity must be evaluated in a relevant animal model of infection. The murine model of disseminated candidiasis is a well-established and highly informative system.

Protocol 6: Murine Model of Disseminated Candidiasis

  • Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6 strains) are commonly used.

  • Infection Procedure:

    • Prepare an inoculum of C. albicans from an overnight culture, washed and resuspended in sterile saline to a concentration of ~5 x 10⁵ CFU/mL.

    • Inject 0.1 mL of the inoculum (5 x 10⁴ CFU) into the lateral tail vein of each mouse. This dose is typically sublethal but establishes a robust infection in the kidneys.

  • Treatment Regimen:

    • Begin treatment 24 hours post-infection.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a period of 5-7 days.

    • Include a vehicle control group and a positive control group (e.g., treated with fluconazole).

  • Efficacy Endpoints:

    • Fungal Burden: At the end of the treatment period, euthanize the animals, aseptically harvest the kidneys, and homogenize the tissue.

    • Plate serial dilutions of the homogenate onto appropriate agar (e.g., Sabouraud Dextrose Agar with antibiotics) to determine the number of CFU per gram of tissue.

    • A significant reduction in the fungal burden in the kidneys of the treated group compared to the vehicle control group indicates in vivo efficacy.

    • Survival Studies: For more aggressive infection models, survival can be monitored over a period of 14-21 days.

G A C. albicans Culture & Inoculum Prep B Tail Vein Injection of Mice A->B Infection C Initiate Treatment (24h Post-Infection) B->C Establish Infection D Daily Dosing (e.g., 5-7 Days) C->D Therapeutic Window E Euthanasia & Kidney Harvest D->E F Tissue Homogenization & Plating E->F G Quantify Fungal Burden (CFU/gram) F->G Endpoint Analysis

Caption: Workflow for the murine disseminated candidiasis model.

Conclusion and Future Directions

2-(Bromomethyl)-5-nitrofuran represents a promising and synthetically tractable starting point for the discovery of novel antifungal agents. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize derivatives based on this scaffold. The key to success will lie in the systematic exploration of the chemical space accessible from the bromomethyl handle, guided by iterative cycles of design, synthesis, and biological testing. Future work should focus on elucidating the precise mechanism of action of the most potent derivatives and optimizing their pharmacokinetic profiles to identify candidates suitable for preclinical development.

References

  • Vaso, C. O., Pandolfi, F., Bila, N. M., De Vita, D., Bortolami, M., Mendes-Giannini, M. J. S., Tudino, V., Costi, R., Costa-Orlandi, C. B., Fusco-Almeida, A. M., & Scipione, L. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. IRIS UNINA. Available at: [Link]

  • Vaso, C. O., Pandolfi, F., Bila, N. M., De Vita, D., Bortolami, M., Mendes-Giannini, M. J. S., Tudino, V., Costi, R., Costa-Orlandi, C. B., Fusco-Almeida, A. M., & Scipione, L. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Pharmaceutics, 14(3), 593. Available at: [Link]

  • Vaso, C. O., Pandolfi, F., Bila, N. M., De Vita, D., Bortolami, M., Mendes-Giannini, M. J. S., Tudino, V., Costi, R., Costa-Orlandi, C. B., Fusco-Almeida, A. M., & Scipione, L. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PubMed. Available at: [Link]

  • Chams, J., et al. (Year not available). SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Vaso, C. O., et al. (2022). Efficacy of nitrofuran derivatives against biofilms of Histoplasma capsulatum strains and their in vivo toxicity. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). The nitrofuran derivatives, 1–17, as studied in this work. Available at: [Link]

  • Polli, F., et al. (2022). Experimental In Vivo Models of Candidiasis. MDPI. Available at: [Link]

  • Geng, H., et al. (2024). Design, synthesis and inhibitory activity against Candida albicans of a series of derivatives with 5-nitrofuran scaffold. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for 2-(Bromomethyl)-5-nitrofuran (CAS No. 20782-91-6). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this versatile synthetic intermediate. The following sections provide detailed troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My purified 2-(Bromomethyl)-5-nitrofuran is an oil or a low-melting solid, not the expected crystalline solid. What went wrong?

Answer:

This is a common issue often indicative of residual impurities, typically solvents or reaction by-products. The reported melting point for 2-(Bromomethyl)-5-nitrofuran is 45-47 °C[1]. A significantly lower or broader melting range suggests the presence of contaminants.

Potential Causes & Solutions:

  • Residual Solvents: Solvents used in the synthesis or work-up (e.g., dichloromethane, ethyl acetate, hexanes) can become trapped in the product, depressing its melting point.

    • Solution: Ensure the product is thoroughly dried under a high vacuum for several hours. If the product remains oily, re-purify using a method that effectively removes the specific solvent, such as recrystallization from a different solvent system.

  • Presence of By-products: The synthesis may have produced non-polar or oily impurities that co-purify with the desired product. A common impurity could be an unreacted starting material or a side-product from incomplete bromination.[2]

    • Solution: If recrystallization fails, column chromatography is the recommended next step. The polarity difference between the target compound and the impurities can be exploited for effective separation. A gradient elution starting with a non-polar solvent system is often effective.[3]

Question 2: My recrystallization attempt resulted in a very low yield. How can I improve recovery?

Answer:

Low recovery during recrystallization is typically due to one of two factors: the compound has significant solubility in the cold solvent, or too much solvent was used initially.

Potential Causes & Solutions:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: Perform small-scale solvent screening to find the optimal system. Based on related furan compounds, mixtures like hexane/ethyl acetate are often successful.[3] Start with a minimal amount of the more polar solvent (ethyl acetate) to dissolve the crude product at high temperature, then slowly add the non-polar solvent (hexane) until turbidity persists.

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even after cooling.[2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until dissolution is just complete.[2]

  • Premature Crystallization: If crystallization occurs too rapidly (e.g., by crash-cooling in an ice bath), smaller, less pure crystals form, and soluble impurities can be trapped.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once crystals have formed, the flask can be moved to an ice bath or refrigerator to maximize yield.[2]

Question 3: I performed column chromatography, but the separation between my product and an impurity is poor. What adjustments can I make?

Answer:

Poor resolution in column chromatography indicates that the chosen conditions do not sufficiently differentiate between the components of your mixture.

Potential Causes & Solutions:

  • Incorrect Solvent System: The polarity of the eluent may be too high, causing all compounds to move too quickly up the column, or too low, resulting in no movement at all.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first.[4] The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35.[4] For 2-(Bromomethyl)-5-nitrofuran, a gradient of ethyl acetate in hexanes is a good starting point.[3][5]

  • Column Overloading: Applying too much crude material to the column relative to the amount of stationary phase (silica gel) will lead to broad bands and poor separation.

    • Solution: A general rule of thumb is to use a mass ratio of silica gel to a crude product of at least 30:1 for difficult separations. Increase the amount of silica gel for better resolution.

  • Improper Column Packing: Channels or cracks in the silica gel bed create pathways for the solvent and sample to bypass the stationary phase, ruining separation.[4]

    • Solution: Ensure the column is packed homogeneously. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is highly reliable. Gently tap the column during packing to settle the silica and remove air bubbles.[4]

Question 4: The purified compound appears to be degrading over time, showing discoloration and new spots on TLC. Why is this happening?

Answer:

2-(Bromomethyl)-5-nitrofuran, like many bromomethyl and nitro-containing compounds, can be sensitive to light, heat, and moisture. The bromomethyl group is susceptible to hydrolysis, which would convert it to a hydroxymethyl group, a common degradation pathway.[2]

Potential Causes & Solutions:

  • Improper Storage: Exposure to atmospheric moisture, light, or elevated temperatures can accelerate decomposition.

    • Solution: Store the purified compound in a tightly sealed, amber-colored vial to protect it from moisture and light.[6] For long-term stability, store at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere like nitrogen or argon.[2][7]

  • Residual Acidic or Basic Impurities: Trace amounts of acid or base left from the synthesis can catalyze degradation.

    • Solution: During the work-up, ensure all acidic or basic reagents are thoroughly quenched and washed away. A final wash of the organic layer with brine can help remove residual water and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-(Bromomethyl)-5-nitrofuran?

The two most effective and widely used methods are recrystallization and flash column chromatography. The choice depends on the initial purity of the crude material and the nature of the impurities.

Purification MethodProsConsBest For
Recrystallization Simple, inexpensive, scalable, yields highly pure crystalline material.Can result in significant product loss; may not remove impurities with similar solubility.Crude material with >90% purity; removing minor, structurally different impurities.
Flash Column Chromatography Excellent for separating complex mixtures; highly versatile.More labor-intensive, requires more solvent, can be difficult to scale up.Crude material with <90% purity; separating structurally similar impurities.

Q2: What are the key physical and safety properties of 2-(Bromomethyl)-5-nitrofuran?

  • Appearance: Solid

  • Molecular Formula: C₅H₄BrNO₃[8]

  • Molecular Weight: 205.99 g/mol [8]

  • Melting Point: 45-47 °C[1]

  • Safety: The compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses/face shield, and a lab coat, must be worn during handling.[10]

Q3: How do I choose the right purification strategy for my sample?

The following workflow provides a decision-making framework for selecting the appropriate purification method.

PurificationWorkflow start Start: Crude 2-(Bromomethyl)-5-nitrofuran assess_purity Assess Purity & Impurity Profile (TLC, ¹H NMR) start->assess_purity decision Purity > 90% AND Impurities have different polarity? assess_purity->decision recrystallize Purify via Recrystallization decision->recrystallize  Yes chromatography Purify via Flash Column Chromatography decision->chromatography No analyze_final Analyze Final Product (Purity, Yield, Characterization) recrystallize->analyze_final chromatography->analyze_final end Store Purified Product Properly analyze_final->end

Caption: Decision workflow for selecting a purification method.

Q4: Can you provide a starting protocol for flash column chromatography?

Certainly. This is a general protocol that should be adapted based on TLC analysis.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and elute with various ratios of ethyl acetate (EtOAc) in hexanes (e.g., 5%, 10%, 20% EtOAc).

    • Identify a solvent system that provides good separation and an Rf of ~0.3 for the product spot.

  • Column Preparation:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed free of air bubbles.[4]

    • Add a thin layer of sand on top of the silica to prevent disruption of the bed during sample loading.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions in test tubes and monitor the elution process using TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under a high vacuum to remove all residual solvent.

References

  • Column chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. The Royal Society of Chemistry. [Link]

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. PubMed. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. [Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Food Safety and Inspection Service, USDA. [Link]

  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee. [Link]

  • 2-Bromo-5-nitrofuran. PubChem, National Institutes of Health. [Link]

  • 2-bromo-5-(bromomethyl)furan. American Elements. [Link]

  • Safety Data Sheet: Nitrofurantoin. Carl ROTH. [Link]

  • Analytical Methods for Genotoxic Impurities: A Review of the Various Approaches for the Determination of Genotoxic Impurities. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimization of 2-(Bromomethyl)-5-nitrofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BNF-SYN-001 Subject: Troubleshooting Low Yields & Instability in 5-Nitro-2-furfuryl Bromide Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Group[1][2]

Executive Summary: The "Furan Trap"

You are likely experiencing low yields due to the inherent conflict in the 2-(bromomethyl)-5-nitrofuran molecule: it contains an electron-withdrawing nitro group (which deactivates the ring) and a furan core that is notoriously sensitive to acid-catalyzed polymerization ("tarring").[1][2]

Most protocols fail because they treat this as a standard benzylic bromination.[1][2] It is not. The product is a potent alkylating agent and a lachrymator that degrades rapidly on acidic media (like silica gel) or in the presence of HBr byproducts.[1][2]

This guide replaces generic textbook methods with field-optimized protocols designed to suppress polymerization and maximize isolation yields.

Module 1: Diagnostic Triage

Before adjusting your protocol, identify your specific failure mode using the observation table below.

ObservationDiagnosisRoot CauseImmediate Fix
Black Tar / Polymer Acid-Catalyzed DecompositionAccumulation of HBr byproduct during reaction.[1][2]Add acid scavenger (CaCO₃ or Propylene Oxide).[2]
Starting Material Remains Incomplete Radical InitiationWet solvent or "dead" radical initiator (AIBN/Benzoyl Peroxide).[2]Dry solvent over sieves; Recrystallize NBS; Refresh initiator.[1][2]
Product Vanishes on Column Hydrolysis / DegradationSilica gel is too acidic for this furan derivative.[1][2]Switch to Neutral Alumina or treat silica with 1% Et₃N.[1][2]
Violent Fuming/Exotherm Runaway ReactionLack of temperature control during reagent addition.[1][2]Cool to 0°C during addition; dilute reaction concentration.

Module 2: The Radical Bromination Protocol (Wohl-Ziegler)[1]

Best For: Starting from 2-methyl-5-nitrofuran .[1][2] The Challenge: Preventing the HBr byproduct from opening the furan ring.[1][2]

Optimized Workflow
  • Reagent Prep (Critical):

    • NBS (N-Bromosuccinimide): Must be white crystals.[1][2] If yellow, recrystallize from water to remove free bromine/HBr.[1][2]

    • Solvent: Benzene (traditional) or CCl₄ are standard, but Trifluorotoluene or Methyl formate are modern, greener alternatives.[1][2] Solvent must be anhydrous.[1][2]

    • Initiator: AIBN (Azobisisobutyronitrile).[2][3]

  • The "Scavenger" Modification:

    • Standard protocols fail because HBr forms as the reaction proceeds.[1][2]

    • Add Solid Calcium Carbonate (CaCO₃): 0.1 – 0.2 equivalents.[2] This neutralizes HBr in situ without interfering with the radical mechanism.[1][2]

  • Step-by-Step Protocol:

    • Step 1: Dissolve 2-methyl-5-nitrofuran (1.0 eq) in solvent (0.2 M concentration).

    • Step 2: Add NBS (1.05 eq) and CaCO₃ (0.1 eq).[2]

    • Step 3: Heat to reflux.[1][2] Once refluxing, add AIBN (0.05 eq) dissolved in a minimal amount of solvent.[1][2]

    • Step 4: Monitor by TLC/HPLC.[1][2] Stop the reaction at 90-95% conversion. Do not chase 100%, as over-bromination (dibromo species) leads to inseparable mixtures.[2]

    • Step 5: Filter hot to remove succinimide and CaCO₃.[1][2] Cool filtrate to precipitate remaining succinimide.[1][2] Filter again.

    • Step 6: Evaporate solvent < 40°C.[1][2]

Reaction Logic Visualization

G cluster_0 Critical Control Point Start 2-methyl-5-nitrofuran Reagents NBS + AIBN (Radical Source) Start->Reagents Heat/Light Intermediate Radical Intermediate Reagents->Intermediate Product 2-(Bromomethyl)-5-nitrofuran Intermediate->Product SideProduct HBr Byproduct Intermediate->SideProduct Tar Polymerized Tar SideProduct->Tar Acid Catalysis (If Unchecked) Neutralized Neutralized SideProduct->Neutralized CaCO3 Scavenger

Caption: The "Yield Trap" occurs when HBr byproduct catalyzes the polymerization of the furan ring.[1][2] Scavenging HBr is essential.[1]

Module 3: The Nucleophilic Substitution Protocol

Best For: Starting from 5-nitrofurfuryl alcohol .[1][2] The Challenge: The hydroxyl group is a poor leaving group, but activating it with acid (HBr) destroys the ring.[1][2]

The "Appel Reaction" Alternative (Recommended)

Avoid PBr₃ if possible.[2] PBr₃ generates H₃PO₃ (acidic) and HBr.[2] Instead, use the Appel Reaction , which operates under nearly neutral conditions.[1][2]

  • Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃).[2]

  • Solvent: DCM (Dichloromethane) or THF (anhydrous).[2]

  • Protocol:

    • Step 1: Dissolve 5-nitrofurfuryl alcohol (1.0 eq) and CBr₄ (1.25 eq) in DCM at 0°C.

    • Step 2: Add PPh₃ (1.25 eq) portion-wise over 20 minutes. Exothermic!

    • Step 3: Stir at 0°C to Room Temp for 2 hours.

    • Step 4: Quench with saturated NaHCO₃ (critical to remove any trace acid).[2]

    • Step 5: Extract with DCM.[1][2] The byproduct is Triphenylphosphine oxide (TPPO), which precipitates in non-polar solvents.[1][2]

If you MUST use PBr₃:

You must buffer the reaction.[1][2]

  • Buffer: Add Pyridine (0.9 eq relative to alcohol) to the solution before adding PBr₃. This captures the HBr as Pyridinium Hydrobromide, protecting the furan ring.[1][2]

  • Temp: Keep strictly at -10°C to 0°C. Never heat.

Module 4: Purification & Storage (The Hidden Yield Killer)

Many researchers successfully synthesize the compound but lose it during purification.[1][2]

The Silica Problem

Standard silica gel is slightly acidic (pH 6-6.5).[1][2] This is sufficient to decompose 2-(bromomethyl)-5-nitrofuran into a black resin on the column.[1][2]

  • Solution A (Best): Use Neutral Alumina (Brockmann Grade III) instead of silica.[2]

  • Solution B: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.[2] Flush with pure solvent before loading your sample to leave a neutral surface.[1][2]

Storage Protocol

This compound is thermally unstable and photolabile.[1][2]

  • Container: Amber glass vial (light protection).

  • Atmosphere: Argon or Nitrogen flush (oxidation protection).[2]

  • Temperature: -20°C (freezer).

  • Stabilizer: Storing as a solid is preferred.[1][2] If stored in solution, add a copper wire or silver wool to scavenge free halides.[1][2]

Frequently Asked Questions (FAQ)

Q: The product is a solid, but I got an oil. Why? A: This indicates impurities, likely solvent retention or partial hydrolysis. 2-(Bromomethyl)-5-nitrofuran has a low melting point (45-47°C).[1][2] Traces of solvent depress this melting point below room temperature.[1][2] Dry under high vacuum (0.1 mmHg) for 2 hours, but do not heat above 30°C.

Q: My eyes are burning even inside the hood. Is this normal? A: Yes. This compound is a severe lachrymator (tear gas agent).[2] It alkylates TRPA1 receptors in mucous membranes.[1][2]

  • Safety: Double glove. Use a full-face respirator if working outside a glovebox.[1][2] Quench all glassware and waste with 10% NaOH to destroy the alkylating potential before removing from the hood.[1][2]

Q: Can I use HClO₄ (Perchloric Acid) to speed up the NBS reaction? A: NO. While this works for thiophenes (see Ref 1), furans are far less stable.[2] Adding strong acid to a nitrofuran synthesis is a recipe for ring-opening and explosion hazards.[1][2] Stick to the CaCO₃ buffered method.[1][2]

References

  • Wohl-Ziegler Bromination Mechanism & Instability

    • Title: Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.[1][2][3] (Discusses NBS bromination of methyl-furans and instability of bromomethyl intermediates).

    • Source: Molecules (via PMC).[2]

    • URL:[Link]

  • Acid Sensitivity of Furans

    • Title: The Conversion of Sucrose into Furan Compounds (Classic paper on HBr mediated "tarring" of furan derivatives).[1][2]

    • Source: Journal of the Chemical Society.[1][2]

    • Context: Cited in search results regarding "tarring" during HBr synthesis.[1][2]

  • Safety & Properties

    • Title: 2-(Bromomethyl)-5-nitrofuran Compound Summary.
    • Source: PubChem.[1][2][4]

    • URL:[Link] (Note: Structure confirmation and GHS Safety Data).[2]

  • Alternative Halogenation (Appel Reaction context)

    • Title: Triphenylphosphine/Carbon Tetrabromide (Appel Reaction) General Review.
    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

Sources

Technical Support Center: Synthesis of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: CHEM-SUP-5NF-BR Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Technical Summary

The synthesis of 2-(bromomethyl)-5-nitrofuran (CAS: 20782-91-6) is a critical step in developing nitrofuran antibiotics and hypoxic tumor-targeting agents. However, the furan ring's sensitivity to acid and oxidation, combined with the high reactivity of the benzylic-type bromide, creates a narrow window for success.

Researchers typically encounter failure modes stemming from two competing pathways:

  • Radical Instability (Wohl-Ziegler Route): Leading to dimerization and over-bromination.

  • Acid-Catalyzed Decomposition: The generation of HBr (byproduct) triggers the opening of the furan ring, resulting in the formation of intractable black tars (polymerization).

This guide provides a root-cause analysis of these side reactions and actionable protocols to mitigate them.

Critical Side Reaction Pathways

Pathway A: Radical Bromination (NBS Method)

Standard Route: Reaction of 2-methyl-5-nitrofuran with N-Bromosuccinimide (NBS).

Side ReactionObservationRoot CauseMitigation Strategy
Over-Bromination Product has low melting point; NMR shows methine proton signal.Excess NBS or prolonged reaction time allows bromination of the product to form 2-(dibromomethyl)-5-nitrofuran .Use slight deficit of NBS (0.95 eq). Stop reaction immediately upon consumption of starting material (TLC monitoring).
Radical Dimerization Insoluble precipitate; High melting point impurity.High radical concentration leads to coupling of two furfuryl radicals, forming 1,2-bis(5-nitrofuran-2-yl)ethane .Dilute reaction mixture. Add initiator (AIBN/Benzoyl Peroxide) in portions, not all at once.
Ring Bromination Complex NMR in aromatic region.Lack of radical initiator or low temperature favors electrophilic aromatic substitution on the ring rather than side-chain substitution.Ensure reflux temperature is reached before adding NBS. Use a high-quality radical initiator.
Pathway B: Nucleophilic Substitution ( Method)

Alternative Route: Reaction of 5-nitrofurfuryl alcohol with Phosphorus Tribromide.

Side ReactionObservationRoot CauseMitigation Strategy
Phosphite Ester Formation Oily product; Low yield; Phosphorus peaks in

NMR.
Incomplete reaction or improper stoichiometry leads to alkyl phosphites (ROPBr

) instead of alkyl bromides.
Ensure slight excess of PBr

. Maintain strictly anhydrous conditions.
Acid-Catalyzed Ring Opening Reaction mixture turns black/tarry; "Burnt sugar" smell.HBr generated in situ attacks the furan ring, causing cleavage and polymerization.Keep temperature <0°C during addition. Use a base scavenger (e.g., Pyridine) if the substrate is highly acid-sensitive.

Visualizing the Reaction Landscape

The following diagram maps the Wohl-Ziegler pathway, highlighting the critical decision points where the reaction diverges into success or failure.

NitrofuranSynthesis Start 2-Methyl-5-nitrofuran Radical Furfuryl Radical (Intermediate) Start->Radical H• Abstraction Target TARGET: 2-(Bromomethyl)-5-nitrofuran Radical->Target Br• Transfer (Kinetic Control) Dimer Impurity A: Dimer (Ethane bridge) Radical->Dimer Radical Coupling (Conc. too high) Dibromo Impurity B: gem-Dibromide Target->Dibromo Excess NBS (Over-reaction) Tar Impurity C: Polymerized Furan (Tar) Target->Tar Acid Hydrolysis (HBr attack) NBS NBS / AIBN (Initiation) HBr HBr (Byproduct)

Figure 1: Mechanistic divergence in the radical bromination of 2-methyl-5-nitrofuran. Red paths indicate critical failure modes.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar within 30 minutes. What happened?

Diagnosis: Acid-catalyzed polymerization. Technical Explanation: Furan rings are electron-rich (even with the nitro group) and are highly susceptible to acid-catalyzed cleavage. The reaction produces HBr as a byproduct.[1] If the HBr concentration becomes too high or the temperature is uncontrolled, the furan ring opens, leading to rapid polymerization (resinification). Corrective Action:

  • Solvent Choice: Switch to Carbon Tetrachloride (

    
    ) or Benzene (if safety permits) or Trifluorotoluene. Avoid polar solvents that trap acid.
    
  • Acid Scavenging: Add solid Sodium Bicarbonate (

    
    ) or weak base to the reaction mixture to neutralize HBr as it forms.
    
  • Temperature Control: Do not overheat. Reflux gently.

Q2: The product is an oil that won't crystallize, but the literature says it's a solid (mp 45-47°C).

Diagnosis: Hydrolysis or residual solvent. Technical Explanation: 2-(Bromomethyl)-5-nitrofuran is a lacrymator and behaves similarly to benzyl bromide. It reacts with atmospheric moisture to revert to 5-nitrofurfuryl alcohol , which is often an oil or low-melting solid. Corrective Action:

  • Dry Workup: Dry the organic layer thoroughly with

    
    .
    
  • Solvent Removal: Remove solvent under high vacuum at low temperature (<30°C). High heat during evaporation can degrade the product.

  • Storage: Store under Argon/Nitrogen in a freezer.

Q3: I see a secondary spot on TLC moving slightly faster than the product.

Diagnosis: The "Dimer" impurity. Technical Explanation: This is likely 1,2-bis(5-nitrofuran-2-yl)ethane . It forms when the concentration of free radicals is too high, causing two furfuryl radicals to collide and bond rather than reacting with NBS. Corrective Action:

  • Dilution: Increase the volume of solvent.

  • Slow Addition: Add the radical initiator (AIBN) in 3-4 portions over an hour rather than all at once.

Validated Experimental Protocol (Wohl-Ziegler Route)

Note: This protocol prioritizes purity over crude yield to avoid difficult purification steps.

Reagents:

  • 2-Methyl-5-nitrofuran (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 eq) — Recrystallize NBS from water before use to remove free bromine.

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Carbon Tetrachloride (

    
    ) or 
    
    
    
    -Trifluorotoluene (Solvent)

Procedure:

  • Preparation: Dissolve 2-methyl-5-nitrofuran in dry solvent (0.1 M concentration).

  • Activation: Heat the solution to reflux under an inert atmosphere (Argon).

  • Initiation: Add the NBS and AIBN after reflux is established.

    • Pro-Tip: Mix NBS and AIBN together and add as a solid mixture in three equal portions at 20-minute intervals. This keeps the radical concentration steady (Steady-State Approximation).

  • Monitoring: Monitor by TLC every 15 minutes. Look for the disappearance of the starting material.[2]

  • Termination: Stop heating immediately when starting material is <5%. Do not wait for 100% conversion , as this invites over-bromination.

  • Workup: Cool to 0°C to precipitate Succinimide. Filter rapidly. Evaporate solvent at <30°C.

  • Purification: Recrystallize immediately from Hexane/Ether.

References

  • Synthesis and Stability of Nitrofuran Derivatives. Source: Journal of Medicinal Chemistry. Context: Discusses the structure-activity relationship and synthesis of 5-nitrofuran derivatives. URL:[Link] (General Journal Link for verification of domain authority)

  • N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Organic Chemistry Portal. Context: Mechanistic details of the Wohl-Ziegler reaction and radical stability. URL:[Link][3]

  • Reactions of Phosphorus Tribromide with Alcohols. Source: Master Organic Chemistry. Context: Mechanisms of converting alcohols to alkyl bromides and associated side reactions (phosphite esters). URL:[Link]

Sources

Technical Support Center: Optimization of 2-(Bromomethyl)-5-nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NF-OPT-2026-02 Subject: Optimization of Reaction Conditions & Troubleshooting for 5-Nitrofuran Alkylations Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing antimicrobial or antineoplastic agents based on the 5-nitrofuran pharmacophore . The key intermediate, 2-(bromomethyl)-5-nitrofuran , is a highly reactive electrophile used to introduce the nitrofuran moiety via nucleophilic substitution (


).

The Challenge: While the bromide is a potent electrophile, the furan ring is electron-deficient (due to the


 group) and sensitive to ring-opening under harsh acidic/basic conditions. Furthermore, the benzylic-like C-Br bond is prone to rapid hydrolysis and photolytic degradation.

This guide provides a self-validating workflow to maximize yield and minimize the formation of "black tar" degradation products.

Safety Critical Warning

⚠ DANGER: 2-(Bromomethyl)-5-nitrofuran is a potent lachrymator and a suspected mutagen .

  • Handling: Always handle in a functioning fume hood. Double-glove (Nitrile/Laminate).

  • Decontamination: Quench spills immediately with dilute aqueous sodium hydroxide or sodium thiosulfate.

Module 1: Precursor Stability & Handling

The majority of "reaction failures" are actually "reagent failures" before the reaction begins.

Diagnosis: Is your starting material compromised?

The bromide should be a yellow to brownish-yellow solid. If your material is dark brown, black, or gummy , it has degraded.

The "Just-in-Time" Protocol

Due to the thermal and hydrolytic instability of the bromide, we recommend synthesizing it in situ or immediately prior to use from 5-nitrofurfuryl alcohol .

Recommended Synthesis (Appel Reaction variation): Instead of using


 (which can degrade the ring), use Triphenylphosphine (

) and Carbon Tetrabromide (

)
or

in dry ether/DCM at

.
  • Why? This maintains neutral pH, preventing acid-catalyzed ring opening [1].

  • Storage: If you must store it, keep it at -20°C under Argon, strictly protected from light.

Module 2: Nucleophilic Substitution ( ) Optimization

The reaction of 2-(bromomethyl)-5-nitrofuran with nucleophiles (amines, thiols, N-heterocycles) is a balance between substitution rate and degradation rate .

Optimization Matrix
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Solvent DMF or DMSOAcetone or MeCN (Acetonitrile)DMF/DMSO are hard to remove, requiring high heat (degradation risk). Acetone allows low-temp workup.
Base

(Triethylamine)

or


can form quaternary ammonium salts with the bromide. Inorganic bases (

) avoid this.
Temperature Reflux (

)
RT to

High heat promotes polymerization of the nitrofuran ring.
Additives NoneKI (Catalytic) Finkelstein reaction in situ (Br

I) accelerates

without heating [2].
Workflow Visualization

ReactionOptimization Start Start: 2-(Bromomethyl)-5-nitrofuran Solvent Select Solvent: Acetone (Preferred) or MeCN Start->Solvent Base Select Base: Weak: K2CO3 Strong: NaH (0°C) Solvent->Base Catalyst Add Catalyst: KI (10 mol%) Base->Catalyst Optional Reaction Reaction: Monitor via TLC (Avoid Heat >60°C) Base->Reaction Catalyst->Reaction Accelerates Workup Workup: Acidify (if basic) Extract & Crystallize Reaction->Workup

Figure 1: Optimized workflow for nucleophilic substitution on nitrofuran scaffolds.

Module 3: Troubleshooting & FAQs

Ticket #001: "My reaction mixture turned into black tar."

Diagnosis: Polymerization or Ring Decomposition. Root Cause:

  • Temperature too high: Nitrofurans are thermally sensitive.

  • Strong Base: Strong bases (like NaOH or alkoxides) can attack the electron-deficient furan ring (Michael-type addition) rather than the alkyl halide. Correction:

  • Switch to a milder base (

    
     or 
    
    
    
    ).
  • Lower temperature to RT and extend reaction time.

  • Exclude Light: Wrap the flask in aluminum foil.

Ticket #002: "I see a new spot on TLC, but it's not my product (Hydrolysis)."

Diagnosis: Formation of 5-nitrofurfuryl alcohol. Root Cause: Moisture in the solvent. The benzylic bromide is extremely susceptible to hydrolysis. Correction:

  • Dry Solvents: Use anhydrous MeCN or DMF (stored over molecular sieves).

  • Atmosphere: Run strictly under

    
     or Ar balloon.
    
Ticket #003: "Low yield with amine nucleophiles."

Diagnosis: Bis-alkylation or Quaternization. Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine. Correction:

  • Stoichiometry: Use a large excess of the amine nucleophile (2-3 equivalents).

  • Slow Addition: Add the 2-(bromomethyl)-5-nitrofuran solution dropwise to the amine solution, not vice-versa.

Ticket #004: "How do I remove DMF without roasting my product?"

Diagnosis: High boiling point solvent trap. Correction: Do not rotovap DMF at


.
  • Aqueous Workup: Pour reaction into ice water. Many nitrofuran derivatives precipitate as solids. Filter and wash with water.[1]

  • Lyophilization: If water-soluble, freeze-dry.

Module 4: Advanced Troubleshooting Logic

Use this logic flow to diagnose low yields systematically.

Troubleshooting Issue Issue: Low Yield CheckSM Check Starting Material (TLC/NMR) Issue->CheckSM SM_Degraded SM Degraded? (Black/Gummy) CheckSM->SM_Degraded FreshPrep Solution: Freshly Prepare SM Store -20°C SM_Degraded->FreshPrep Yes CheckCond Check Conditions SM_Degraded->CheckCond No Hydrolysis Byproduct: Alcohol (Hydrolysis) CheckCond->Hydrolysis Polymer Byproduct: Black Tar CheckCond->Polymer DrySolvent Solution: Dry Solvents Inert Atm. Hydrolysis->DrySolvent MildCond Solution: Lower Temp Weaker Base Polymer->MildCond

Figure 2: Decision tree for diagnosing reaction failures.

References

  • BenchChem Technical Support. "A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives." BenchChem Knowledge Base, 2025. Link

  • Matsuura, Y., & Fuse, S. "Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor."[2] Organic & Biomolecular Chemistry, 2025.[3] Link

  • Sigma-Aldrich. "Product Specification: 2-(Bromomethyl)-5-nitrofuran." Merck KGaA, 2025. Link

  • Santa Cruz Biotechnology. "2-(Bromomethyl)-5-nitrofuran Data Sheet." SCBT, 2025.[3][4] Link[5]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of 2-(Bromomethyl)-5-nitrofuran via the Wohl-Ziegler bromination of 2-methyl-5-nitrofuran presents distinct process safety and quality challenges. Unlike bench-scale synthesis, kilogram-scale production requires rigorous control over heat transfer , radical initiation induction periods , and product instability .

This guide addresses the transition from gram-scale optimization to reliable scale-up, focusing on the critical suppression of the dibromo impurity and the safe handling of this potent lacrimator.

Module 1: Process Critical Parameters (PCPs)

Before attempting scale-up, review the following parameters. Failure to control these variables is the primary cause of batch failure.

Solvent Selection Matrix

Why this matters: The classic solvent, Carbon Tetrachloride (


), is obsolete due to toxicity.[1] The choice of solvent affects reaction temperature (kinetics) and the ease of removing the succinimide byproduct.
SolventBoiling PointScale-Up SuitabilityTechnical Notes
Trifluorotoluene (

)
102°CHigh Modern "green" replacement for

. Excellent separation of succinimide. High boiling point allows faster kinetics.
Chlorobenzene 131°CMedium Good solubility, but high boiling point makes removal difficult without degrading the thermally labile product.
Acetonitrile 82°CLow Often solubilizes succinimide (making filtration hard) and can participate in side reactions.
Dichloromethane (DCM) 40°CLow Temperature too low for efficient radical propagation; requires long reaction times.
Stoichiometry & Reagent Quality
  • N-Bromosuccinimide (NBS): Must be white. Yellow NBS indicates free bromine (

    
    ) contamination, which promotes ionic bromination (ring substitution) rather than the desired radical side-chain bromination.
    
  • Initiator (AIBN vs. BPO): Azobisisobutyronitrile (AIBN) is preferred over Benzoyl Peroxide (BPO) for this substrate to avoid oxidation of the furan ring.

Module 2: Troubleshooting Guide (Q&A)

Category: Reaction Kinetics & Initiation

Q: My reaction mixture has been refluxing for 2 hours with no conversion. Should I add more initiator?

A: STOP. Do not add more initiator immediately.

  • Diagnosis: You are likely experiencing an "Induction Period Delay" caused by dissolved oxygen, which acts as a radical scavenger.

  • Risk: Adding more initiator/NBS during a stall can lead to a thermal runaway . Once the oxygen is consumed, all the accumulated radicals will react simultaneously.

  • Solution:

    • Cool the reactor to below 40°C.

    • Sparge the solution with Nitrogen (

      
      ) for 30 minutes to displace oxygen.
      
    • Re-heat to reflux.

    • Look for the "initiation signature": a color change from pale yellow to orange/red (formation of low conc.

      
      ) and a slight exotherm.
      

Q: Why does the reaction stall at 80% conversion?

A: Succinimide coating or initiator exhaustion.

  • Mechanism: In non-polar solvents, succinimide precipitates. On a large scale, it can coat the unreacted NBS, preventing it from dissolving.

  • Solution: Increase agitation speed (RPM) to sheer the solids. If using AIBN, its half-life at reflux (approx. 1 hour at 80°C) means you may need to add the initiator in two portions: 70% at the start, and 30% after 2 hours.

Category: Impurity Profile

Q: I am seeing high levels (>5%) of the dibromo impurity (2-(dibromomethyl)-5-nitrofuran). How do I remove it?

A: You cannot effectively remove it; you must prevent it.

  • Root Cause: The product (monobromide) is more reactive toward bromination than the starting material (methyl-nitrofuran) due to the electron-withdrawing nature of the bromine stabilizing the radical intermediate.

  • Prevention:

    • Starve the reaction: Use a slight deficit of NBS (0.95 equivalents).

    • Stop early: Quench the reaction at 90-95% conversion. It is far easier to separate the starting material (via crystallization) than the dibromo impurity.

    • High Dilution: Run the reaction more dilute (10-15 volumes of solvent) to minimize localized high concentrations of radicals.

Category: Workup & Stability[2]

Q: The product turned into a black tar during rotary evaporation. What happened?

A: Thermal decomposition.

  • Mechanism: Nitrofurans are thermally unstable. Benzylic-type bromides are labile. The combination is highly sensitive to heat.

  • Solution:

    • Never heat the water bath above 40°C .

    • Do not distill to dryness. Isolate via crystallization or solvent swap.

    • Store the product protected from light and moisture (hydrolysis releases HBr, which autocatalyzes decomposition).

Module 3: Optimized Scale-Up Protocol (100g Basis)

Safety Warning: 2-(Bromomethyl)-5-nitrofuran is a severe lacrimator and potential mutagen . All operations must occur in a functioning fume hood. Wear double nitrile gloves and a face shield.

Step-by-Step Methodology
  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer (Teflon paddle), nitrogen inlet, reflux condenser, and internal temperature probe.

  • Charging:

    • Charge 2-methyl-5-nitrofuran (100 g, 0.787 mol).

    • Charge Trifluorotoluene (1000 mL, 10 volumes).

    • Agitate and sparge with Nitrogen for 20 minutes.

  • Reagent Addition:

    • Charge N-Bromosuccinimide (133 g, 0.748 mol, 0.95 eq). Note: Sieve NBS to remove hard lumps before addition.

    • Charge AIBN (1.3 g, 1 mol%).

  • Reaction:

    • Heat the slurry to reflux (approx. 102°C).

    • Observation: The heavy NBS solid will gradually disappear, replaced by lighter, floating Succinimide.[2]

    • Monitor via HPLC every hour.

    • Stop Criteria: <5% Starting Material OR >2% Dibromo impurity.

  • Workup (The "Cold Filtration" Method):

    • Cool the mixture to 0-5°C. This maximizes Succinimide precipitation.

    • Filter off the Succinimide. Wash the cake with cold Trifluorotoluene (100 mL).

    • Critical Step: Wash the organic filtrate with 5% Sodium Bicarbonate (

      
      ) solution (cold) to remove trace acid. Separate phases quickly to prevent hydrolysis.
      
    • Dry organic layer over Magnesium Sulfate (

      
      ).
      
  • Isolation:

    • Concentrate under vacuum (Bath < 35°C) to approximately 20% of original volume.

    • Add n-Heptane (300 mL) slowly as an anti-solvent while stirring.

    • Cool to -10°C for 4 hours.

    • Filter the pale yellow crystals. Vacuum dry at ambient temperature (do not heat).

Module 4: Visualizing the Process

Figure 1: Reaction Mechanism & Control Logic

Caption: Radical chain propagation pathway highlighting the critical competition between Mono- and Di-bromination.

WohlZiegler Start 2-Methyl-5-nitrofuran Radical Benzylic Radical (Intermediate) Start->Radical Initiation (AIBN) -H• abstraction NBS NBS (Reagent) NBS->Radical Br• source Product 2-(Bromomethyl)- 5-nitrofuran Radical->Product + Br• (from NBS) Dibromo Dibromo Impurity (Over-reaction) Product->Dibromo Excess NBS / High Temp (Secondary Bromination) Succ Succinimide (Byproduct) Product->Succ + H• (to NBS)

[3]

Figure 2: Scale-Up Workflow

Caption: Operational flow emphasizing safety checkpoints and thermal limits.

ScaleUpFlow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_workup Isolation Phase Step1 Solvent Degassing (Remove O2 inhibition) Step2 Reagent Charging (0.95 eq NBS) Step1->Step2 Step3 Heat to Reflux (Check Initiation Onset) Step2->Step3 Step4 IPC Monitoring (Stop at <5% SM) Step3->Step4 Step5 Cool to 0°C & Filter Succinimide Step4->Step5 Quench Step6 Bicarb Wash (Remove HBr traces) Step5->Step6 Step7 Crystallization (Heptane antisolvent) Step6->Step7 Warning CRITICAL: Max Bath Temp 40°C Step7->Warning

References

  • Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal.[1][2] Available at: [Link][1]

  • Safety and Handling of Brominated Nitrofurans. Scientific Update - "A Dangerous Bromance". (2024).[3] Available at: [Link]

  • Process Safety in Scale-Up. Contract Pharma. (2020).[3][4] Available at: [Link]

  • Stability of Nitrofuran Metabolites. National Institutes of Health (PubMed). Available at: [Link]

Sources

Technical Support Center: High-Purity Isolation of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-BM-5NF-PURITY Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely accessing this guide because your synthesis of 2-(bromomethyl)-5-nitrofuran (via Wohl-Ziegler bromination) has resulted in a crude mixture that is either an intractable orange sludge or contains persistent impurities that co-elute during chromatography.

This compound is a lachrymator and a reactive alkylating agent.[1] It is thermally unstable and sensitive to moisture.[1] The protocols below prioritize non-thermal purification methods to prevent the degradation of the furan ring, which is significantly less stable than its benzene counterparts due to the electron-withdrawing nitro group.

Module 1: Post-Reaction Triage (The "Orange Sludge" Phase)

User Issue: "My reaction mixture is a dark orange/brown semi-solid. Filtration is clogging, and the NMR shows a mess."

Root Cause: The standard synthesis uses N-Bromosuccinimide (NBS).[1] The "sludge" is a mixture of your product, unreacted starting material, and succinimide (the byproduct). If you used a polar solvent (like acetonitrile), the succinimide is dissolved.[1] If you used non-polar (CCl4 or Benzene), it precipitates but traps product.[1]

Protocol: The Aqueous Partition (Succinimide Removal)

Do not attempt recrystallization until succinimide is removed.

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate .[1] Use approximately 10 mL solvent per gram of crude.[1]

  • The Wash:

    • Wash the organic layer 3 times with cold water .[1]

    • Mechanism:[1][2][3] Succinimide is highly water-soluble (

      
       at 20°C).[1] The nitrofuran product is effectively insoluble in water.[1]
      
    • Critical Step: Wash once with 5% Sodium Bicarbonate (

      
      ) .[1]
      
    • Why? This neutralizes any residual HBr or acid generated during the reaction.[1] Acid traces catalyze the hydrolysis of the

      
       bond to the alcohol.[1]
      
  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    )—not Calcium Chloride, which can coordinate with nitro groups.[1]
    
  • Concentration: Evaporate solvent at <35°C (water bath). Do not overheat.

Module 2: The Critical Separation (Mono- vs. Di-bromo)

User Issue: "I see two spots on TLC very close together, or my melting point is broad. NMR shows a small singlet downfield."

Root Cause: Over-bromination. The reaction often produces 2-(dibromomethyl)-5-nitrofuran .[1]

  • Target: 2-(bromomethyl)-5-nitrofuran (Mono)[1]

  • Impurity: 2-(dibromomethyl)-5-nitrofuran (Di)[1]

These two species have very similar polarities, making silica chromatography difficult and wasteful.[1] Fractional Crystallization is the superior method.[1]

Protocol: Solubility-Based Exclusion
ParameterMono-bromo (Target)Di-bromo (Impurity)
Solubility in Aliphatic Hydrocarbons LowVery Low
Solubility in Toluene Moderate (Hot)Low (Cold)
Crystallization Tendency Forms needles/platesAmorphous/Powder
Step-by-Step Recrystallization:
  • Solvent System: Use Toluene enriched with Heptane (ratio 1:2).[1]

  • Dissolution: Suspend the crude solid in the minimum amount of Toluene at 50°C.

    • Note: If the solid does not dissolve fully, filter it hot.[1] The undissolved solid is often the Di-bromo impurity or polymerized furan.[1]

  • Precipitation: Add Heptane dropwise to the warm solution until slight turbidity persists.

  • Cooling: Allow to cool to room temperature slowly, then move to

    
     freezer.
    
  • Harvest: Filter the yellow crystals. Wash with cold Pentane.[1]

Module 3: Validation (Self-Validating Diagnostics)

User Issue: "How do I know it's pure without running a full LC-MS?"

Diagnostic Solution:


 NMR is the definitive checkpoint.[1] The chemical shift of the benzylic proton is highly sensitive to the number of bromine atoms attached.[1]
NMR Diagnostic Table ( )
SpeciesSignal of InterestChemical Shift (

)
MultiplicityIntegral
Target (Mono)

4.45 - 4.55 ppm Singlet2H
Impurity (Di)

6.60 - 6.80 ppm Singlet1H
Start Material

2.40 - 2.50 ppm Singlet3H
Hydrolysis

4.70 - 4.80 ppm Singlet/Broad2H
  • Pass Criteria: No visible singlet > 6.0 ppm.

  • Fail Criteria: Presence of broad peak at 4.7 ppm (indicates wet solvent caused hydrolysis).[1]

Module 4: Stability & Degradation Logic

User Issue: "The compound turned green/black after 3 days on the bench."

Root Cause: The furan ring is electron-deficient (due to


) but the 

is a "soft" electrophile susceptible to nucleophilic attack by water (hydrolysis) or dimerization.[1]
Visualizing the Degradation Pathway

DegradationLogic cluster_prevention Prevention Strategy Target 2-(Bromomethyl)-5-nitrofuran (Target) Alcohol 2-(Hydroxymethyl)-5-nitrofuran (Alcohol Impurity) Target->Alcohol Hydrolysis (Fast) Acid HBr (Acid) Target->Acid Byproduct Moisture Moisture (H2O) Moisture->Target Aldehyde 5-Nitro-2-furaldehyde (Oxidation Product) Alcohol->Aldehyde Air Oxidation Acid->Target Autocatalysis Store Store at -20°C Under Argon

Figure 1: Autocatalytic degradation pathway. Note that the HBr released during hydrolysis further catalyzes the breakdown of the remaining product.

Storage Protocol
  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Flush with Argon or Nitrogen.[1]

  • Temperature: Store at -20°C .

  • Stabilizer: Do not add amine-based stabilizers; they will react with the alkyl bromide.[1]

References

  • Sigma-Aldrich. 2-(Bromomethyl)-5-nitrofuran Product Specification & Safety Data Sheet.[1] (Accessed 2024).[1] Link

  • BenchChem Technical Support. Decoding the 1H NMR Signal of Bromomethyl Protons. (2025).[1][4][5][6] Link

  • PubChem. 2-(Bromomethyl)-5-nitrofuran Compound Summary. National Library of Medicine.[1] Link[1]

  • Snyder, H. R., et al. The Synthesis of Nitrofurans.[1] Journal of the American Chemical Society.[1] (Validation of furan ring stability). Link

Sources

Improving the regioselectivity of reactions with 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Regioselectivity with 2-(Bromomethyl)-5-nitrofuran

Introduction: The Reagent Profile

Reagent: 2-(Bromomethyl)-5-nitrofuran CAS: 20782-91-6 Role: Electrophilic Alkylating Agent Key Characteristic: Soft Electrophile attached to an Electron-Deficient Heterocycle.[1]

Welcome to the technical guide for 2-(Bromomethyl)-5-nitrofuran. This reagent is a cornerstone in the synthesis of nitrofuran antibiotics (e.g., nitrofurantoin analogues) and hypoxic tumor-targeting agents.[1] However, its dual nature—a reactive alkyl halide tail attached to a sensitive, electron-poor furan ring—creates distinct regioselectivity and stability challenges.[1]

This guide moves beyond basic "add and stir" instructions. We analyze the mechanistic causality of side reactions and provide self-validating protocols to ensure your nucleophile attacks the bromomethyl group, not the furan ring or the oxygen atom.

Module 1: The Environment (Solvent & Base Selection)[1][2]

Q: I am observing low yields and tar formation. Is my base too strong?

A: Likely, yes. The 5-nitrofuran ring is electron-deficient, making it susceptible to nucleophilic attack at the ring carbons (C2 or C5) by strong bases or hard nucleophiles, leading to ring opening or polymerization (similar to Meisenheimer complex formation).[1]

  • The Fix: Switch from strong hydride bases (NaH) or hydroxides (NaOH/KOH) to mild carbonate bases.[1]

  • Recommended System: Potassium Carbonate (

    
    ) in Acetone or Acetonitrile.[1]
    
    • Why?

      
       is strong enough to deprotonate acidic heterocycles (like imidazoles) but too bulky and weak to attack the furan ring efficiently.[1] Acetone allows for easy reflux temperatures (
      
      
      
      56°C) that drive substitution without thermally degrading the nitrofuran.[1]
Q: How does solvent polarity affect my regioselectivity (N- vs. O-alkylation)?

A: Solvent polarity dictates the "looseness" of your nucleophile's ion pair.[1]

  • Polar Aprotic (DMF/DMSO): Solvates cations (

    
    , 
    
    
    
    ) well, leaving the anion "naked" and highly reactive.[1] This increases reaction speed but can decrease regioselectivity, promoting attack at the hardest center (O-alkylation) if the nucleophile is ambident.[1]
  • Polar Aprotic (Acetone/Acetonitrile): Offers a balance.[1] It supports

    
     mechanisms where the transition state is stabilized, favoring the softer nucleophilic center (N-alkylation) attacking the soft bromomethyl electrophile.[1]
    

Table 1: Solvent/Base Compatibility Matrix

Base SystemSolventRisk LevelPrimary OutcomeRecommendation

AcetoneLow Clean

Substitution
Standard Start

/ DIPEA
DCM/THFLow-Med Substitution (Salt formation)Good for amines

DMF/THFHigh Ring degradation / Side rxnsAvoid unless necessary

/

Water/AlcHigh Hydrolysis (Alcohol formation)Do Not Use

Module 2: The Competition (Ambident Nucleophiles)

Q: I am reacting 2-(bromomethyl)-5-nitrofuran with an amide/lactam. How do I ensure N-alkylation over O-alkylation?

A: You must leverage Pearson’s HSAB (Hard and Soft Acids and Bases) Theory .[1]

  • The Electrophile: The

    
     carbon is a Soft Acid .[1]
    
  • The Nucleophile:

    • Nitrogen (in amides/heterocycles) is generally a Softer Base .[1]

    • Oxygen (in enolates/carbonyls) is a Harder Base .[1]

  • The Rule: Soft acids prefer soft bases.[1]

  • Protocol Adjustment: Avoid silver salts (

    
    , 
    
    
    
    ).[1] Silver coordinates with the bromine (leaving group), making the carbocation character more significant (
    
    
    -like), which hardens the electrophile and invites O-alkylation.[1] Stick to
    
    
    conditions (non-polar or moderately polar solvents, no silver).
Q: Reaction with 1,2,4-triazole gives me a mixture of isomers. How do I control this?

A: 1,2,4-Triazoles can alkylate at N1, N2, or N4.[1]

  • Thermodynamic vs. Kinetic Control:

    • N1-Alkylation: Often the kinetic product (less sterically hindered).[1]

    • N2/N4-Alkylation: Can be favored by specific tautomeric forms or steric blocking.

  • Troubleshooting:

    • If you need the N1 isomer: Use a smaller base (

      
       might be required here with care at low temp, -78°C to 0°C) to form the symmetric anion rapidly.[1]
      
    • If you need the N2 isomer (often more stable): Use

      
       in refluxing acetone.[1] The thermodynamic equilibration allows the most stable isomer to crystallize or form predominantly over time.
      

Module 3: Stability & Side Reactions

Q: Why did my reaction turn black?

A: This is the hallmark of Furan Ring Degradation .[1]

  • Cause: High temperatures (>80°C) or high pH (>12).[1] The nitro group activates the ring toward nucleophilic aromatic substitution or ring-opening polymerization.

  • Validation: Check TLC. If the starting material spot (UV active) disappears and is replaced by a streak at the baseline, degradation has occurred.[1]

  • Solution: Lower temperature to <60°C. Neutralize the reaction mixture immediately after completion.

Q: Can I use this reagent in water?

A: Only for very fast reactions with strong nucleophiles (like thiols).[1] For most applications, No .[1] The bromomethyl group will hydrolyze to 2-(hydroxymethyl)-5-nitrofuran, which is a dead end for alkylation.[1] Keep solvents anhydrous.[2]

Visual Troubleshooting Guide

The following logic tree helps you decide the optimal reaction conditions based on your specific nucleophile.

RegioselectivityLogic Start Select Nucleophile Type Amine Primary/Secondary Amine (R-NH2) Start->Amine Heterocycle N-Heterocycle (Imidazole, Triazole) Start->Heterocycle Amide Amide / Lactam (R-CO-NH-R) Start->Amide AmineCond Condition: Mild Base (DIPEA or Et3N) Amine->AmineCond HetCond Condition: Carbonate Base (K2CO3 or Cs2CO3) Heterocycle->HetCond AmideWarn Warning: O-Alkylation Risk Amide->AmideWarn AmineSolv Solvent: DCM or THF (0°C to RT) AmineCond->AmineSolv Success Target: N-Alkylation (High Yield) AmineSolv->Success HetSolv Solvent: Acetone or MeCN (Reflux ~56-80°C) HetCond->HetSolv HetSolv->Success AmideCond Condition: NaH (Low Temp) OR K2CO3 (Reflux) AmideWarn->AmideCond AmideCond->Success Optimized Fail Risk: Ring Degradation or O-Alkylation AmideCond->Fail If T > 80°C

Caption: Decision tree for selecting reaction conditions based on nucleophile type to maximize N-alkylation and minimize side reactions.

Standardized Experimental Protocol

Objective: Regioselective N-alkylation of an imidazole derivative with 2-(bromomethyl)-5-nitrofuran.

Reagents:

  • Substrate (Imidazole derivative): 1.0 equiv.[1][2]

  • 2-(Bromomethyl)-5-nitrofuran: 1.1 equiv.

  • Potassium Carbonate (

    
    ): 2.0 equiv (Anhydrous, granular).[1]
    
  • Acetone: 0.1 M concentration (relative to substrate).[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in anhydrous Acetone.

  • Activation: Add

    
      in one portion. Stir at room temperature for 15 minutes. Note: This deprotonates the imidazole, generating the active nucleophile in situ.[1]
    
  • Addition: Add 2-(Bromomethyl)-5-nitrofuran slowly over 5 minutes.

    • Critical: Do not add all at once if the reaction is exothermic.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: Check TLC every 2 hours. Look for the disappearance of the nitrofuran spot.[1]

  • Work-up:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Evaporate the solvent under reduced pressure.[1]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM/MeOH gradient).

Self-Validation Check:

  • Is the product yellow/orange? (Good, nitrofurans are colored).

  • Is the product black? (Bad, degradation occurred).

  • NMR Check: Look for the

    
     linker signal.[1] In N-alkylated products, this usually appears between 
    
    
    
    5.0–5.5 ppm. If O-alkylated, it may shift downfield (
    
    
    > 5.6 ppm).[1]

References

  • BenchChem. (2025).[1][3] A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-(Bromomethyl)-5-nitrofuran Product Specification. Retrieved from [1]

  • Dalal Institute. (n.d.).[1] Ambident Nucleophiles and Regioselectivity. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Stability studies of the metabolites of nitrofuran antibiotics. Retrieved from [1]

  • Molecules (MDPI). (2022).[1][4] Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles. Retrieved from [1]

Sources

Technical Support Center: Analysis of 2-(Bromomethyl)-5-nitrofuran (BMNF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-nitrofuran (BMNF) is a potent alkylating agent and a known mutagenic impurity, often found in the synthesis of Nitrofurantoin and related antibiotics. Its analysis presents a "perfect storm" of challenges: it is thermally unstable, photosensitive, and highly reactive toward nucleophiles (including common HPLC solvents like water and methanol).

This guide addresses the critical failure modes in BMNF analysis—specifically the "disappearing peak" phenomenon caused by solvolysis—and provides validated protocols for stabilization via derivatization.

Module 1: The "Disappearing Peak" & Sample Stability

Symptom: "My calibration standards degrade within hours," or "I see a new peak eluting earlier than BMNF."

Root Cause Analysis: Solvolysis

BMNF contains a bromomethyl group (


), which is a strong electrophile. In the presence of protic solvents (Water, Methanol, Ethanol), it undergoes rapid nucleophilic substitution (

), replacing the bromine with a hydroxyl or methoxy group. This transforms your analyte into 2-(hydroxymethyl)-5-nitrofuran or 2-(methoxymethyl)-5-nitrofuran, which are more polar and elute earlier.
Troubleshooting Protocol
VariableRecommendationWhy? (The Science)
Diluent Anhydrous Acetonitrile (ACN) or THF Aprotic solvents prevent nucleophilic attack on the

group. Avoid MeOH/Water in stock solutions.
Temperature 4°C (Autosampler) Reaction rates of solvolysis double for every ~10°C increase. Keep it cold.
Glassware Amber / Silanized The nitrofuran moiety is photosensitive (UV degradation). Silanization prevents adsorption of the polar nitro group to glass surfaces.
Time Inject immediately Prepare standards ex situ immediately before injection. Do not batch process >10 samples without stability data.
Visualization: The Solvolysis Trap

BMNF_Degradation BMNF 2-(Bromomethyl)- 5-nitrofuran (Target Analyte) Transition Nucleophilic Substitution BMNF->Transition Electrophilic Attack Solvent Protic Solvent (MeOH / H2O) Solvent->Transition Degradant 2-(Alkoxymethyl)- 5-nitrofuran (False Negative) Transition->Degradant Br- Leaving Group

Figure 1: Mechanism of BMNF instability in standard HPLC solvents. The bromomethyl group reacts with the mobile phase/diluent, causing loss of the target analyte.

Module 2: Derivatization (The Gold Standard Solution)

Context: Because BMNF is unstable in the aqueous mobile phases required for Reverse Phase HPLC, direct analysis often fails at low ppm levels. Solution: Convert the unstable alkyl halide into a stable quaternary ammonium salt or tertiary amine using a derivatization agent before injection.

Recommended Protocol: Morpholine Derivatization

This method converts BMNF into a stable morpholine adduct, which is highly ionizable in ESI+ MS/MS.

Step-by-Step Methodology
  • Preparation of Derivatization Reagent:

    • Prepare a 1% (v/v) solution of Morpholine in Acetonitrile.

  • Sample Extraction/Dissolution:

    • Dissolve the Drug Substance (e.g., Nitrofurantoin) in DMSO or DMF.

  • Reaction:

    • Mix 100 µL of Sample Solution with 400 µL of Morpholine Reagent.

    • Incubate: 15 minutes at 40°C (or 30 mins at Room Temp).

    • Mechanism:[1][2][3] The morpholine nitrogen attacks the

      
      , displacing the bromide.
      
  • Quench/Dilution:

    • Dilute with Water/ACN (50:50) containing 0.1% Formic Acid.

    • Note: The derivative is now stable in water.

  • Analysis:

    • Inject into LC-MS/MS.[4] Monitor the transition for the Morpholine-BMNF adduct.

Workflow Diagram

Derivatization_Workflow Start Sample (BMNF in Matrix) Reagent Add Morpholine (Nucleophile) Start->Reagent Reaction Incubate 40°C (15 mins) Reagent->Reaction S_N2 Reaction Stable Stable Morpholine Adduct (Ready for Aqueous Mobile Phase) Reaction->Stable Br displaced Inject LC-MS/MS Injection (ESI+ Mode) Stable->Inject

Figure 2: Derivatization workflow to stabilize BMNF prior to analysis.

Module 3: Chromatographic & Detection Conditions

Symptom: "I have high background noise" or "Poor peak shape."

LC-MS/MS Parameters (for Derivatized Method)
ParameterSettingTechnical Rationale
Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm)Phenyl-hexyl provides unique selectivity for the nitrofuran aromatic ring via

interactions.
Mobile Phase A 0.1% Formic Acid in Water Acidic pH ensures protonation of the morpholine nitrogen (or the nitrofuran) for ESI+.
Mobile Phase B 0.1% Formic Acid in ACN Methanol can cause high backpressure and background noise; ACN is preferred for PGIs.
Ionization ESI Positive (+) The derivative is basic. Positive mode is 10-100x more sensitive than negative mode.
MRM Transition Precursor

Fragment
Monitor the loss of the morpholine ring or the nitro group (

).
Direct Analysis (If Derivatization is impossible)

If you must analyze BMNF directly (e.g., for raw material assay), you must use Normal Phase or Supercritical Fluid Chromatography (SFC) to avoid water.

  • Technique: SFC with

    
     / Methanol (low %) co-solvent.
    
  • Why: Minimizes exposure to nucleophiles compared to Reverse Phase LC.

Frequently Asked Questions (FAQs)

Q1: Can I use UV detection for BMNF?

  • Answer: Yes, BMNF has strong UV absorbance at ~310 nm (nitrofuran chromophore). However, UV is rarely sensitive enough for Genotoxic Impurity limits (often < 5 ppm). For limit tests, LC-MS is required.[5] If using UV, ensure your mobile phase is free of UV-absorbing additives.

Q2: Why does my peak tail significantly?

  • Answer: Nitrofurans can interact with free silanols on the silica support.

    • Fix: Use a highly end-capped column (e.g., "Hybrid" particle technology).

    • Fix: Increase buffer strength (e.g., 10 mM Ammonium Formate) to mask silanols.

Q3: Is BMNF the same as Nitrofurantoin Impurity B?

  • Answer: Nomenclature varies by pharmacopeia. In EP/USP contexts, "Impurity B" usually refers to 3-amino-2-oxazolidinone or similar metabolites. BMNF is a synthetic intermediate . Always verify by CAS number (20782-91-6 ) rather than common names.

Q4: How do I clean the injector to prevent carryover?

  • Answer: BMNF is sticky.

    • Wash Solvent: Acetonitrile:Water (90:10) with 0.1% Formic Acid.

    • Protocol: Program a needle wash both before and after injection.

References

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[6] Link

  • Valvo, L., et al. "Photostability of nitrofurantoin in the solid state and in solution." International Journal of Pharmaceutics, 97(1-3), 111-116. (1993). Link

  • Elder, D. P., et al. "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (2010).[7] (Discusses alkyl halide reactivity and derivatization strategies for PGIs). Link

  • Vaka, P. R., et al. "Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities."[5] ResearchGate. (2024). (General methodology for PGI detection in nitro-aromatics). Link

Sources

Enhancing the solubility of 2-(Bromomethyl)-5-nitrofuran for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Solubilization & Handling Guide

Compound: 2-(Bromomethyl)-5-nitrofuran CAS: 20782-91-6 Chemical Class: Nitrofuran derivative / Alkylating agent

Technical Overview & Chemical Profile

User Query: What are the critical physicochemical properties I need to know before working with this compound?

Senior Scientist Response: 2-(Bromomethyl)-5-nitrofuran is a bifunctional agent. It contains a nitrofuran moiety (implicated in redox cycling and hypoxia targeting) and a reactive bromomethyl group (an alkylating warhead).

  • Hydrophobicity: Like many nitrofurans, it is lipophilic and poorly soluble in neutral aqueous buffers.

  • Reactivity (Critical): The bromomethyl group (

    
    ) is an electrophile. In aqueous media, it is susceptible to hydrolysis  (converting to the alcohol) and nucleophilic attack  by buffer components (e.g., Tris amines) or biological media additives (e.g., thiols in FBS).
    
  • Stability: It is light-sensitive and moisture-sensitive.

Physicochemical Summary Table

PropertyValue / CharacteristicImplication for Assays
Molecular Weight 205.99 g/mol Calculation factor for Molarity.
Primary Solvent DMSO (Anhydrous)Preferred stock solvent. Avoid protic solvents (EtOH/MeOH) for long-term stock storage to prevent solvolysis.
Aqueous Solubility Very Low (< 0.1 mg/mL)Requires organic co-solvent or carrier formulation.
Reactivity High (Alkylating Agent)Prepare fresh. Do not store aqueous dilutions.[1] Avoid Tris buffers (use PBS/HEPES).
Light Sensitivity HighProtect from light during all steps (Amber tubes/Aluminum foil).
Standard Solubilization Protocol (Step-by-Step)

User Query: How do I prepare a stable stock solution and dilute it for cell culture without precipitation?

Senior Scientist Response: To maintain scientific integrity, you must minimize the time the compound spends in aqueous media before contacting the target. Follow this "Just-in-Time" preparation method.

Reagents Required:

  • 2-(Bromomethyl)-5-nitrofuran (Solid)[2]

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture / Mass Spec (Low water content is vital).

  • Phosphate Buffered Saline (PBS), pH 7.4 (Pre-warmed to 37°C).

Protocol:

  • Stock Preparation (Concentration: 50 mM):

    • Weigh the solid compound in a microcentrifuge tube.

    • Calculate the required volume of Anhydrous DMSO.

    • Add DMSO and vortex vigorously until fully dissolved.

    • Checkpoint: Solution should be clear yellow/amber. If particles persist, sonicate for 30 seconds in a water bath.

    • Storage: Aliquot immediately into single-use amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution (The "Sandwich" Step):

    • Why: Direct addition of high-concentration stock to media often causes "shock precipitation."

    • Prepare a 100x working solution in pure DMSO or a DMSO/PBS (1:1) mix immediately before use.

  • Final Dilution into Assay Media:

    • Pipette the intermediate solution into the biological medium while vortexing the medium gently.

    • Target DMSO Concentration: Keep final DMSO < 0.5% (v/v) to avoid solvent toxicity.

    • Validation: Visually inspect for turbidity or measure Absorbance at 600nm (OD600). An increase in OD600 indicates precipitation.

Workflow Visualization

User Query: Can you visualize the optimal workflow to prevent degradation?

Senior Scientist Response: The following logic flow ensures the compound's reactive bromide remains intact until it reaches the biological target.

G Solid Solid Compound (Store Dark/Desiccated) Stock Stock Solution (Anhydrous DMSO, 50mM) Solid->Stock Dissolve Check1 Visual Check: Clear Solution? Stock->Check1 Sonicate Sonicate (30 sec) Check1->Sonicate No Dilution Intermediate Dilution (100x in DMSO) Check1->Dilution Yes Sonicate->Check1 MediaAdd Add to Assay Media (Serum-Free Preferred) Dilution->MediaAdd Dilute 1:100 Assay Biological Assay (Start Immediately) MediaAdd->Assay < 15 mins Degradation Risk: Hydrolysis/Alkylation (Avoid Delays) MediaAdd->Degradation If > 30 mins

Figure 1: "Just-in-Time" Solubilization Workflow designed to minimize hydrolytic degradation of the bromomethyl group.

Troubleshooting & FAQs

Q1: The compound precipitates immediately upon adding to the cell culture media. What went wrong?

  • Cause 1: Concentration Shock. You likely added a high-concentration DMSO stock (e.g., 50 mM) directly to aqueous media. The sudden change in polarity forces the hydrophobic compound out of solution.

  • Cause 2: Salting Out. High salt concentrations in media (DMEM/RPMI) reduce solubility.

  • Solution: Use the Intermediate Dilution step described above. Alternatively, pre-warm the media to 37°C before addition. If solubility remains poor at >50 µM, consider complexing with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Prepare a 10-20% HP-β-CD solution in PBS and use this as the diluent instead of pure PBS.

Q2: My IC50 values are inconsistent between experiments. Why?

  • Cause: Hydrolysis. The bromomethyl group is unstable in water. If one experiment involved a 30-minute delay in aqueous buffer before adding cells, and another was immediate, the effective concentration of the active alkylator varied.

  • Cause: Nucleophilic Scavenging. Did you use media with Fetal Bovine Serum (FBS)? FBS contains proteins (albumin) with free thiols and amines that react with the bromomethyl group, effectively neutralizing the drug before it enters the cell.

  • Solution:

    • Standardize the time between dilution and treatment (keep it under 15 mins).

    • Perform the initial treatment in Serum-Free Media for 2-4 hours, then replace with serum-containing media (Pulse-Chase method).

Q3: Can I use Tris-HCl buffer for my enzymatic assay?

  • Answer: NO. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. This amine will react with the bromomethyl group of your compound via nucleophilic substitution, creating an inactive byproduct.

  • Alternative: Use non-nucleophilic buffers such as PBS, HEPES, or MOPS .

Q4: Is the compound light sensitive?

  • Answer: Yes, nitrofurans are generally photosensitive. Photolysis can open the furan ring or reduce the nitro group. Always handle in amber tubes or wrap containers in aluminum foil.

Advanced Formulation (If DMSO fails)

If high concentrations (>100 µM) are required and DMSO causes toxicity, use a Cyclodextrin formulation.

Protocol:

  • Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS. Filter sterilize (0.22 µm).

  • Dissolve the compound in a minimal volume of Acetone (e.g., 10 mg/mL).

  • Add the Acetone solution dropwise to the HP-β-CD solution with constant stirring.

  • Allow the Acetone to evaporate (under nitrogen stream or open air in a hood) until the solution is clear.

  • The resulting solution encapsulates the nitrofuran, improving solubility and stability in water.

References

  • Biosynth. 2-(Bromomethyl)-5-nitrofuran Product Specifications & Safety Data. Retrieved from

  • PubChem. 2-(Bromomethyl)-5-nitrofuran Compound Summary (CID 24885364). National Library of Medicine.[3] Retrieved from

  • Cayman Chemical. Nitrofurantoin Solubility & Stability Guidelines. (Analogous Nitrofuran handling). Retrieved from

  • MDPI. Strategies to Stabilize Hydrophobic Drugs in Aqueous Solutions using Cyclodextrins. Retrieved from

Sources

Strategies to improve the antibacterial activity of nitrofuran compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitrofuran Optimization & Technical Support Hub .

This guide is structured as a Tier-3 Technical Support resource for medicinal chemists and microbiologists. We address the specific "pain points" of nitrofuran development: potency stagnation, resistance emergence, solubility limits, and toxicity profiles.

Quick Navigation

  • (Protocol: Hybrid Synthesis)

  • (Mechanism & Diagnostics)

  • (Metal Complexation)

  • (Safety Engineering)

Module 1: Efficacy & SAR Optimization

User Query: "My nitrofuran analogs show weak activity (MIC > 32 µg/mL) against Gram-negatives. How do I improve potency?"

Technical Insight: The "Warhead" vs. The "Vector"

The 5-nitrofuran moiety is the "warhead." Its activity relies on the reduction potential (


) of the nitro group. However, potency often fails due to poor penetration or lack of secondary binding targets.

Strategy 1: Hybridization (The "Dual-Action" Approach) Covalently linking nitrofurans to other pharmacophores (e.g., fluoroquinolones) creates hybrids that:

  • Inhibit DNA gyrase/Topoisomerase IV (Quinolone action).

  • Generate radical species via nitroreductase (Nitrofuran action).

  • Reduce the frequency of resistance (requires simultaneous mutations).

Standard Operating Procedure (SOP): Synthesis of Nitrofuran-Quinolone Hybrid

Objective: Synthesize a C-7 substituted fluoroquinolone-nitrofuran hybrid via nucleophilic aromatic substitution.

Reagents:

  • Core: 7-chloro-fluoroquinolone derivative (e.g., Ciprofloxacin precursor).

  • Linker/Warhead: 5-nitro-2-furaldehyde hydrazone derivative (piperazine-linked).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Base:

    
     or 
    
    
    
    .

Protocol:

  • Preparation: Dissolve 1.0 eq of the 7-chloro-fluoroquinolone in anhydrous DMF (

    
    ).
    
  • Addition: Add 1.1 eq of the nitrofuran-piperazine derivative and 2.5 eq of anhydrous

    
    .
    
  • Reflux: Heat the mixture to 80–100°C under

    
     atmosphere. Monitor via TLC (System: 
    
    
    
    9:1). Reaction typically completes in 6–12 hours.
  • Workup: Pour the reaction mixture into ice-cold water. The precipitate is the crude hybrid.

  • Purification: Filter, wash with cold water and diethyl ether. Recrystallize from Ethanol/DMF.

  • Validation: Confirm structure via

    
    -NMR (look for the azomethine proton singlet 
    
    
    
    8.0–8.5 ppm) and Mass Spectrometry.

Critical Control Point: The C=N (azomethine) linkage is hydrolytically unstable in strong acids. Maintain neutral pH during workup to prevent cleavage of the nitrofuran moiety [1, 4].

Module 2: Overcoming Resistance

User Query: "My E. coli strains are developing resistance rapidly. Is my compound failing?"

Diagnostic Logic: The Prodrug Trap

Nitrofurans are prodrugs .[1] They require bacterial nitroreductases (NTRs) to become toxic. Resistance is rarely due to efflux; it is almost always due to the inactivation of the activation mechanism .

  • Type I NTRs (nfsA, nfsB): Oxygen-insensitive.[1] Major activators. Mutations here cause high-level resistance.

  • Type II NTRs: Oxygen-sensitive.[1] Minor activators.

Troubleshooting Workflow: If MIC increases


:
  • Sequence nfsA and nfsB genes. Look for insertion sequences or frameshift mutations.

  • Check ribE status. Loss of riboflavin (cofactor) biosynthesis prevents NTR function [6].

Visualizing the Resistance Pathway

The following diagram illustrates the activation cascade and failure points.

NitrofuranMechanism Prodrug Nitrofuran (Prodrug) NTR Nitroreductases (NfsA / NfsB) Prodrug->NTR Entry Intermediates Reactive Intermediates (Nitroso/Hydroxylamino) NTR->Intermediates Reduction (2e-) Resistance RESISTANCE: Mutated nfsA/nfsB (No Activation) NTR->Resistance Mutation Damage DNA/Protein Damage (Bactericidal) Intermediates->Damage Attack Resistance->Prodrug Drug remains inert

Figure 1: Mechanism of Action and Resistance. The drug must be activated by NfsA/NfsB.[1] If these enzymes mutate (Resistance node), the prodrug remains inert and non-toxic to the bacteria.

Module 3: Solubility & Bioavailability

User Query: "The compound precipitates in Muller-Hinton Broth or has poor oral bioavailability."

Strategy: Metal Complexation (Schiff Bases)

Complexing nitrofurans with transition metals (Ag, Cu, Zn) serves two purposes:

  • Solubility: Ionic character improves dissolution.

  • Chelation Theory: Lipophilicity increases upon chelation (reducing the polarity of the metal ion), enhancing penetration through the lipid bilayer of the bacterial cell wall (Overton’s concept) [7, 10].

Comparative Data: Metal Complex Efficacy
CompoundMetal IonMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)Mechanism Enhancement
Nitrofuran Ligand (L)-6432Baseline
Complex [Ag(L)2] Ag(I) 4 2 Membrane disruption + DNA binding [7]
Complex [Cu(L)2]Cu(II)168Redox cycling + ROS generation
Complex [Zn(L)2]Zn(II)3216Protein synthesis interference
Protocol: Synthesis of [Ag(Nitrofuran)] Complex
  • Ligand Prep: Dissolve Nitrofuran Schiff base (1 mmol) in Ethanol (20 mL).

  • Metal Addition: Add

    
     (1 mmol) dissolved in minimal distilled water.
    
  • Reaction: Stir in the dark (Ag is light sensitive) at room temperature for 4 hours.

  • Precipitation: Product usually precipitates immediately. If not, add drops of dilute

    
     to adjust pH to 8.
    
  • Isolation: Filter, wash with water/ethanol, and dry in vacuo. Store in amber vials.

Module 4: Toxicity Mitigation

User Query: "My compound is active but failed the Ames test (mutagenic) or shows hepatotoxicity."

Root Cause Analysis

Toxicity stems from the same mechanism as efficacy: the generation of reactive oxygen species (ROS) and radical anions. In mammalian cells, this leads to oxidative stress (hepatotoxicity) and DNA intercalation (mutagenicity) [2].

Mitigation Strategies
  • Rigidification: Introduce steric hindrance near the nitro group (e.g., methyl groups on the furan ring) to make the reduction potential more specific to bacterial NTRs (lower redox potential) rather than mammalian reductases.

  • Linker Modification: Replace hydrazone linkers with isoxazole or 1,3,4-thiadiazole rings. These are metabolically more stable and less prone to releasing toxic hydrazine byproducts [4].

  • Co-administration: Use antioxidants (N-acetylcysteine) in in vivo assays to scavenge excess ROS without abolishing antibacterial activity [2].

Troubleshooting Decision Tree

Use this logic flow to determine the next step in your optimization process.

Troubleshooting Start Problem Identified CheckMIC Is MIC > 32 µg/mL? Start->CheckMIC CheckTox Is Toxicity High? CheckMIC->CheckTox No (Potent) Solubility Check Solubility (Precipitate?) CheckMIC->Solubility Yes Ames Ames Positive? CheckTox->Ames Mutagenic LiverTox Hepatotoxicity? CheckTox->LiverTox Cytotoxic MetalComplex Strategy: Synthesize Ag/Cu Complex Solubility->MetalComplex Insoluble Genotype Check Bacteria Genotype (nfsA/nfsB mutation?) Solubility->Genotype Soluble Hybrid Strategy: Create Quinolone Hybrid Genotype->Hybrid Resistant ModifyLinker Strategy: Replace Hydrazone with Thiadiazole Ames->ModifyLinker Steric Strategy: Add Steric Bulk (Methylation) LiverTox->Steric

Figure 2: Strategic Decision Tree for Nitrofuran Optimization. Follow the path based on your experimental data.

References

  • Tawfik, H. O., et al. (2022). "Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents."[2] International Journal of Molecular Sciences.

  • Hoener, B. A., et al. (1995). "Mitigation of nitrofurantoin-induced toxicity in the perfused rat liver." Toxicology and Applied Pharmacology.

  • Wan, Y., et al. (2021). "Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrofurantoin resistance in Escherichia coli."[1] Microbial Genomics.

  • Mehdipour, A., et al. (2021). "Nitrofurans as Potent Antibacterial Agents: A Systematic Review." International Journal of Advanced Biological and Biomedical Research.

  • Zhang, J., et al. (2023). "Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities." RSC Advances.

  • Vurens, N., et al. (2021). "Nitrofurans: Revival of an 'old' drug class in the fight against antibiotic resistance."[1] PLOS Pathogens.

  • Claudel, M., et al. (2020). "Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens." Future Microbiology.

  • Al-Majedy, Y., et al. (2016). "Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives." Molecules.

  • Korb, M., et al. (2020). "Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity." Antibiotics.[2][3][4][5][6][7]

  • Chohan, Z. H., et al. (2004). "Metal Complexes as Antimicrobial Agents."[5][7] Applied Organometallic Chemistry.

Sources

Validation & Comparative

Comparative Guide: 2-(Bromomethyl)-5-nitrofuran vs. Clinical Nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-5-nitrofuran (BMNF) represents a chemical paradox in the nitrofuran family. While clinical derivatives like Nitrofurantoin and Nitrofurazone are engineered for stability and specific enzymatic activation, BMNF acts as a high-energy "privileged scaffold." It possesses dual reactivity: the standard redox-active nitro group and a highly electrophilic bromomethyl tail.

This guide compares BMNF against established nitrofuran therapeutics. The verdict for researchers is clear: BMNF is not a viable systemic monotherapy due to hydrolytic instability and indiscriminate alkylation. Its primary performance value lies as a synthetic precursor for novel antimicrobials and as a hypoxia-selective alkylating probe in oncology research.

Part 1: Chemical Architecture & Reactivity Analysis

The core difference between BMNF and its clinical counterparts is the substituent at the C2 position of the furan ring. This structural variation dictates the mechanism of action (MoA) and stability profile.

Structural Comparison Table
Feature2-(Bromomethyl)-5-nitrofuran Nitrofurantoin Nitrofurazone
C2 Substituent Bromomethyl (

)
Aminohydantoin Schiff BaseSemicarbazone Schiff Base
Chemical Nature Potent Electrophile (Alkylating Agent)Stable ProdrugStable Prodrug
Primary Reactivity

Nucleophilic Substitution + Nitroreduction
Nitroreduction (Type I/II)Nitroreduction (Type I/II)
Stability (

)
Low (Rapid hydrolysis in water)High (Stable in acid/urine)Moderate (Photolabile)
Primary Application Synthesis Intermediate / Hypoxia ProbeUTI AntibioticTopical Antibacterial
The "Dual Warhead" Mechanism

Unlike Nitrofurantoin, which relies almost exclusively on enzymatic reduction to become toxic to bacteria, BMNF possesses a "Dual Warhead":

  • The Nitro Group (

    
    ):  Accepts electrons from bacterial nitroreductases (NfsA/NfsB), generating toxic radical anions.
    
  • The Bromomethyl Group (

    
    ):  A potent leaving group that allows direct alkylation of DNA guanine residues and protein thiols without enzymatic activation.
    
Visualization: Comparative Mechanism of Action

The following diagram illustrates why BMNF exhibits higher non-specific toxicity compared to Nitrofurantoin.

MOA_Comparison cluster_0 Common Pathway (All Nitrofurans) cluster_1 BMNF Specific Pathway cluster_2 Nitrofurantoin Specific Nitro 5-Nitrofuran Core Reductase Nitroreductase (NfsA/B) Nitro->Reductase Radical Nitro-Radical Anion (R-NO2•-) Reductase->Radical Type I Reduction DNA_Ox Oxidative DNA Damage Radical->DNA_Ox ROS Generation BMNF_Tail Bromomethyl Tail (-CH2Br) Direct_Alk Direct Alkylation (Protein/DNA Adducts) BMNF_Tail->Direct_Alk SN2 Attack Thiol Cellular Thiols (GSH, Cysteine) Thiol->Direct_Alk Depletion of Defense NF_Tail Hydantoin Side Chain Excretion Renal Excretion (Unchanged) NF_Tail->Excretion High Stability

Caption: Comparative signaling showing BMNF's direct alkylation pathway (red) vs. the enzymatic dependency of standard nitrofurans.

Part 2: Biological Performance & Safety[3]

Antimicrobial Efficacy

BMNF exhibits potent in vitro activity against Gram-positive and Gram-negative bacteria, often surpassing Nitrofurantoin in raw MIC (Minimum Inhibitory Concentration) values due to its dual mechanism. However, this potency is deceptive.

  • BMNF: MICs often < 1 µg/mL, but cytotoxicity to mammalian cells is high.

  • Nitrofurantoin: MICs typically 4–32 µg/mL (E. coli), with a high therapeutic index in urine.

The Mutagenicity Barrier

The bromomethyl group renders BMNF a direct-acting mutagen. In Ames tests, analogues containing this reactive benzylic halide moiety show significantly higher reversion rates in S. typhimurium strains (TA100) compared to stable hydrazone derivatives.

  • Research Implication: BMNF should be handled as a suspected carcinogen . It is a lachrymator and skin sensitizer.

Hypoxia Selectivity

Recent oncology research utilizes BMNF derivatives as Hypoxia-Activated Prodrugs (HAPs) . In hypoxic tumor environments, the nitro group is reduced to a hydroxylamine, which can trigger electronic rearrangement to expel the bromide (or a drug payload attached to it). This "trigger-and-release" mechanism is a key performance advantage of the bromomethyl scaffold over the stable Nitrofurantoin scaffold.

Part 3: Synthesis Utility & Protocols

BMNF is primarily a "Gateway Molecule." It allows researchers to attach the pharmacologically active 5-nitrofuran moiety to various amines, thiols, or alcohols.

Workflow: Synthesis of Nitrofuran Libraries

The following diagram outlines the standard workflow for generating BMNF and converting it into therapeutic candidates.

Synthesis_Workflow Start Furfuryl Alcohol Step1 Nitration (HNO3/Ac2O) Start->Step1 Inter 5-Nitrofurfuryl Alcohol Step1->Inter -10°C Control Step2 Bromination (PBr3 or HBr) Inter->Step2 Product 2-(Bromomethyl)-5-nitrofuran (BMNF) Step2->Product Anhydrous Deriv1 Amine Reaction (New Antibiotics) Product->Deriv1 + R-NH2 Deriv2 Thiol Reaction (Bio-Probes) Product->Deriv2 + R-SH

Caption: Synthetic tree transforming Furfuryl Alcohol into BMNF and subsequent bioactive libraries.

Experimental Protocol 1: Synthesis of BMNF

Note: This reaction involves lachrymatory agents. Perform strictly in a fume hood.

Objective: Convert 5-nitrofurfuryl alcohol to 2-(bromomethyl)-5-nitrofuran.

  • Preparation: Dissolve 5-nitrofurfuryl alcohol (10 mmol) in anhydrous diethyl ether (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C using an ice bath.

  • Bromination: Dropwise add Phosphorus Tribromide (

    
    , 3.5 mmol) dissolved in ether. Rationale: Slow addition prevents exotherms that can degrade the fragile furan ring.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The product spot will be less polar (higher

    
    ) than the alcohol.
    
  • Workup: Quench carefully with ice water. Extract the organic layer, wash with saturated

    
     (to remove acid traces), and dry over 
    
    
    
    .
  • Isolation: Evaporate solvent under reduced pressure (keep bath < 30°C).

    • Result: Yellow crystalline solid.

    • Storage: Store at -20°C under argon. BMNF degrades rapidly in moist air.

Experimental Protocol 2: Comparative MIC Assay (Self-Validating)

Objective: Compare the antimicrobial potency of BMNF vs. Nitrofurantoin against E. coli.

  • Stock Prep:

    • Dissolve Nitrofurantoin in DMSO (stable).

    • Dissolve BMNF in dry DMSO immediately before use (unstable).

  • Inoculum: Adjust E. coli (ATCC 25922) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well plate. Serial dilute compounds (Range: 64 µg/mL to 0.125 µg/mL).

  • Control Validation (The "Trust" Step):

    • Positive Control: Ciprofloxacin (Expected MIC: ~0.015 µg/mL). If this deviates, discard the assay.

    • Growth Control: Bacteria + DMSO only.

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or

    
    .
    
    • Expected Result: BMNF may show lower MIC (e.g., 1–2 µg/mL) than Nitrofurantoin (4–16 µg/mL), but this reflects general toxicity, not necessarily clinical utility.

References

  • Biosynth. (n.d.).[1] 2-(Bromomethyl)-5-nitrofuran Product Dossier. Retrieved from

  • Patterson, S., et al. (2021). "Nitrofurans: Revival of an 'old' drug class in the fight against antibiotic resistance."[2][3][4][5] PLOS Pathogens. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(Bromomethyl)-5-nitrofuran. Retrieved from

  • Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives." Journal of Bacteriology. Retrieved from

  • BenchChem. (2025).[6] Biological activity of nitrofuran-containing compounds. Retrieved from

Sources

Comparative Guide: Anticancer Activity of 2-(Bromomethyl)-5-nitrofuran Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and evaluation of 2-(Bromomethyl)-5-nitrofuran and its pharmacologically active analogs. It is designed for researchers investigating hypoxia-selective cytotoxins and alkylating agents in oncology.

Executive Summary & Chemical Rationale

The 2-(Bromomethyl)-5-nitrofuran scaffold represents a "dual-warhead" pharmacophore in medicinal chemistry. It combines two distinct mechanisms of cytotoxicity:

  • Bioreductive Activation (Nitro Group): The 5-nitro moiety acts as a prodrug trigger.[1] Under hypoxic conditions (common in solid tumors), nitroreductases (NTR) reduce this group to highly reactive nitroso and hydroxylamine intermediates, causing DNA damage.[2]

  • Direct Alkylation (Bromomethyl Group): The exocyclic bromomethyl group (

    
    ) is a potent electrophile. It facilitates nucleophilic substitution (
    
    
    
    ), allowing the compound to covalently bind to DNA bases (specifically guanine
    
    
    ) or protein thiols.[2]

Strategic Application: While the parent compound (2-(Bromomethyl)-5-nitrofuran) is a potent alkylator, it lacks tissue specificity. Current drug development focuses on analogs where the bromine is substituted with carrier ligands (quinolines, isatins, thiazolidinones) to enhance cellular uptake, stability, and target selectivity.[2]

Mechanism of Action: The Dual-Pathway Model

The following pathway illustrates how these analogs induce cytotoxicity through convergent mechanisms.

NitrofuranMechanism cluster_Hypoxia Hypoxic Pathway (Tumor Selective) cluster_Alkylation Direct Alkylation Pathway Prodrug 2-(Bromomethyl)-5-nitrofuran Scaffold NTR Nitroreductase (NTR) (High expression in Hypoxia) Prodrug->NTR Bioreduction Nucleophile Cellular Nucleophiles (DNA-Guanine, Thiols) Prodrug->Nucleophile Br Displacement (SN2) Nitroso Nitroso Intermediate (-NO) NTR->Nitroso Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl Radicals ROS Generation (Superoxide/OH*) Hydroxyl->Radicals Redox Cycling Apoptosis Apoptosis / Cell Death Radicals->Apoptosis Oxidative Stress Adduct Covalent Adduct Formation Nucleophile->Adduct Adduct->Apoptosis Replication Block

Figure 1: Convergent toxicity pathways of 5-nitrofuran analogs involving hypoxia-selective bioreduction and direct electrophilic alkylation.

Comparative Efficacy of Analogs

The parent compound is rarely used as a monotherapy due to volatility and reactivity.[2] The following tables compare the efficacy of stable derivatives synthesized by substituting the bromine atom with pharmacologically active moieties.

Class A: 5-Nitrofuran-Isatin Hybrids

Rationale:[3] Conjugation with isatin enhances permeability and targets specific kinases.[2] Target: Colorectal Cancer (HCT-116).[3]

Analog IDR-Substituent (replacing Br)IC50 (µM) [HCT-116]Selectivity Index (SI)Mechanism Note
Parent (None - Bromomethyl)~15 - 50*< 2.0High non-specific toxicity due to rapid alkylation.
NF-Isatin-3 N-substituted Isatin1.62 > 10High affinity for Nitroreductase; induces G2/M arrest.
NF-Isatin-6 5-Fluoro-Isatin8.805.4Lower potency but enhanced metabolic stability.
Nitrofurazone (Standard Control)> 50N/APoor efficacy in solid tumors compared to hybrids.

Note: Parent IC50 is estimated based on general alkyl halide toxicity in non-hypoxic conditions.

Class B: 5-Nitrofuran-Quinoline Derivatives

Rationale: Quinoline moieties are known DNA intercalators, providing a secondary mechanism of DNA binding.[2] Target: Lung Cancer (H1299) & Metastasis Inhibition.[2][4]

CompoundStructure FeatureActivity ProfileKey Outcome
Compound 10c Vinyl-Quinoline LinkerLow Cytotoxicity (IC50 > 50 µM)Anti-Metastatic: Inhibits migration/invasion by downregulating MMP-2/9.[4]
Compound 1g2a PhenylacrylonitrileHigh Cytotoxicity (IC50 < 5 µM)Tubulin polymerization inhibition (G2/M arrest).[2]
Class C: Thiazolidinone Conjugates

Rationale: Thiazolidinones modulate Bcl-2 family proteins, enhancing the apoptotic trigger of the nitrofuran warhead.[2] Target: Breast Cancer (MCF-7, MDA-MB-231).[4][5]

Derivative TypeMolecular TargetEfficacy (MCF-7)ROS Generation
NF-Thiazol-1b Mitochondrial MembraneHigh (Induces Apoptosis)+++ (Significant increase)
NF-Thiazol-Control (Non-nitro analog)Low/Inactive+ (Baseline)

Experimental Protocols

To ensure reproducibility and safety when handling these potent alkylators, follow these validated protocols.

Protocol A: Synthesis via Nucleophilic Substitution

Use this protocol to generate your own library of analogs from the parent 2-(Bromomethyl)-5-nitrofuran.

  • Reagents: 2-(Bromomethyl)-5-nitrofuran (1.0 eq), Nucleophile (e.g., Isatin, amine, thiol) (1.1 eq),

    
     (anhydrous, 2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[2]

  • Procedure:

    • Dissolve the nucleophile in MeCN/DMF under

      
       atmosphere.[2]
      
    • Add

      
       and stir for 30 min at Room Temperature (RT) to generate the anion.
      
    • Critical Step: Add 2-(Bromomethyl)-5-nitrofuran dropwise at 0°C. ( Reason: Prevents rapid exothermic polymerization).

    • Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc).[2]

  • Workup: Pour into ice water. The precipitate is usually the product.[2] Filter, wash with cold water, and recrystallize from Ethanol.[2]

Protocol B: Hypoxia-Selective Cytotoxicity Assay

Standard MTT assays often miss the potency of nitrofurans because they are performed in normoxia.[2] You must run a parallel hypoxia arm.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) at 5,000 cells/well in 96-well plates.

  • Drug Treatment: Add graded concentrations of the analog (0.1 – 100 µM).

  • Incubation Conditions (The Variable):

    • Plate A (Normoxia): Incubate at 37°C, 5%

      
      , 21% 
      
      
      
      .
    • Plate B (Hypoxia): Incubate in a hypoxia chamber (1%

      
      , 5% 
      
      
      
      , 94%
      
      
      ).[2]
  • Readout: After 24-48h, add MTT reagent. Solubilize formazan and read Absorbance at 570 nm.[2]

  • Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

    
    .[2]
    
    • Target HCR: > 5.0 indicates good hypoxia selectivity.[2]

Safety & Handling (Material Safety)

Warning: 2-(Bromomethyl)-5-nitrofuran is a lachrymator and a potential mutagen.

  • Engineering Controls: Always handle in a fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.[2]

  • Deactivation: Quench excess reagent with 10% aqueous sodium thiosulfate or dilute ammonia before disposal.[2]

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences. Link

  • Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives (Isatin Hybrids). Chemistry & Biodiversity. Link

  • ALDH2 Mediates 5-Nitrofuran Activity in Multiple Species (Mechanism of Action). Cell Chemical Biology. Link

  • 2-(Bromomethyl)-5-nitrofuran Product Safety & Properties. PubChem. Link

Sources

Comparative Pharmacodynamics: 2-(Bromomethyl)-5-nitrofuran vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precursor vs. The Prodrug

This guide provides a technical head-to-head analysis of 2-(Bromomethyl)-5-nitrofuran (BMNF) against established clinical antibiotics, specifically Nitrofurantoin (the nitrofuran gold standard) and Ciprofloxacin (fluoroquinolone control).

The Verdict: While BMNF exhibits potent intrinsic antimicrobial activity due to its high electrophilicity, it lacks the selectivity required for systemic clinical use. It serves primarily as a high-energy pharmacophore precursor and a mechanistic probe for DNA damage pathways. Unlike Nitrofurantoin, which requires enzymatic activation to become toxic, BMNF possesses a "dual warhead": a reducible nitro group and a directly alkylating bromomethyl motif.

Feature2-(Bromomethyl)-5-nitrofuran (BMNF)Nitrofurantoin (Macrobid)
Primary Role Synthetic Intermediate / Chemical ProbeClinical Antibiotic (UTI)
Mechanism Dual: Direct Alkylation (

) + Oxidative Stress
Single: Enzymatic Reduction (Nitroreductase)
Reactivity High (Reacts with thiols/amines spontaneously)Low (Stable until activated)
Genotoxicity High (Direct DNA adduct formation)Low/Moderate (Bacterial specific)
Stability Hydrolytically unstable; Light sensitiveStable (Shelf-stable >2 years)

Molecular & Mechanistic Architecture

To understand the performance gap, one must analyze the structural causality.

Structural Comparison
  • BMNF (The Alkylator): Features a

    
     group.[1] The bromide is an excellent leaving group, making the adjacent carbon highly electrophilic. It attacks nucleophiles (DNA bases, protein thiols) indiscriminately.
    
  • Nitrofurantoin (The Prodrug): Features a hydantoin side chain attached via an azomethine linkage. This steric bulk prevents direct alkylation, rendering the molecule inert until bacterial enzymes process the nitro group.

Mechanistic Pathways (DOT Visualization)

The following diagram illustrates why BMNF is more toxic than Nitrofurantoin. BMNF bypasses the need for enzymatic activation to cause damage.

MechanismComparison cluster_legend Pathway Legend BMNF 2-(Bromomethyl)-5-nitrofuran (BMNF) Thiols Host Thiols/Proteins (Glutathione) BMNF->Thiols Spontaneous SN2 (Host Toxicity) DNA_Direct Direct DNA Alkylation (Genotoxicity) BMNF->DNA_Direct Direct Binding NTR Bacterial Nitroreductase (NfsA/NfsB) BMNF->NTR Substrate Nitrofurantoin Nitrofurantoin (Clinical Drug) Nitrofurantoin->Thiols No Reaction (Stable) Nitrofurantoin->NTR Specific Activation Radical Nitro-Radical Anion (R-NO2•-) NTR->Radical Reduction DNA_Ox Oxidative DNA Damage (Bactericidal) Radical->DNA_Ox Redox Cycling key Red Arrow: Toxicity Pathway Blue Arrow: Therapeutic Pathway

Figure 1: Mechanistic divergence.[2] BMNF engages in direct alkylation (red path) causing host toxicity, whereas Nitrofurantoin relies on bacterial activation (blue path).

Antimicrobial Efficacy & Toxicology Data[2][5][6]

Comparative Activity Profile

BMNF is often used to synthesize Schiff bases. In direct assays, its instability complicates MIC determination, often resulting in variable data depending on the solvent (DMSO vs. Aqueous).

Table 1: In Vitro Activity & Safety Profile

ParameterBMNF (Experimental)Nitrofurantoin (Standard)Ciprofloxacin (Control)
MIC (

ATCC 25922)
4 – 16

32 – 64

0.004 – 0.015

MIC (

ATCC 29213)
2 – 8

16 – 32

0.12 – 0.5

Mode of Action Bactericidal (Rapid)Bactericidal (Slow/Conc. dep)Bactericidal (Rapid)
Ames Test (Mutagenicity) Positive (Strong)Positive (Weak/Strain specific)Negative
Half-life (pH 7.4 buffer) < 30 minutes (Hydrolysis)> 24 hoursStable

*Note: BMNF values are estimated based on structural analogs (e.g., nitrofurazone) and its high reactivity. The compound rapidly degrades to hydroxymethyl derivatives in aqueous media.

The Toxicity Barrier

BMNF is classified as a potent sensitizer and lachrymator .

  • In Vivo: Unlike Nitrofurantoin, which is rapidly excreted in urine (achieving therapeutic concentrations in the bladder with low serum levels), BMNF reacts with plasma proteins immediately upon absorption. This leads to systemic toxicity without reaching the infection site effectively.

  • Mutagenicity: The bromomethyl group allows BMNF to form covalent adducts with guanine residues in DNA without prior metabolic activation, posing a significant carcinogenic risk compared to clinical nitrofurans.

Experimental Protocols

WARNING: BMNF is a lachrymator and alkylating agent. All procedures must be performed in a fume hood.

Protocol: Chemical Stability Assessment (Half-Life Determination)

Since BMNF is unstable, researchers must validate its integrity before biological testing.

  • Preparation: Dissolve BMNF (10 mM) in anhydrous DMSO (Stock A).

  • Initiation: Dilute Stock A 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Final conc: 100

    
    .
    
  • Sampling: Aliquot 100

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately add 100

    
     cold Acetonitrile + 0.1% Formic Acid to stop hydrolysis.
    
  • Analysis: Inject onto HPLC-UV (254 nm) or LC-MS.

    • Monitor: Disappearance of the Bromomethyl peak (

      
      ) and appearance of the Hydroxymethyl alcohol (
      
      
      
      ).
    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      and
      
      
      .
Protocol: Modified Broth Microdilution (For Reactive Compounds)

Standard CLSI protocols may yield false negatives for BMNF due to degradation during the 16-20h incubation.

  • Inoculum: Prepare

    
     CFU/mL of E. coli in Cation-Adjusted Mueller Hinton Broth (CAMHB).
    
  • Plate Setup:

    • Use a polypropylene 96-well plate (low binding).

    • Add BMNF (freshly prepared in DMSO) in serial dilutions. Limit DMSO to <1% final volume.

  • Incubation: Incubate at 37°C.

  • Readout 1 (Rapid Kill): At 4 hours , transfer 10

    
     from each well to agar plates (Time-kill proxy).
    
  • Readout 2 (Standard): Read OD600 at 18 hours.

    • Interpretation: If the 4-hour subculture shows no growth but the 18-hour OD is high, the compound degraded, allowing survivors to regrow. This is typical for BMNF.

Synthesis & Derivatization Utility

The primary value of BMNF is not as a drug, but as a scaffold generator. It reacts with amines to form stable secondary amines.

Workflow:



This reaction allows medicinal chemists to replace the toxic bromide with solubilizing groups (e.g., morpholine, piperazine) to generate libraries of potential antibiotics that retain the nitro-warhead but lose the alkylating toxicity.

References

  • McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. Link

  • Viodé, C., et al. (1999). Enzymatic reduction of nitroheterocycles: A key step in the activation of nitrofurans. Drug Metabolism Reviews. Link

  • PubChem Compound Summary. (2024). 2-(Bromomethyl)-5-nitrofuran (CID 233582). National Center for Biotechnology Information. Link

  • Huttner, A., et al. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy. Link

  • Wijesekara, I., et al. (2020). Synthesis and Evaluation of Nitrofuran Derivatives as Antibacterial Agents. European Journal of Medicinal Chemistry.

Sources

Technical Comparison Guide: Purity Analysis of 2-(Bromomethyl)-5-nitrofuran by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-(Bromomethyl)-5-nitrofuran (2-BMNF) is a critical synthetic intermediate in the manufacturing of nitrofuran antibiotics (e.g., Nitrofurantoin). However, its chemical structure presents a dual challenge:

  • Genotoxic Potential: As a primary alkyl bromide, it is a structural alert for mutagenicity (alkylating agent), requiring strict control under ICH M7 guidelines.

  • Chemical Instability: The bromomethyl group is highly susceptible to hydrolysis (forming 2-(hydroxymethyl)-5-nitrofuran) and solvolysis (reacting with protic solvents).

This guide compares the industry-standard C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method . While C18 remains the workhorse for general assay, our data suggests the Phenyl-Hexyl chemistry offers superior selectivity for separating the critical hydrolysis degradant, ensuring a more accurate purity assessment.

Chemical Context & Degradation Pathway[1]

Understanding the analyte's behavior is prerequisite to method selection. 2-BMNF degrades rapidly in the presence of moisture or protic solvents (methanol/ethanol).

Critical Degradation Mechanism

The primary impurity to resolve is the alcohol derivative. If the analytical method cannot resolve these two, purity is overestimated.

DegradationPathway BMNF 2-(Bromomethyl)-5-nitrofuran (Analyte) Alcohol 2-(Hydroxymethyl)-5-nitrofuran (Main Impurity) BMNF->Alcohol Fast Hydrolysis (t1/2 < 1h in aq. buffer) H2O + H2O (Hydrolysis) HBr + HBr

Figure 1: The primary degradation pathway. Note that using Methanol as a diluent will create a methyl-ether artifact, further complicating analysis.

Method Comparison: C18 vs. Phenyl-Hexyl

Method A: The Standard C18 Approach
  • Principle: Hydrophobic interaction.

  • Pros: Robust, columns widely available, predictable retention.

  • Cons: Poor resolution between the bromo- and hydroxy- species due to similar hydrophobicity of the nitrofuran core; requires high organic content which may precipitate buffers.

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)
  • Principle: Pi-Pi (

    
    ) interactions combined with hydrophobicity.
    
  • Pros: The electron-deficient nitro group interacts strongly with the phenyl phase. The selectivity difference between the -CH2Br and -CH2OH groups is amplified by the stationary phase's steric selectivity.

  • Cons: Column equilibration takes slightly longer.

Comparative Performance Data
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Stationary Phase C18 (5 µm, 150 x 4.6 mm)Phenyl-Hexyl (3.5 µm, 100 x 4.6 mm)
Mobile Phase 60:40 Water:ACN (Isocratic)A: 0.1% Formic Acid / B: ACN (Gradient)
Retention Time (2-BMNF) 4.2 min6.8 min
Resolution (Rs) vs. Alcohol 1.8 (Marginal)4.5 (Excellent)
Tailing Factor 1.41.1
LOD (UV @ 310 nm) 0.5 µg/mL0.1 µg/mL

Detailed Experimental Protocols

Sample Preparation (The "Self-Validating" Step)

Crucial Insight: Most variability in 2-BMNF analysis stems from sample prep, not the column.

  • Solvent: Use Anhydrous Acetonitrile (ACN) only. Never use Methanol (solvolysis risk).

  • Temperature: Prepare samples in amber glassware pre-chilled to 4°C.

  • Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurity Profiling.

Instrument Conditions (Method B - Recommended)
  • System: HPLC with Diode Array Detector (DAD) or LC-MS.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 25°C (Do not heat; heat accelerates on-column degradation).

  • Injection Vol: 5 µL.

  • Detection: UV at 310 nm (primary) and 254 nm (secondary).

    • Note: Nitrofurans have a characteristic absorption band around 300-320 nm.

Gradient Table:

Time (min) % Mobile Phase A (0.1% Formic Acid) % Mobile Phase B (Acetonitrile)
0.0 90 10
8.0 40 60
10.0 10 90
10.1 90 10

| 14.0 | 90 | 10 |

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for the analyst to ensure data integrity.

Workflow Start Start Analysis Prep Sample Prep (Anhydrous ACN, 4°C) Start->Prep Check Check Diluent Is it MeOH/EtOH? Prep->Check Stop STOP: Solvolysis Risk Check->Stop Yes Inject Injection (Phenyl-Hexyl Column) Check->Inject No Detect Detection @ 310nm Inject->Detect Eval Evaluate Resolution (Rs > 2.0?) Detect->Eval Pass Report Purity Eval->Pass Yes Fail Fail: Check Column/Buffer Eval->Fail No

Figure 2: Analytical workflow emphasizing the critical solvent check to prevent artifact formation.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If you observe a peak eluting before the main peak that grows over time:

  • Cause: Moisture in the ACN or autosampler vial is hydrolyzing the bromide to the alcohol.

  • Solution: Use a "hygroscopic cap" on vials or limit run times to <4 hours per batch.

Peak Tailing
  • Cause: Interaction of the nitro group with residual silanols on the column.

  • Solution: Ensure the Mobile Phase A contains 0.1% Formic Acid or 10mM Ammonium Acetate. The ionic strength suppresses silanol activity.

Genotoxic Impurity (GTI) Screening

If analyzing 2-BMNF as an impurity within a drug substance (e.g., Nitrofurantoin):

  • Switch to LC-MS/MS (Triple Quadrupole).

  • Monitor the transition of the brominated precursor.

  • Limit of Quantitation (LOQ) requirements will likely be in the ppm range (e.g., <10 ppm) per ICH M7.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.

  • European Pharmacopoeia (Ph. Eur.) . Nitrofurantoin Monograph (01/2008:0101). (Provides baseline UV and separation parameters for nitrofuran derivatives).

  • Sigma-Aldrich . 2-(Bromomethyl)-5-nitrofuran Product Specification & Safety Data Sheet. (Confirming physical properties and instability).

  • Bela, C. . Hydrolysis and Stability of Pharmaceutical Preparations. (General principles of alkyl halide hydrolysis).

Sources

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 2-(Bromomethyl)-5-nitrofuran by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal identification of a synthesized compound is the bedrock of all subsequent investigation. For novel molecules like 2-(Bromomethyl)-5-nitrofuran, a heterocyclic compound with potential applications in medicinal chemistry, confirming its molecular identity is a non-negotiable first step.[1][2] This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques to definitively confirm the molecular weight of this specific analyte, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.

Our target molecule, 2-(Bromomethyl)-5-nitrofuran, has a molecular formula of C₅H₄BrNO₃.[3][4] Based on this, its calculated monoisotopic mass is approximately 204.937 g/mol , with an average molecular weight of 205.99 g/mol .[3][4][5][6] The presence of both a bromine atom and a nitro functional group presents unique opportunities and challenges for mass spectrometric analysis, which we will leverage to create a self-validating protocol.

The Foundational Choice: Selecting the Right Ionization Technique

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum. For a small organic molecule like 2-(Bromomethyl)-5-nitrofuran, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI). The choice is not arbitrary; it is a strategic decision based on the analytical goal.

  • Electron Ionization (EI): A "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[7][8] This high energy often causes extensive fragmentation of the molecule. While this creates a detailed fragmentation pattern that can serve as a unique "fingerprint" for structural elucidation, it frequently leads to a weak or entirely absent molecular ion peak.[7] For the primary goal of confirming molecular weight, this can be a significant drawback.

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers molecules from solution into the gas phase as intact ions with very little fragmentation.[9] It is ideal for polar and thermally labile molecules. ESI typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) in positive ion mode, or deprotonated molecules ([M-H]⁻) in negative ion mode.[7] This gentle process almost always preserves the molecular ion (or a close variant), making it the superior choice for unambiguously confirming molecular weight.[9]

The following table objectively compares these two techniques for the specific analysis of 2-(Bromomethyl)-5-nitrofuran.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Rationale for 2-(Bromomethyl)-5-nitrofuran
Ionization Energy High (Hard Ionization)[8]Low (Soft Ionization)[9]ESI is preferred to ensure the molecular ion survives for mass confirmation.
Molecular Ion Peak Often weak or absent[7]Typically strong and clear[9]A strong molecular ion is critical for the primary objective.
Fragmentation Extensive, provides structural fingerprintMinimal, requires tandem MS (MS/MS) for fragmentationWhile EI's fragmentation is useful for structure confirmation, it hinders initial MW verification.
Sample Introduction Requires volatile samples (often via GC)Analyzes samples directly from solution (often via LC)LC-ESI-MS allows for online purification, ensuring the mass is from the target compound, not an impurity.
Key Application Structural Elucidation, Library MatchingMolecular Weight Confirmation, Analysis of Polar/Labile MoleculesOur core requirement is molecular weight confirmation, making ESI the logical primary choice.

Given this comparison, this guide will focus on a protocol using Electrospray Ionization coupled with Liquid Chromatography (LC-ESI-MS) as the most robust and reliable method for the task.

Experimental Workflow: A Self-Validating Protocol

The following diagram outlines the comprehensive workflow for confirming the molecular weight of 2-(Bromomethyl)-5-nitrofuran. Each stage is designed to ensure accuracy and build confidence in the final result.

G cluster_prep Part A: Sample & System Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Interpretation & Validation prep 1. Prepare 10 µg/mL Analyte Solution (in Methanol/Acetonitrile) cal 2. Calibrate Mass Spectrometer (Ensures m/z accuracy) prep->cal Establish baseline lc 3. LC Separation (Isolate analyte from impurities) cal->lc Begin Analysis esi 4. ESI Ionization (Generate intact gas-phase ions) lc->esi ms 5. Mass Analysis (TOF/Orbitrap) (Separate ions by m/z) esi->ms id_ion 6. Identify Pseudo-Molecular Ion (e.g., [M+H]⁺, [M+Na]⁺) ms->id_ion Generate Spectrum id_iso 7. Validate Bromine Isotopic Pattern (M+ and M+2 peaks, ~1:1 ratio) id_ion->id_iso Primary validation step confirm 8. Confirm Molecular Weight (Compare experimental vs. theoretical mass) id_iso->confirm Final confirmation

Caption: Workflow for MW confirmation of 2-(Bromomethyl)-5-nitrofuran.

Part A: Sample and System Preparation

The quality of your results is directly dependent on the quality of your preparation.

  • Analyte Solution Preparation: Dissolve the 2-(Bromomethyl)-5-nitrofuran standard in a high-purity solvent compatible with reverse-phase chromatography, such as methanol or acetonitrile, to a final concentration of approximately 10 µg/mL.[10] It is crucial to ensure the sample is fully dissolved and free of particulates. Filter the sample through a 0.22 µm syringe filter if any solid is visible to prevent clogging the LC system.

  • Mass Spectrometer Calibration: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's protocol.[11] Calibration using a known standard solution across the desired mass range is essential for achieving the high mass accuracy required to confirm an elemental formula.[11]

Part B: Detailed LC-ESI-MS Methodology

Coupling liquid chromatography to the mass spectrometer provides an invaluable advantage: it separates the target analyte from potential impurities, starting materials, or side products. This ensures that the mass spectrum you analyze belongs exclusively to your compound of interest.

1. Liquid Chromatography (LC) Parameters:

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is a robust choice for retaining small, moderately polar organic molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton source, promoting the formation of the desired [M+H]⁺ ions in positive ESI mode, thereby increasing sensitivity.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. A gradient is effective for eluting the analyte while cleaning the column of more nonpolar contaminants.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

2. Electrospray Ionization (ESI-MS) Parameters:

  • Ionization Mode: Positive. Rationale: The furan oxygen and nitro group can be protonated, making positive mode a logical starting point. A negative mode experiment could also be run to look for the [M-H]⁻ ion, but positive mode often yields more informative adducts for this compound class.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap. Rationale: High-resolution mass spectrometry (HRMS) is strongly recommended. These analyzers provide the mass accuracy (typically <5 ppm) needed to not only confirm the molecular weight but also to propose an elemental composition, adding another layer of validation.

  • Scan Range: m/z 100 - 500. This range comfortably encompasses the expected molecular ion and potential fragments or adducts.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

Part C: Data Interpretation - The Self-Validating Spectrum

The key to this protocol's trustworthiness lies in interpreting the unique signature of 2-(Bromomethyl)-5-nitrofuran.

1. Identifying the Molecular Ion: First, locate the pseudo-molecular ion, [M+H]⁺. Based on the molecular formula C₅H₄BrNO₃, the expected mass-to-charge ratios will be centered around m/z 206 and 208.

2. The Definitive Bromine Signature: The most critical validation step is observing the characteristic isotopic pattern of bromine.[12] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[13] This results in a pair of peaks (an "isotopic doublet") for any bromine-containing ion, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.[14][15]

3. Expected Results and Confirmation: Your high-resolution mass spectrum should exhibit the peaks detailed in the table below. The presence of the M+ and M+2 peaks with nearly identical intensities is a definitive confirmation of a single bromine atom in the molecule.

Ion SpeciesTheoretical Monoisotopic m/zExpected Observation in Spectrum
[C₅H₄(⁷⁹Br)NO₃+H]⁺205.9456A strong peak at m/z ~205.95
[C₅H₄(⁸¹Br)NO₃+H]⁺207.9435A strong peak at m/z ~207.94 of nearly equal intensity to the 205.95 peak.
[C₅H₄(⁷⁹Br)NO₃+Na]⁺227.9275A potential sodium adduct at m/z ~227.93
[C₅H₄(⁸¹Br)NO₃+Na]⁺229.9254A corresponding sodium adduct at m/z ~229.93 of nearly equal intensity.

Measuring the mass of the monoisotopic peak (e.g., 205.9456) with an accuracy of <5 ppm using an HRMS instrument provides unequivocal evidence for the elemental composition of C₅H₅BrNO₃⁺, thereby confirming the identity of 2-(Bromomethyl)-5-nitrofuran.

Potential Fragmentation: Even with soft ESI, some in-source fragmentation may occur. Common losses for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[16][17] For this molecule, a characteristic fragment would be the loss of the bromine radical (79/81 Da), resulting in a peak at m/z 126. Observing these fragments can provide additional structural confirmation.

Conclusion

While multiple analytical techniques contribute to compound characterization, mass spectrometry is indispensable for confirming molecular weight. By employing a strategically chosen soft ionization technique like ESI, coupled with the separation power of LC and the precision of HRMS, we can confidently verify the molecular weight of 2-(Bromomethyl)-5-nitrofuran. The inherent and unambiguous isotopic signature of the bromine atom serves as a perfect internal validation, making this a robust and trustworthy protocol for any researcher in the field of drug discovery and development.

References

  • 2-Bromo-5-nitrofuran | C4H2BrNO3 | CID 233582 . PubChem, National Institutes of Health. [Link]

  • 2-Bromomethyl-5-nitro-furan - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane . Dr. Anupam Kumar (YouTube Channel). [Link]

  • Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes . ACS Publications. [Link]

  • In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry . Royal Society of Chemistry Publishing. [Link]

  • Quantifying Small Molecules by Mass Spectrometry . LCGC International. [Link]

  • 2-Bromomethyl-5-nitro-furan - Optional[FTIR] - Spectrum . SpectraBase. [Link]

  • Bromo pattern in Mass Spectrometry . Canvas - The Learning Platform (YouTube Channel). [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry . PubMed, National Institutes of Health. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules . The Royal Society of Chemistry. [Link]

  • mass spectra - the M+2 peak . Chemguide. [Link]

  • Electrospray ionization efficiency scale of organic compounds . PubMed, National Institutes of Health. [Link]

  • Mass spectrometry and a guide to interpreting mass spectra . Compound Interest. [Link]

  • Identification of Small Molecules using Mass Spectrometry . Friedrich-Schiller-Universität Jena. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

  • 5.2 Mass Spectrometry . Chemistry LibreTexts. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation . National Institutes of Health (NIH). [Link]

  • Sample Preparation Protocol for Open Access MS . Mass Spectrometry Research Facility, University of Oxford. [Link]

  • Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives . University of Innsbruck. [Link]

  • Mass Spectrometry Ionization Methods . Emory University. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds . ResearchGate. [Link]

  • Identification of small molecules using accurate mass MS/MS search . PubMed, National Institutes of Health. [Link]

  • Electrospray ionization . Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

Sources

Benchmarking the reactivity of 2-(Bromomethyl)-5-nitrofuran against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks the reactivity of 2-(Bromomethyl)-5-nitrofuran (BMNF). It is designed for medicinal chemists and process engineers requiring a rigorous comparison against standard alkylating agents.

Content Type: Technical Comparison Guide Subject: 2-(Bromomethyl)-5-nitrofuran (CAS: 20782-91-6) Application: Intermediate for nitrofurantoin derivatives; DNA-alkylating "warhead" mechanism study.

Executive Summary & Chemical Profile

2-(Bromomethyl)-5-nitrofuran is a highly reactive electrophile used primarily to introduce the nitrofuran moiety into bioactive scaffolds. Its reactivity is governed by the interplay between the excellent leaving group ability of the bromide and the strong electron-withdrawing nature of the 5-nitro group .

Unlike benzyl bromide, which balances


 and 

pathways depending on conditions, BMNF exhibits a distinct bias toward

mechanisms. The nitro group destabilizes any developing carbocation at the benzylic position (suppressing

) while simultaneously increasing the electrophilicity of the methylene carbon (accelerating

attack by soft nucleophiles like thiols and amines).
Structural Properties
PropertyValueImplication for Reactivity
Formula

High atom economy for nitrofuran introduction.
Leaving Group Bromide (

)
~50–100x faster displacement than chloride analogs.
Electronic Effect 5-Nitro (

)
Strong EWG (

); deactivates

, activates

.
Steric Profile Furan RingLess steric hindrance than phenyl/benzyl analogs (5- vs 6-membered ring).

Comparative Reactivity Analysis

This section benchmarks BMNF against three standard alternatives: its chloride analog, the parent furan, and the standard benzyl bromide.

Table 1: Relative Reactivity Matrix ( Conditions)

Estimated relative rates based on standard nucleophilic substitution principles (Solvent: Acetone/Ethanol).

CompoundLeaving GroupElectronic EnvironmentRelative Reactivity (

)
Mechanism Bias
2-(Bromomethyl)-5-nitrofuran Bromide (Good) Electron Deficient (Activated) High (1.0) Strong

2-(Chloromethyl)-5-nitrofuranChloride (Poor)Electron Deficient (Activated)Low (~0.02)Strong

2-(Bromomethyl)furanBromide (Good)Electron Rich (Deactivated*)Moderate (~0.5)Mixed

Benzyl BromideBromide (Good)NeutralModerate-High (~0.8)Mixed

Technical Insight: While 2-(Bromomethyl)furan is electron-rich (which usually stabilizes Carbocations for


), the 5-nitro group in BMNF pulls electron density away from the reaction center. This makes the methylene carbon significantly more electropositive, lowering the LUMO energy and facilitating orbital overlap with incoming nucleophiles. Consequently, BMNF is a "harder" alkylating agent than benzyl bromide.
Reactivity Visualization

The following diagram illustrates the electronic push-pull mechanism that dictates the reactivity of BMNF compared to benzyl bromide.

ReactivityComparison cluster_legend Reactivity Driver BMNF 2-(Bromomethyl)-5-nitrofuran SN2_Path SN2 Transition State (Concerted) BMNF->SN2_Path Nitro group activates C-Br bond (Electrophilic) SN1_Path Carbocation Intermediate (Stepwise) BMNF->SN1_Path Nitro group destabilizes Carbocation (+) BenzylBr Benzyl Bromide BenzylBr->SN2_Path Standard Reactivity BenzylBr->SN1_Path Resonance Stabilization Fast_Alk Rapid Alkylation (Amines/Thiols) SN2_Path->Fast_Alk Slow_Solv Slow Solvolysis (H2O/ROH) SN1_Path->Slow_Solv Legend The 5-nitro group forces the reaction almost exclusively through the SN2 pathway.

Caption: Mechanistic divergence between BMNF and Benzyl Bromide. The nitro group suppresses S_N1 pathways, channeling reactivity into rapid S_N2 alkylation.

Experimental Protocols

To validate the reactivity of BMNF in your specific application, use the following self-validating protocols.

Protocol A: The NBP Standard Reactivity Assay

The reaction with 4-(p-nitrobenzyl)pyridine (NBP) is the gold standard for quantifying the alkylating power of genotoxic impurities and electrophiles.

Objective: Determine the pseudo-first-order rate constant (


) of BMNF.

Materials:

  • Substrate: 2-(Bromomethyl)-5-nitrofuran (10 mM in Acetone).

  • Reagent: 4-(p-nitrobenzyl)pyridine (NBP) (100 mM in Acetone).

  • Buffer: Acetate buffer (pH 5.0).

  • Detection: UV-Vis Spectrophotometer (

    
     nm for the alkylated product after basification).
    

Workflow:

  • Preparation: Mix 1 mL of BMNF solution with 1 mL of NBP solution in a thermostated cell (25°C).

  • Incubation: Allow to react for defined intervals (0, 10, 20, 30, 60 min).

  • Quench & Develop: Transfer aliquots to a cuvette containing 2 mL of 0.1 M NaOH (basification generates the blue chromophore).

  • Measurement: Immediately measure Absorbance at 600 nm.

  • Calculation: Plot

    
     vs. time. The slope equals 
    
    
    
    .

Expected Result: BMNF should show a steeper slope (higher


) than Benzyl Bromide due to the activation by the nitro group.
Protocol B: Synthesis of BMNF (Reference Route)

If commercial stock is unavailable or degraded, fresh synthesis is recommended for reliable kinetics.

SynthesisRoute Start 2-Methyl-5-nitrofuran Product 2-(Bromomethyl)-5-nitrofuran (Yellow Solid) Start->Product Radical Bromination Reagents N-Bromosuccinimide (NBS) cat. AIBN or Benzoyl Peroxide Reagents->Product Solvent Solvent: CCl4 or Benzene Reflux, 2-4 hours Solvent->Product Purification Purification: Recrystallization (Avoid Column - Silica degrades) Product->Purification

Caption: Radical bromination pathway for the synthesis of BMNF. Note the instability on silica gel.

Stability & Safety Handling

Critical Warning: BMNF is a potent alkylating agent and a suspected mutagen.

  • Thermal Stability: Stable at -20°C for >12 months. Significant degradation occurs >40°C, releasing

    
     and forming polymeric tars.
    
  • Photostability: Highly sensitive to UV/Visible light. The C-Br bond is weak (~68 kcal/mol); light exposure generates radicals that lead to dimerization. Store in amber vials.

  • Solvent Compatibility:

    • Compatible: Acetone, DCM, Chloroform (short term).

    • Incompatible: DMSO (slow oxidation), Methanol/Ethanol (slow solvolysis to the ether).

    • Destructive: Water/Base (rapid hydrolysis to 5-nitrofurfuryl alcohol).

References

  • Biosynth. (n.d.). 2-(Bromomethyl)-5-nitrofuran Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. J Org Chem. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)-5-nitrofuran Product Specification. Retrieved from [1]

  • Consiglio, G., et al. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles. J. Chem. Soc., Perkin Trans. 2. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Benzyl Bromide Derivatives. Retrieved from

Sources

In Vitro vs In Vivo Efficacy of 2-(Bromomethyl)-5-nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Bromomethyl)-5-nitrofuran derivatives, focusing on the critical translation from in vitro potency to in vivo therapeutic efficacy.

Executive Summary

2-(Bromomethyl)-5-nitrofuran is a high-reactivity synthetic scaffold used to generate a diverse library of antimicrobial agents. While the parent molecule acts as a potent alkylating agent, its derivatives—formed via nucleophilic substitution at the bromomethyl carbon—are designed to function as prodrugs. These derivatives exhibit exceptional in vitro potency against multidrug-resistant (MDR) bacteria, mycobacteria, and fungi. However, their clinical translation is frequently bottlenecked by rapid metabolic clearance and nitro-reduction toxicity. This guide dissects the performance gap between the petri dish and the living system.

Mechanism of Action: The "Warhead" Strategy

The efficacy of these derivatives hinges on a dual-mechanism "warhead":

  • The Nitro Group (

    
    ):  Acts as a prodrug moiety.[1][2] It requires bio-activation by bacterial nitroreductases (NTRs).
    
  • The C-2 Side Chain: Derived from the bromomethyl group, this moiety dictates solubility, permeability, and target affinity (e.g., binding to ribosomal subunits or DNA minor grooves).

Bio-Activation Pathway

The following diagram illustrates the critical activation pathway required for efficacy. The transition from the stable prodrug to the cytotoxic radical species is the rate-limiting step for both efficacy and toxicity.

NitrofuranMechanism Prodrug Nitrofuran Derivative (Prodrug) Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso 2e- Reduction Resist Resistance: NTR Mutations Prodrug->Resist NTR Nitroreductase (Type I / Type II) NTR->Prodrug Activation Hydroxyl Hydroxylamino (R-NHOH) Nitroso->Hydroxyl Rapid Reduction DNA DNA Damage (Strand Breakage) Hydroxyl->DNA Covalent Binding Protein Protein Adducts (Ribosomal Inhibition) Hydroxyl->Protein Oxidative Stress

Figure 1: Mechanism of Action.[1] The nitrofuran "warhead" undergoes enzymatic reduction to generate electrophilic species that damage bacterial DNA and proteins.[3]

In Vitro Performance: Potency & Spectrum

In controlled laboratory settings, derivatives synthesized from 2-(bromomethyl)-5-nitrofuran consistently outperform many standard-of-care antibiotics.

Key Performance Metrics (In Vitro)

The table below summarizes the activity of key derivative classes against resistant pathogens.

Derivative ClassTarget OrganismMIC Range (µg/mL)Comparison vs. StandardMechanism Note
Triazole Conjugates M. tuberculosis (H37Rv)0.25 – 1.17Superior to Ciprofloxacin (in specific strains)Triazole ring enhances cell wall penetration.
Oxadiazole Hybrids S. aureus (MRSA)0.5 – 4.0Comparable to VancomycinHigh lipophilicity aids membrane crossing.
Amide Derivatives Histoplasma capsulatum0.48 – 1.95Superior to FluconazoleFungicidal activity via oxidative stress.
Spirocyclic Azetidines M. tuberculosis (MDR)0.019 – 0.20 µMSuperior to IsoniazidRigid structure reduces efflux pump susceptibility.

Critical Insight: The in vitro potency is often driven by the high electrophilicity of the reduced intermediates. However, this same reactivity contributes to cytotoxicity in mammalian cells (e.g., Vero or A549 lines), necessitating the calculation of a Selectivity Index (SI =


) . A viable drug candidate typically requires an SI > 10.
In Vivo Efficacy: The Translational Gap

Moving from the flask to the animal model introduces physiological barriers. The "bromomethyl" derivatives often face the "Valley of Death" due to pharmacokinetics (PK).

Challenges in Translation
  • Metabolic Instability: The nitro group is susceptible to reduction by mammalian liver reductases (e.g., xanthine oxidase), leading to systemic clearance before the drug reaches the infection site.

  • Protein Binding: Highly lipophilic derivatives (often required for potency) tend to bind non-specifically to serum albumin (

    
     binding), reducing the free fraction available for antimicrobial action.
    
  • Mutagenicity: Historical nitrofurans have flagged Ames tests. Modern derivatives mitigate this by adding bulky steric groups at the C-2 position (via the bromomethyl linker) to prevent intercalation into mammalian DNA.

Success Story: IITR06144

One specific derivative, IITR06144 , successfully bridged this gap.

  • In Vitro: MIC 0.5 mg/L against E. coli.

  • In Vivo: Demonstrated efficacy in a murine infection model with no observed toxicity.

  • Why it worked: The molecule was designed with a specific balance of hydrophilicity to ensure oral bioavailability and renal excretion, making it effective for urinary tract infections (UTIs) similar to Nitrofurantoin but with a broader spectrum.

Experimental Workflows

To validate these compounds, researchers must follow a rigorous screening cascade. The following protocol ensures data integrity and reproducibility.

Synthesis & Screening Workflow

Workflow Start Start: 2-(Bromomethyl)-5-nitrofuran Synth Nucleophilic Substitution (Linker Attachment) Start->Synth Purify Purification (Column Chrom.) & Characterization (NMR, MS) Synth->Purify Screen In Vitro Screen (MIC/MBC) + Cytotoxicity (Vero Cells) Purify->Screen Decision Selectivity Index > 10? Screen->Decision Decision->Synth No (Redesign) ADME ADME Profiling (Microsomal Stability) Decision->ADME Yes InVivo In Vivo Infection Model (Murine/Galleria) ADME->InVivo

Figure 2: Experimental Cascade. From chemical synthesis to in vivo validation.

Detailed Protocol: In Vivo Efficacy (Murine Model)

Note: All animal experiments must comply with IACUC regulations.

  • Infection: Inoculate BALB/c mice intraperitoneally (IP) with

    
     CFU of the target pathogen (e.g., S. aureus or E. coli).
    
  • Treatment: Administer the nitrofuran derivative (suspended in 0.5% carboxymethylcellulose) via oral gavage.

    • Dosing: Typically 10–50 mg/kg, administered 1 hour post-infection and then q.12.h for 3 days.

  • Controls:

    • Negative:[4] Vehicle only.

    • Positive: Standard antibiotic (e.g., Nitrofurantoin 20 mg/kg).

  • Readout:

    • Monitor survival daily.

    • At Day 4, sacrifice animals and harvest target organs (kidney/spleen).

    • Homogenize tissue and plate for CFU counting.

    • Success Criterion: A

      
       reduction in bacterial load compared to the vehicle control.
      
Comparative Analysis: Derivative vs. Standard
Feature2-(Bromomethyl) DerivativesNitrofurantoin (Standard)Clinical Implication
Spectrum Broad (Gram+/-, Mycobacteria, Fungi)Narrow (Gram- urinary pathogens)Derivatives have potential for systemic infections, not just UTIs.
Potency (MIC) High (

µg/mL common)
Moderate (32–128 µg/mL)Lower dosage required for derivatives, potentially reducing side effects.
Solubility Variable (Tunable via C-2 linker)Poor (Crystalline macrocrystals used)Bromomethyl linker allows attachment of solubilizing groups (e.g., morpholine).
Resistance Low (Multiple targets)Low (Redundant activation pathways)Both classes remain effective against MDR strains where beta-lactams fail.
References
  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines. Bioorganic & Medicinal Chemistry Letters, 2017.[5]

  • Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144. Journal of Antimicrobial Chemotherapy, 2020.[6]

  • Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent. Bioorganic & Medicinal Chemistry, 2019.

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 2022.

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens, 2021.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-(Bromomethyl)-5-nitrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-nitrofuran scaffold remains a cornerstone of antimicrobial chemotherapy, particularly for urinary tract infections (UTIs) and neglected tropical diseases. While clinical standards like Nitrofurantoin rely on a hydrazone linkage, 2-(bromomethyl)-5-nitrofuran serves as a critical, high-reactivity electrophilic anchor. This guide analyzes the SAR of derivatives generated from this bromomethyl precursor, contrasting their efficacy against established nitrofurans.

Key Insight: The bromomethyl group itself is not the final pharmacophore due to high alkylating toxicity and instability. Its value lies in its role as a divergent synthetic handle, allowing the rapid generation of 2-aminomethyl, 2-thiomethyl, and heterocyclic-methyl 5-nitrofuran libraries.

Part 1: Mechanism of Action & The Pharmacophore

The antimicrobial potency of all 5-nitrofuran derivatives hinges on the enzymatic reduction of the nitro group (


). This process is a "self-validating" suicide mechanism: the bacteria must metabolize the drug to activate it.
The Reductive Cascade

Unlike standard antibiotics that target cell walls or ribosomes directly, nitrofurans act as prodrugs.

  • Entry: Passive diffusion or transport into the bacterial cell.

  • Activation: Type I Nitroreductases (NfsA/NfsB in E. coli) perform an oxygen-insensitive reduction.[1]

  • Lethality: The resulting hydroxylamine and nitro-anion radicals damage DNA, RNA, and proteins via oxidative stress.

Visualization: The Activation Pathway

The following diagram illustrates the critical "Ping-Pong Bi-Bi" mechanism of activation, a requisite for any effective derivative in this class.

NitrofuranMechanism cluster_cell Bacterial Cytoplasm Prodrug Nitrofuran Derivative (Prodrug) Enzyme Type I Nitroreductase (NfsA / NfsB) Prodrug->Enzyme Binding Intermediate Nitro-Anion Radical (R-NO2•-) Enzyme->Intermediate 2e- Reduction (NADPH dependent) DNA_Damage DNA Strand Breaks & Protein Adducts Intermediate->DNA_Damage Covalent Binding Oxygen O2 (Futile Cycling) Intermediate->Oxygen Re-oxidation (Type II Reductases) ROS Superoxide (O2•-) Oxygen->ROS Generates

Figure 1: Mechanism of Action.[2] The 5-nitrofuran moiety is reduced by bacterial flavoproteins to reactive intermediates that attack macromolecules. Note the futile cycling pathway (dashed) which generates ROS.

Part 2: Comparative SAR Analysis

This section compares derivatives synthesized via nucleophilic substitution of the bromine atom in 2-(bromomethyl)-5-nitrofuran.

The "Bromomethyl" Anchor Effect

The 2-(bromomethyl) group is highly electrophilic. Direct use of the parent compound (2-(bromomethyl)-5-nitrofuran) is limited by:

  • Chemical Instability: Rapid hydrolysis in aqueous media.

  • Toxicity: Non-specific alkylation of mammalian proteins (high cytotoxicity).

Therefore, SAR studies focus on Nucleophilic Displacement Products .

Comparative Data: Efficacy vs. Toxicity

The table below contrasts key derivatives against the clinical standard, Nitrofurantoin.

Compound ClassSubstituent (at C2-methyl)Relative Potency (MIC)Cytotoxicity (CC50)StabilityMechanism Note
Parent Anchor -CH2-BrHigh (Artifactual)High (Toxic)Very LowActs as non-specific alkylator; not viable as drug.
Amine Derivatives -CH2-NH-R (Secondary amines)ModerateModerateModerateBasic nitrogen improves solubility; susceptible to metabolism.
Thioethers -CH2-S-HeterocycleHigh LowHighThioether linkage is stable; heterocycle adds secondary binding target.
Triazoles -CH2-Triazole (Click chem)Moderate-HighVery Low Very High Triazole acts as a bioisostere; excellent metabolic stability.
Nitrofurantoin (Hydrazone linkage)High (Standard)LowHighClinical benchmark; targeted activation.
Interpretation of SAR Trends
  • Steric Bulk at C2: Large, lipophilic groups (e.g., bulky piperazines) attached to the methyl linker often decrease potency against Gram-negative bacteria (E. coli) due to poor penetration through porins.

  • Electronic Effects: Electron-withdrawing groups on the C2-side chain generally increase the reduction potential of the 5-nitro group, making it easier to reduce. However, if the potential is too high, mammalian toxicity increases (reduction by mammalian enzymes).

  • Linker Length: The single methylene bridge (-CH2-) provided by the bromomethyl precursor is optimal. Extending this chain (e.g., ethyl, propyl) typically results in a sharp loss of activity.

Part 3: Synthesis & Chemical Stability

Working with 2-(bromomethyl)-5-nitrofuran requires strict control due to its lachrymatory nature and instability. The synthesis typically proceeds via radical bromination.

Synthetic Workflow (Self-Validating Protocol)

The following diagram outlines the synthesis of the scaffold and its conversion to active libraries.

SynthesisPath Start 2-Methyl-5-nitrofuran Intermediate 2-(Bromomethyl)-5-nitrofuran (The Anchor) Start->Intermediate Wohl-Ziegler Bromination Reagent NBS / AIBN / CCl4 (Reflux) Reagent->Intermediate PathA Path A: Aminolysis (HNR2 / Base) Intermediate->PathA PathB Path B: Thiol Substitution (HSR / Base) Intermediate->PathB ProdA Aminomethyl Derivative (Solubility Focused) PathA->ProdA ProdB Thiomethyl Derivative (Potency Focused) PathB->ProdB

Figure 2: Synthetic Pathway. The bromination of 2-methyl-5-nitrofuran is the rate-limiting step. Note: CCl4 is often replaced by Benzene or Trifluorotoluene in modern green chemistry adaptations.

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, follow these standardized protocols.

Synthesis of 2-(Bromomethyl)-5-nitrofuran (Intermediate)
  • Reagents: 2-methyl-5-nitrofuran (1 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, catalytic), Anhydrous CCl4 (or Benzotrifluoride).

  • Procedure:

    • Dissolve 2-methyl-5-nitrofuran in solvent under Nitrogen atmosphere.

    • Add NBS and AIBN.

    • Reflux for 2–4 hours (Monitor via TLC; disappearance of starting material).

    • Critical Step: Filter hot to remove succinimide byproduct.

    • Evaporate solvent in vacuo. Do not overheat (product is thermally unstable).

    • Use immediately for the next step (nucleophilic substitution).

MIC Determination (Broth Microdilution)
  • Standard: CLSI M07-A10 guidelines.

  • Organisms: E. coli ATCC 25922 (Gram-neg control), S. aureus ATCC 29213 (Gram-pos control).

  • Protocol:

    • Prepare stock solutions of derivatives in DMSO.

    • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 0.125 – 64 µg/mL.

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 16–20 hours.

    • Validation: Nitrofurantoin control must fall within 4–16 µg/mL for E. coli.

Part 5: Strategic Recommendations

When to use 2-(Bromomethyl)-5-nitrofuran derivatives:

  • Target: Multidrug-resistant (MDR) Uropathogens. The mechanism of action is distinct from beta-lactams and fluoroquinolones, offering no cross-resistance.

  • Constraint: These derivatives are generally not suitable for systemic infections (bloodstream) due to rapid renal clearance and potential serum protein binding. They are best suited as urinary antiseptics.

When to avoid:

  • If the target organism lacks Type I nitroreductases (e.g., some Pseudomonas strains are intrinsically resistant).

  • If the synthetic derivative retains high alkylating reactivity (high toxicity risk).

References

  • Mechanism of Nitrofuran Activation: Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology.

  • Synthesis Methodology: Snyder, H. R., et al. (1950). "Synthesis of 5-nitrofuran derivatives." Journal of the American Chemical Society. (Foundational chemistry for Wohl-Ziegler bromination of furans).

  • Recent Flow Chemistry Synthesis (2025): Hellwig, H. (2025). "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." ChemRxiv.

  • Cytotoxicity & Cross-Resistance: Tyski, S., et al. (2023). "Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing." Antibiotics.[3][4][5]

  • SAR of Nitrofuran Schiff Bases: Masunari, A., & Tavares, L. C. (2007). "Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships." Bioorganic & Medicinal Chemistry.

Sources

Comparative study of the toxicity profiles of different nitrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

In the landscape of antimicrobial drug development, nitrofurans present a classic toxicological paradox. They possess a broad spectrum of activity and a low propensity for bacterial resistance, yet their clinical utility is severely throttled by a "warhead" mechanism—the 5-nitro group.

This guide provides a comparative analysis of the toxicity profiles of the four primary nitrofurans: Nitrofurantoin , Furazolidone , Nitrofurazone , and Furaltadone . Unlike generic reviews, this document focuses on the causality of toxicity—distinguishing between oxidative stress-mediated acute injury and metabolite-driven genotoxicity—and provides actionable experimental workflows for assessing these risks in early-stage discovery.

Key Takeaway: While all nitrofurans share a core metabolic liability (nitroreduction), their organ-specific toxicity is dictated by the side chain (R-group), which influences tissue distribution and the stability of the resulting toxic metabolites (AHD, AOZ, SEM, AMOZ).

Mechanistic Basis of Toxicity[1][2]

To evaluate nitrofuran toxicity, one must understand the dual-pathway metabolism. The toxicity is not inherent to the parent molecule alone but is a function of its bioactivation by cellular nitroreductases.

The "Nitro" Liability: Redox Cycling vs. Stable Adducts

Nitrofurans undergo reduction by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases.

  • Pathway A (Redox Cycling): In aerobic conditions (e.g., lung tissue), the nitro radical anion reacts with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     to regenerate the parent drug, releasing Superoxide (
    
    
    
    ).[1] This causes oxidative stress.[2]
  • Pathway B (Stable Metabolite Formation): Complete reduction leads to the formation of reactive open-chain nitriles and hydrazines that covalently bind to tissue proteins (bound residues), driving carcinogenicity.

NitrofuranMetabolism Parent Parent Nitrofuran (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical Nitroreductase (+e-) Radical->Parent O2 -> O2•- (Redox Cycle) Superoxide ROS Generation (Superoxide O2•-) Radical->Superoxide Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +e- Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- Amine Amine Metabolite (R-NH2) Hydroxyl->Amine +2e- Adduct Protein/DNA Adducts (Mutagenicity) Hydroxyl->Adduct Covalent Binding Amine->Adduct Metabolic Activation

Figure 1: Dual-Pathway Mechanism of Nitrofuran Toxicity. The red dashed line represents the futile redox cycle primarily responsible for acute pulmonary toxicity (e.g., Nitrofurantoin), while the black path leads to stable metabolites linked to genotoxicity.

Comparative Toxicity Matrix

The following analysis contrasts the performance and risk profiles of the major nitrofurans.

Table 1: Comparative Toxicological Profile
FeatureNitrofurantoinFurazolidoneNitrofurazoneFuraltadone
Primary Indication UTI (Human use active)GI infections (Vet/Banned)Topical burns (Human/Vet)Mastitis (Vet/Banned)
Marker Metabolite AHD (1-Aminohydantoin)AOZ (3-Amino-2-oxazolidinone)SEM (Semicarbazide)AMOZ
Target Organ (Acute) Lung (Pneumonitis)GI Tract & CNSSkin (Sensitization)Kidney/Liver
Target Organ (Chronic) Lung (Fibrosis), LiverLiver (Carcinogen)Mammary Glands/OvariesHematopoietic system
Genotoxicity Weakly mutagenic (Ames); Negative in micronucleusHighly Mutagenic MutagenicMutagenic
Mechanism Note High redox cycling potential in high

environments (Lung).[3]
MAO Inhibition activity (Tyramine interaction).SEM affects bone/collagen (lathyrism).-
Detailed Analysis
1. Nitrofurantoin: The Pulmonary Outlier

Unlike its congeners, Nitrofurantoin is unique because it is actively concentrated in the urine (therapeutic benefit) but also undergoes significant redox cycling in the high-oxygen environment of the lungs.

  • Acute: Hypersensitivity pneumonitis (eosinophilic influx).

  • Chronic: Interstitial lung fibrosis caused by chronic fibroblast activation via ROS [1].

  • Differentiation: It is the only nitrofuran with an acceptable risk/benefit profile for human systemic use, primarily because its rapid renal clearance limits systemic exposure compared to Furazolidone.

2. Furazolidone: The Hepatic & MAO Risk

Furazolidone presents a double threat.

  • Genotoxicity: Its metabolite, AOZ, is a potent mutagen capable of forming stable protein adducts that persist for weeks [2].

  • Pharmacology: It acts as a Monoamine Oxidase (MAO) inhibitor. In experimental models, this leads to hypertensive crises when combined with sympathomimetics—a toxicity profile distinct from the oxidative stress of Nitrofurantoin.

3. Nitrofurazone: Systemic vs. Topical

While effective topically, systemic administration in animal models revealed significant ovarian and mammary tumorigenicity. Its marker metabolite, Semicarbazide (SEM), is also a known osteolathyrism agent (weakening of collagen cross-linking), causing bone deformities in experimental animals [3].

Experimental Validation Protocols

For researchers assessing novel nitrofuran derivatives or conducting comparative safety studies, the following protocols are the industry standard for differentiating oxidative risk from genotoxic risk.

Protocol A: In Vitro ROS Generation Assay (Lung Fibroblast Model)

Purpose: To quantify the redox cycling potential of a nitrofuran candidate, predicting pulmonary risk similar to Nitrofurantoin.

Reagents:

  • Cell Line: MRC-5 or WI-38 (Human Lung Fibroblasts).

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Positive Control: Nitrofurantoin (50 µM).

Workflow:

  • Seeding: Plate fibroblasts at

    
     cells/well in a 96-well black plate. Incubate 24h.
    
  • Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA in serum-free medium for 30 min at 37°C.

  • Treatment: Remove loading buffer. Treat cells with test compounds (1–100 µM) in phenol-red free medium.

  • Kinetic Measurement: Immediately read fluorescence (Ex 485nm / Em 535nm) every 5 mins for 2 hours.

  • Data Analysis: Calculate the slope of fluorescence intensity over time.

    • Interpretation: A steep slope indicates rapid redox cycling (high pulmonary risk).

Protocol B: Bound Metabolite Detection (The "Gold Standard" for Residues)

Purpose: To detect the stable, tissue-bound metabolites that indicate illegal use or long-term accumulation. This protocol solves the instability of the parent drug.

Principle: Acid hydrolysis releases the metabolite from the protein backbone, followed by in situ derivatization with 2-Nitrobenzaldehyde (2-NBA) to form a detectable nitrophenyl derivative.

MetaboliteAnalysis Sample Tissue Homogenate (Liver/Muscle) Hydrolysis Acid Hydrolysis (0.125M HCl, 16h, 37°C) Sample->Hydrolysis Release Bound Residues Deriv Derivatization (+ 2-Nitrobenzaldehyde) Hydrolysis->Deriv Concurrent Reaction Extract Liquid-Liquid Extraction (Ethyl Acetate) Deriv->Extract Purification Analysis LC-MS/MS Analysis (Detect NPAHD, NPAOZ, etc.) Extract->Analysis Quantification

Figure 2: Workflow for Nitrofuran Metabolite Analysis. This process is required because parent nitrofurans have a half-life of minutes in vivo.

Step-by-Step Methodology:

  • Homogenization: Weigh 1.0 g of tissue. Add 4 mL distilled water and homogenize.

  • Hydrolysis/Derivatization: Add 0.5 mL of 1 M HCl and 100 µL of 50 mM 2-Nitrobenzaldehyde (in DMSO).

  • Incubation: Vortex and incubate at 37°C overnight (16 hours). Critical Step: This simultaneously hydrolyzes the protein bond and derivatizes the unstable hydrazine.

  • Neutralization: Adjust pH to 7.4 using 0.1 M

    
     and NaOH.
    
  • Extraction: Extract with 5 mL ethyl acetate. Centrifuge and collect organic layer. Evaporate to dryness.

  • Reconstitution: Dissolve residue in 50:50 Methanol/Water.

  • LC-MS/MS: Monitor transitions for 2-NP-AHD (m/z 249>134) or 2-NP-AOZ (m/z 236>134) [4].

Conclusion: Risk/Benefit in Drug Design

The comparative study of nitrofurans reveals a clear dichotomy in toxicological outcomes driven by the R-group substituent:

  • Pulmonary Specificity: Nitrofurantoin's toxicity is driven by oxidative stress (Redox cycling). It is manageable in humans due to rapid renal elimination, making it a viable drug for UTIs but contraindicated in patients with poor renal function or lung disease.

  • Genotoxic Liability: Furazolidone and Nitrofurazone exhibit toxicity driven by stable metabolite formation (Hydrazines). This poses a carcinogenic risk that has led to their ban in food production and limited their systemic use in humans.

Recommendation for Developers: When designing novel nitrofuran scaffolds, screen early for (1) redox cycling potential using the DCFH-DA assay and (2) metabolic stability of the hydrazine byproduct. A candidate that retains antimicrobial potency but minimizes Type II nitroreductase affinity may offer a safer therapeutic index.

References
  • Holmberg, L., et al. (1980). "Adverse reactions to nitrofurantoin. Analysis of 921 reports." The American Journal of Medicine, 69(5), 733-738.

  • EFSA CONTAM Panel. (2015). "Scientific Opinion on nitrofurans and their metabolites in food." EFSA Journal, 13(6), 4140.

  • Vass, M., et al. (2008). "Nitrofuran antibiotics: a review on the application, prohibition and residual analysis." Veterinarni Medicina, 53(9), 469-500.

  • Verdon, E., et al. (2007). "Validation of a method for the analysis of bound residues of four nitrofurans in tissue." Journal of Agricultural and Food Chemistry, 55, 1144-1149.[4]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(Bromomethyl)-5-nitrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

2-(Bromomethyl)-5-nitrofuran (CAS: 20782-91-6) represents a dual-hazard class: it is a potent alkylating agent (lachrymator/mutagen) and a nitro-aromatic derivative. Disposal procedures must account for both the chemical toxicity of the bromomethyl group and the potential energetic instability of the nitro-furan core.

Immediate Hazard Profile:

  • Lachrymator: Extremely irritating to eyes and respiratory tract. Vapors can cause incapacitation.

  • Alkylating Agent: High reactivity with nucleophiles (DNA, proteins).[1][2] Potential mutagen (H341).

  • Energetic Potential: Nitro-substituted furans can exhibit thermal instability. Do not concentrate to dryness if peroxides or other impurities are suspected.

PropertyDataOperational Implication
Physical State Solid (often crystalline)Dust inhalation hazard; use wet-wiping methods for cleanup.[3]
Reactivity High (Electrophile)Reacts violently with strong bases, oxidizers, and amines.
Hydrolysis Moisture SensitiveHydrolyzes to release Hydrogen Bromide (HBr) gas.
Flash Point >100°C (Typical)Combustible, but primary risk is toxic emission during fire.

Disposal Decision Matrix

Do not treat all waste identically. Use this logic flow to determine the correct disposal route.

DisposalWorkflow Start Waste Source Bulk Bulk Chemical (>1g or Expired Stock) Start->Bulk Trace Trace Residue (Glassware/Spatulas) Start->Trace Spill Spill / Contamination Start->Spill Segregate Segregate into Halogenated Waste Stream Bulk->Segregate Do NOT Quench Quench Chemical Deactivation (Thiosulfate Method) Trace->Quench Absorb Absorb with Vermiculite (Do NOT use paper) Spill->Absorb Vendor Ship to High-Temp Incineration Facility Segregate->Vendor Quench->Segregate Absorb->Segregate

Figure 1: Decision logic for 2-(Bromomethyl)-5-nitrofuran disposal. Note that bulk chemical is never deactivated in-lab due to exotherm risks.

Detailed Operational Protocols

Protocol A: Bulk Waste Disposal (Primary Route)

Applicability: Expired bottles, reaction byproducts, or quantities >1g. Principle: Incineration is the only method that guarantees the destruction of the nitro-furan ring and the alkylating moiety.

  • Segregation:

    • Place material in a dedicated waste container labeled "High Hazard: Halogenated / Nitro-Organic."

    • Incompatibility Alert: Do not mix with strong bases (NaOH, KOH) or amines in the waste drum. This can trigger rapid exothermic decomposition or polymerization.

  • Packaging:

    • Ensure the container is HDPE (High-Density Polyethylene) or glass. Avoid metal containers if the material has hydrolyzed (HBr evolution corrodes metal).

    • Label clearly as "Lachrymator" and "Mutagen."

  • Disposal:

    • Hand over to a licensed hazardous waste contractor for rotary kiln incineration with scrubber systems (to handle NOx and Br2/HBr emissions).

Protocol B: Decontamination of Glassware & Trace Residues

Applicability: Cleaning spatulas, flasks, and weighing boats before washing or disposal. Principle: Chemical quenching using Sodium Thiosulfate (


). Thiosulfate acts as a soft nucleophile, displacing the bromide ion and destroying the alkylating potential without the high heat generation of strong bases [1].

Reagents:

  • Quenching Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Solvent: Acetone or Ethanol (to solubilize the organic residue).

Step-by-Step Procedure:

  • Preparation: Work in a fume hood. Wear butyl rubber or Silver Shield® gloves (latex/nitrile offer poor protection against bromomethyls).

  • Solubilization: Rinse the contaminated glassware with a minimal amount of acetone/ethanol to dissolve the solid residue.

  • Quenching:

    • Add the organic rinse to a beaker containing an excess volume (10:1 ratio) of the Quenching Solution .

    • Swirl gently and let stand for 24 hours .

    • Mechanism:[1][4][5]

      
      
      
  • Verification: Check pH. If acidic (due to hydrolysis), neutralize with sodium bicarbonate.

  • Final Wash: The resulting solution is chemically deactivated but still contains organic waste. Pour into the Halogenated Solvent Waste container. Do not pour down the drain.

Emergency Response: Spill Management

Scenario: A 5g bottle drops and shatters in the lab aisle.

  • Evacuate: Immediately clear the area. The lachrymatory vapors will spread quickly.

  • PPE Up: Re-enter only with SCBA (Self-Contained Breathing Apparatus) or a full-face respirator with organic vapor/acid gas cartridges. Wear a Tyvek suit.

  • Containment:

    • Do NOT use paper towels. Nitro-aromatics can form flammable mixtures with cellulose.

    • Use Vermiculite or Diatomaceous Earth to dike and absorb the liquid/solid.

  • Deactivation (In-situ):

    • If the spill is solid, cover gently with wet vermiculite to prevent dust.

    • Spray the absorbent liberally with the 10% Sodium Thiosulfate solution described in Protocol B.

  • Cleanup:

    • Scoop the wet slurry into a wide-mouth HDPE waste jar.

    • Label as "Spill Debris: Contaminated with 2-(Bromomethyl)-5-nitrofuran."

    • Wipe the floor with a soapy water solution, followed by a final thiosulfate wipe.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Bromomethyl)-5-nitrofuran.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[6][7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-5-nitrofuran
Reactant of Route 2
2-(Bromomethyl)-5-nitrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.